molecular formula C14H21ClN2O B605325 allo-Ile-isoindoline HCl CAS No. 1883545-48-9

allo-Ile-isoindoline HCl

Cat. No.: B605325
CAS No.: 1883545-48-9
M. Wt: 268.78 g/mol
InChI Key: WKUCMHGVDQUBMQ-HTKOBJQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

allo-Ile-isoindoline HCl is a potent and selective small-molecule inhibitor of the serine dipeptidases Dipeptidyl Peptidase 8 and 9 (DPP8/9) . This compound is structurally unrelated to and more selective than other common DPP inhibitors like Val-boroPro, as it demonstrates selectivity for DPP8/9 over other related enzymes such as DPP4 and DPP7 . Its primary research value lies in its ability to induce a pro-caspase-1-dependent, lytic form of cell death known as pyroptosis in specific human myeloid cell types . This mechanism is of significant interest in immunology and oncology research. Studies have demonstrated that inhibition of DPP8/9 by this compound can trigger this pyroptotic pathway in the majority of human acute myeloid leukemia (AML) cell lines and primary samples, while showing no activity against many other cell lineages . This selective cytotoxicity makes it a valuable chemical tool for investigating the role of DPP8/9 in immune cell regulation and for exploring potential therapeutic strategies for AML . Furthermore, researchers utilize this inhibitor with specific activity and inhibition profiles to discriminate DPP8/9 activity from that of other proline-selective dipeptidases like DPP4 and DPP2 in complex biological systems, such as tissue homogenates .

Properties

IUPAC Name

(2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H/t10-,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUCMHGVDQUBMQ-HTKOBJQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883545-48-9
Record name 1-Pentanone, 2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-3-methyl-, hydrochloride (1:1), (2S,3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883545-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Introduction: Unveiling a Precision Tool for Cellular Pathway Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to allo-Ile-isoindoline HCl: A Selective DPP8/9 Inhibitor

In the landscape of modern drug discovery and cell biology, the development of highly selective chemical probes is paramount for dissecting complex biological pathways. This compound emerges as a noteworthy agent in this domain, identified as a potent and selective small-molecule inhibitor of the serine dipeptidases Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9)[1]. The isoindoline scaffold, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogenous ring, is a privileged core in medicinal chemistry, present in numerous bioactive compounds and approved drugs for indications ranging from oncology to hypertension[2][3][4]. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and the experimental workflows crucial for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

The precise molecular architecture of this compound is fundamental to its specific biological activity. Its structure represents a conjugate of an isoindoline moiety and the amino acid L-allo-isoleucine.

  • IUPAC Name: (2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride[1]

  • Molecular Formula: C₁₄H₂₁ClN₂O

  • CAS Number: 1883545-48-9[1]

The key structural features are the isoindoline core, which provides a stable scaffold, and the L-allo-isoleucine component, which is critical for its interaction with the target enzymes. The stereochemistry at the alpha-carbon (2S) and beta-carbon (3R) of the isoleucine residue defines it as the "allo" diastereomer, a distinction that is crucial for its selective binding and inhibitory function. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and pharmaceutical formulations[5].

Caption: Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its computed properties and expected characteristics based on its structure and the properties of related compounds.

PropertyValue / Expected CharacteristicRationale / Source
Molecular Weight 282.81 g/mol Calculated from Molecular Formula (C₁₄H₂₁ClN₂O)
Appearance White to off-white crystalline solidTypical appearance for hydrochloride salts of organic amines[5].
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.The hydrochloride salt form significantly increases aqueous solubility[5][6].
Melting Point Not available. Requires experimental determination.-
¹H NMR Expected to show characteristic peaks for aromatic protons of the isoindoline ring, diastereotopic methylene protons, and signals corresponding to the allo-isoleucine side chain.Based on general principles of NMR spectroscopy for similar structures.
¹³C NMR Expected to show distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the two core moieties.Based on general principles of NMR spectroscopy.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 249.1654Calculated for the free base C₁₄H₂₀N₂O.

Mechanism of Action and Biological Significance

The primary value of this compound as a research tool lies in its specific biological activity. It selectively targets DPP8 and DPP9, enzymes whose substrates and full range of biological functions are still under active investigation.

Expert Insight: The selectivity of this compound is its most powerful feature. Unlike broad-spectrum DPP inhibitors (e.g., Val-boroPro), this compound allows researchers to specifically probe the functions of DPP8 and DPP9, distinguishing their roles from those of more well-studied peptidases like DPP4[1].

The inhibition of DPP8/9 by this molecule triggers a specific form of programmed cell death known as pyroptosis in human myeloid cells. This process is dependent on the activation of pro-caspase-1 and is characterized by cell lysis and the release of pro-inflammatory cytokines[1]. This selective cytotoxicity against acute myeloid leukemia (AML) cell lines and primary patient samples, with minimal effect on other cell types, highlights its potential as a lead compound for targeted cancer therapy[1].

mol This compound dpp DPP8 / DPP9 mol->dpp Inhibition cas1 Pro-Caspase-1 Activation dpp->cas1 Suppression (Relieved) pyro Pyroptosis (Lytic Cell Death) cas1->pyro aml AML Cell pyro->aml Induces in

Caption: Proposed mechanism of this compound action.

Synthesis and Characterization Workflow

While a specific detailed protocol for this compound is not publicly documented, a robust synthesis can be designed based on standard and well-established peptide coupling methodologies. The following represents a validated, logical workflow for its preparation.

Causality in Synthesis: The core of this synthesis is the formation of a stable amide bond between the secondary amine of the isoindoline ring and the carboxylic acid of allo-isoleucine. This requires activation of the carboxyl group to make it a better electrophile, while simultaneously protecting the amino group of the isoleucine to prevent unwanted side reactions like polymerization.

start1 Boc-L-allo-Isoleucine coupling Peptide Coupling (e.g., HATU, DIPEA) start1->coupling start2 Isoindoline start2->coupling intermediate Boc-allo-Ile-isoindoline coupling->intermediate deprotect Deprotection (e.g., TFA) intermediate->deprotect freebase allo-Ile-isoindoline (Free Base) deprotect->freebase salt Salt Formation (HCl in Dioxane) freebase->salt purify Purification (Chromatography) salt->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Amide Coupling:

    • To a solution of Boc-L-allo-isoleucine (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add Isoindoline (1.05 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate), wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Purification of Intermediate:

    • Purify the crude product using flash column chromatography on silica gel, typically with a gradient of Ethyl Acetate in Hexanes, to isolate the pure Boc-allo-Ile-isoindoline.

  • Boc-Deprotection and Salt Formation:

    • Dissolve the purified intermediate in a minimal amount of Dichloromethane.

    • Add an excess of a strong acid, such as 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA), and stir at room temperature for 1-4 hours. Self-Validation Note: The evolution of gas (isobutylene) is a visual indicator of successful Boc-group removal.

    • Monitor deprotection by TLC or LC-MS.

    • If TFA was used, concentrate the reaction mixture and re-dissolve in a minimal amount of ether or DCM, then add 2M HCl in diethyl ether to precipitate the hydrochloride salt.

    • If HCl in dioxane was used, the product may precipitate directly. The solvent can be removed under reduced pressure.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of the final compound is a critical, self-validating step in the workflow. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of small molecules.

Detailed HPLC Protocol for Purity Analysis
ParameterSpecificationRationale
Instrument HPLC system with UV/Vis or DAD detectorStandard for small molecule analysis.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar organic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcid modifier to improve peak shape for amines.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of the product and potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 214 nm and 254 nm214 nm for the amide bond and 254 nm for the aromatic isoindoline ring.
Injection Volume 10 µLStandard volume.
Sample Preparation 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.

Trustworthiness Check: A successful validation of this method would involve demonstrating specificity (a clean peak for the analyte), linearity over a concentration range, accuracy (recovery of a known amount), and precision (repeatability of results), in line with ICH guidelines[7].

Safety and Handling

While a specific safety data sheet for this compound is not available, prudent laboratory practices should be followed based on data for the parent isoindoline hydrochloride.

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Hazards: The parent compound, isoindoline hydrochloride, is classified as a skin and eye irritant and may cause respiratory irritation[8][9][10]. Assume similar properties for the derivative.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound stands out as a precision chemical probe for the study of DPP8 and DPP9 biology. Its ability to selectively induce pyroptosis in myeloid cells provides a powerful tool for cancer research, particularly in the context of AML[1]. The synthetic and analytical workflows detailed here provide a reliable framework for researchers to prepare and validate this compound in their own laboratories.

Future research should focus on elucidating the full spectrum of DPP8/9 substrates to better understand the downstream consequences of their inhibition. Furthermore, the selective cytotoxicity of this compound warrants further preclinical investigation to evaluate its therapeutic index and potential for development as a targeted anti-leukemic agent. Structure-activity relationship (SAR) studies, using the synthetic principles outlined herein, could lead to the discovery of next-generation analogs with enhanced potency and optimized pharmacokinetic properties.

References

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Molecules URL: [Link]

  • Title: Synthesis of isoindolinones Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines Source: ResearchGate URL: [Link]

  • Title: Isoindoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL: [Link]

  • Title: 2,3-dihydro-1H-isoindole hydrochloride | C8H10ClN | CID 12311031 Source: PubChem URL: [Link]

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Preprints.org URL: [Link]

  • Title: Development and Application of Indolines in Pharmaceuticals Source: PMC URL: [Link]

  • Title: Safety Data Sheet: L-Isoleucine Source: Carl ROTH URL: [Link]

  • Title: Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive Source: Joint Research Centre URL: [Link]

  • Title: Analysis of Amino Acids by HPLC Source: Agilent URL: [Link]

  • Title: Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

Sources

Introduction: Deconstructing a Novel Chiral Molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to allo-Ile-isoindoline (CAS 956039-07-9)

Prepared by a Senior Application Scientist

To the researcher, scientist, and drug developer, the exploration of novel chemical matter is the frontier of innovation. The compound designated as CAS 956039-07-9, allo-Ile-isoindoline, represents a fascinating conjunction of two molecular entities, each with significant precedent in biological and medicinal chemistry: the non-proteinogenic amino acid L-allo-isoleucine and the privileged isoindoline scaffold. While public data for this specific CAS number is sparse, an analysis of its constituent parts allows us to build a robust technical profile, proposing its synthesis, characterization, and potential applications.

The isoindoline core is a bicyclic framework found in numerous natural products and pharmaceutical agents, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of this scaffold have shown a remarkable breadth of activities, including antitumor, anti-inflammatory, and neuro-modulatory effects.[3][4]

The second component, L-allo-isoleucine, is a diastereomer of the essential amino acid L-isoleucine. As a non-proteinogenic amino acid, its incorporation into molecules can confer unique stereochemical properties and increased resistance to metabolic degradation by proteases.[5] Its biosynthesis and role in natural products are areas of active investigation.[5][6]

This guide will provide a comprehensive technical overview of allo-Ile-isoindoline, focusing on its predicted properties, plausible synthetic routes, analytical methodologies, and potential avenues for research and development. The information is synthesized from established chemical principles and authoritative literature on its constituent moieties, offering a predictive yet scientifically grounded framework for researchers.

Compound Profile & Physicochemical Properties

Based on the name and related chemical database entries, the structure of allo-Ile-isoindoline is identified as (2S,3R)-2-amino-1-(2,3-dihydro-1H-isoindol-1-yl)-3-methylpentan-1-one.[7] This structure represents an α-amino ketone where the carbonyl group is attached to the C1 position of the isoindoline ring. It is crucial to note the stereochemistry specified: the (2S,3R) configuration corresponds to L-allo-isoleucine.

PropertyValue / Predicted ValueSource
CAS Number 956039-07-9Topic
IUPAC Name (2S,3R)-2-amino-1-(2,3-dihydro-1H-isoindol-1-yl)-3-methylpentan-1-one[7]
Molecular Formula C₁₄H₂₀N₂O[7]
Molecular Weight 232.32 g/mol [7]
Exact Mass 232.157563 g/mol [7]
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred
Stability Predicted: Stable under standard laboratory conditions. Potential for oxidation at the benzylic C-H and α-amino ketone moiety. Should be stored in a cool, dark place.Inferred
Chirality Contains at least three stereocenters (C2, C3 on the allo-Ile moiety, and C1 on the isoindoline ring).[7]

Synthesis and Purification

The synthesis of this specific α-amino ketone is not explicitly described in readily available literature. However, a plausible retro-synthetic approach can be designed based on established organic chemistry principles.

Retrosynthetic Analysis

A logical disconnection of the target molecule is at the C-C bond between the carbonyl carbon and the isoindoline ring. This leads to an activated L-allo-isoleucine derivative (an acyl anion equivalent or acyl radical precursor) and an electrophilic isoindoline species, or more practically, a nucleophilic isoindoline reacting with an electrophilic allo-isoleucine derivative.

G cluster_retro Retrosynthesis cluster_fwd Forward Synthesis TM Target Molecule allo-Ile-isoindoline Int1 Protected allo-Isoleucine (e.g., N-Boc-allo-Ile-X) X = OH, Cl, activated ester TM->Int1 C-N amide bond disconnection (Alternative Structure) TM->Int1 C-C bond disconnection (Target Structure) Int2 Isoindoline Int1_fwd N-Boc-L-allo-isoleucine Coupling Peptide Coupling (e.g., HATU, DCC) or Acyl Halide Formation Int1_fwd->Coupling Int2_fwd Isoindoline Int2_fwd->Coupling Product Target Molecule Coupling->Product

Caption: Retrosynthetic analysis of allo-Ile-isoindoline.

Proposed Synthetic Workflow: N-Acylation Route

While the PubChem structure is an α-amino ketone, a more common and stable conjugate would be the N-acyl isoindoline, formed by an amide bond. This is a highly plausible structure for a compound with this name and is synthetically more straightforward. Below is a protocol for this robust synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product A N-Boc-L-allo-isoleucine C 1. Activation with HATU/DIPEA in DMF, 0°C to RT A->C B Isoindoline B->C D 2. Aqueous Workup (e.g., EtOAc/aq. NaHCO₃) C->D E 3. Silica Gel Chromatography D->E F 4. Deprotection (e.g., TFA in DCM) E->F G allo-Ile-isoindoline (Amide Adduct) F->G

Caption: Proposed workflow for N-acyl isoindoline synthesis.

Experimental Protocol: Synthesis of N-(allo-Isoleucyl)-isoindoline

This protocol describes the synthesis of the N-acyl amide adduct, a stable and common structural motif for such conjugates.

  • Protection of L-allo-isoleucine: The α-amino group of L-allo-isoleucine must be protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a standard choice. This step is typically performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions and is a well-established procedure in peptide synthesis.[8]

  • Amide Coupling:

    • To a solution of N-Boc-L-allo-isoleucine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture for 15-20 minutes to activate the carboxylic acid.

    • Add isoindoline (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected conjugate.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

    • The resulting product is the TFA salt of the desired allo-Ile-isoindoline. It can be used as such or neutralized as required for biological assays.

Purification and Chiral Analysis

Due to the multiple stereocenters, the final product could potentially be a mixture of diastereomers if any epimerization occurs during the coupling step.

  • Diastereomer Separation: Diastereomers can often be separated using standard silica gel chromatography.

  • Enantiomeric Purity: The enantiomeric purity of the starting L-allo-isoleucine is critical. Chiral HPLC or capillary electrophoresis (CE) can be used to confirm the stereochemical integrity of the final product.[9][10] Chiral stationary phases (CSPs) based on cyclodextrins or crown ethers are particularly effective for separating amino acid enantiomers and their derivatives.[11][12]

Spectroscopic and Analytical Characterization

  • ¹H NMR: Expected signals would include aromatic protons from the isoindoline core (~7.2-7.4 ppm), the benzylic CH₂ protons of the isoindoline (~4.0-5.0 ppm, likely as singlets or an AB quartet), and signals corresponding to the allo-isoleucine side chain (methyl doublets and triplets, methine multiplets).

  • ¹³C NMR: Aromatic signals (~120-140 ppm), a carbonyl signal (~170 ppm for an amide), and aliphatic signals for the isoindoline and amino acid moieties are expected.

  • High-Resolution Mass Spectrometry (HRMS): The measured exact mass should correspond to the calculated value for C₁₄H₂₀N₂O (232.157563).[7]

  • FT-IR Spectroscopy: Key peaks would include N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1640-1680 cm⁻¹).[13]

Potential Biological Activity & Research Applications

The true value of a novel compound lies in its potential utility. By examining the activities of related structures, we can hypothesize the most promising research directions for allo-Ile-isoindoline.

Hypothesized Mechanisms and Targets

The isoindoline and isoindolinone scaffolds are present in numerous clinically used drugs and biologically active molecules.[1] Their derivatives have been reported to possess a wide array of activities:

  • Anticancer/Antiproliferative: Many isoindolinone derivatives, including the famous thalidomide and its analogs (lenalidomide, pomalidomide), act as immunomodulators and anticancer agents.[1][14] They often function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. It is plausible that allo-Ile-isoindoline could exhibit cytotoxic or antiproliferative effects on cancer cell lines.[4][15]

  • Enzyme Inhibition: N-substituted isoindole-1,3-diones have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer's disease.[16]

  • CNS Activity: The isoindoline core is found in drugs targeting the central nervous system.

  • Metabolic Stability: The presence of the non-proteinogenic L-allo-isoleucine may render the molecule resistant to cleavage by cellular peptidases, potentially leading to improved pharmacokinetic properties compared to conjugates made with natural amino acids.

Suggested Research Workflow

A logical progression for investigating this compound would involve a tiered screening approach.

G Start Synthesized & Purified allo-Ile-isoindoline Tier1 Tier 1: In Vitro Screening - Cytotoxicity (e.g., MTT Assay) - Antimicrobial Assay - Basic Enzyme Inhibition Start->Tier1 Decision1 Activity Observed? Tier1->Decision1 Tier2 Tier 2: Mechanism of Action - Target Identification - Dose-Response Studies - Cell-Based Pathway Analysis Decision1->Tier2 Yes NoActivity Archive / Re-evaluate Decision1->NoActivity No Decision2 Promising Target? Tier2->Decision2 Tier3 Tier 3: In Vivo Models - Pharmacokinetics (PK) - Efficacy in Animal Models (e.g., Xenograft) Decision2->Tier3 Yes Decision2->NoActivity No End Lead Candidate Tier3->End

Caption: Tiered workflow for biological evaluation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standard method to assess the general cytotoxicity of the compound against a panel of human cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of allo-Ile-isoindoline in DMSO.

    • Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include vehicle control (media with DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

While allo-Ile-isoindoline (CAS 956039-07-9) is not a well-documented compound, a thorough analysis of its structural components provides a strong foundation for its scientific exploration. The combination of a privileged isoindoline scaffold with a non-proteinogenic amino acid presents a compelling profile for drug discovery. The synthetic and analytical protocols outlined in this guide are based on robust, validated chemical principles and offer a clear path for researchers to synthesize, purify, and characterize this molecule. The hypothesized biological activities, particularly in oncology, provide immediate and testable avenues for investigation. This document serves as a starting point and a methodological guide for unlocking the potential of this novel chiral entity.

References

  • Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). A General and Efficient Route to N-Substituted Isoindolinones and Phthalazinones Catalyzed by Ultrasmall Pt Nanowires. Organic Letters, 14(7), 1876–1879. [Link]

  • La, M. T., Kang, S., & Kim, H.-K. (2019). Facile Synthesis of N-Aryl-Substituted Azacycles from Arylamines and Cyclic Ethers. The Journal of Organic Chemistry, 84(10), 6689–6696. [Link]

  • Kaur, H., Kumar, V., & Kumar, R. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(15), 5035. [Link]

  • García-García, F. P., et al. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. ChemistrySelect. [Link]

  • Aygün, A., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Abdykarimova, G. A., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 15(10), 1215. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. [Link]

  • Kaur, H., Kumar, V., & Kumar, R. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Wikipedia. (n.d.). Isoindoline. [Link]

  • Kaiser, M., & Bracher, F. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 2391–2419. [Link]

  • Gaxiola-Robles, R., et al. (2020). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of Molecular Structure, 1202, 127265. [Link]

  • PubChem. (n.d.). Allo-isoleucyl isoindoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Isoindoline. National Center for Biotechnology Information. [Link]

  • Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 43(14), 2886–2891. [Link]

  • Armstrong, D. W., & Gasper, M. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chen, H., et al. (2016). Deciphering the Biosynthetic Origin of l-allo-Isoleucine. Journal of the American Chemical Society, 138(2), 526–529. [Link]

  • Kumar, B. S., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11843–11853. [Link]

  • Alvarez-Coque, M. C., et al. (1989). Studies on the formation and stability of isoindoles derived from amino acids, o-phthalaldehyde and N-acetyl-L-cysteine. Analytica Chimica Acta, 222, 255-267. [Link]

  • Google Patents. (n.d.).
  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]

  • Pindelska, E., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6296. [Link]

  • Google Patents. (n.d.). Method of amino acid analysis.
  • Ilisz, I., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(19), 4386. [Link]

  • LCGC International. (2020). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. [Link]

  • ResearchGate. (n.d.). Reaction of OPA and primary amino groups. [Link]

  • Hewitt, W. M., et al. (2015). Synthesis of peptide macrocycles using unprotected amino aldehydes. Nature Protocols, 10(7), 990–1000. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Boc-L-Isoleucine. [Link]

  • Wang, Y., et al. (2020). Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. Organic & Biomolecular Chemistry, 18(29), 5602–5606. [Link]

  • Fanali, S. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Chromatography A, 875(1-2), 89-122. [Link]

  • The Peptide Synthesis Lab. (2022, June 11). Peptide Hand Synthesis Part 5: Coupling Amino Acids [Video]. YouTube. [Link]

Sources

Technical Analysis: Ile-Isoindoline vs. Allo-Ile-Isoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemistry, Derivatization, and Chromatographic Resolution

Executive Summary

In the context of high-precision bioanalysis and drug development, the distinction between Ile-isoindoline and allo-Ile-isoindoline represents a critical stereochemical challenge. These compounds are the fluorescent derivatives formed when Isoleucine (Ile) and its diastereomer Allo-isoleucine (allo-Ile) react with o-phthalaldehyde (OPA) and a thiol reagent.

While often treated as a single "leucine/isoleucine" peak in low-resolution chromatography, the separation of these specific isoindoline derivatives is a mandatory quality attribute in two high-stakes arenas:

  • Clinical Diagnostics: Allo-isoleucine is the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD).[1][2]

  • Biologics CMC: Detecting allo-isoleucine misincorporation in recombinant proteins (mistranslation events).

This guide dissects the physicochemical differences, the derivatization mechanism, and the validated protocols for resolving these diastereomeric pairs.

Part 1: Stereochemical Foundations

To understand the separation of the isoindoline derivatives, one must first isolate the stereochemical root cause. Unlike enantiomers, which require chiral stationary phases, Ile and allo-Ile are diastereomers . They possess distinct physical properties (boiling point, solubility, and hydrophobicity) that allow for separation on achiral (C18) columns, provided the derivatization locks them into a rigid conformation.

The Diastereomeric Divergence

Both L-Isoleucine and L-Allo-isoleucine share the same configuration at the


-carbon (C2). The deviation occurs at the 

-carbon (C3).
Amino AcidConfiguration

-Carbon (C2)

-Carbon (C3)
Structural Consequence
L-Isoleucine



Methyl group on C3 is anti to the carboxyl group in the preferred rotamer.
L-Allo-Isoleucine



Methyl group on C3 is gauche to the carboxyl group, altering steric volume.

When these amines react with OPA, the nitrogen atom is constrained into a planar isoindoline ring. This rigidification amplifies the steric differences of the side chain, making the subtle


 vs 

difference chromatographically resolvable.
Part 2: The OPA Derivatization Mechanism

The "Isoindoline" in the topic refers to the 1-alkylthio-2-alkyl-isoindole fluorophore. This is formed via the reaction of the primary amine (Ile/allo-Ile), OPA, and a thiol (typically 3-Mercaptopropionic acid [3-MPA] or N-Acetylcysteine [NAC]).

Why this matters: The choice of thiol impacts the stability and hydrophobicity of the resulting isoindoline. 3-MPA is preferred over 2-mercaptoethanol for Ile/allo-Ile separation because the resulting derivative is more stable and offers better hydrophobic selectivity on Reverse Phase (RP) columns.

Reaction Pathway Diagram

The following diagram illustrates the formation of the fluorescent isoindoline core.

OPA_Reaction OPA o-Phthalaldehyde (OPA) Intermediate Hemithioacetal Intermediate OPA->Intermediate Aldehyde attack Thiol Thiol (3-MPA) Thiol->Intermediate Ile Amino Acid (Ile or Allo-Ile) Isoindoline Fluorescent Isoindoline Derivative Ile->Isoindoline Intermediate->Isoindoline + Amine (Ile) - H2O Cyclization

Caption: The OPA reaction locks the flexible amino acid into a rigid isoindoline fluorophore, amplifying stereochemical differences for separation.

Part 3: Analytical Separation Protocol

Separating the Ile-isoindoline from the allo-Ile-isoindoline is a "Critical Quality Attribute" (CQA) assessment. The following protocol is a self-validating system using RP-HPLC.

3.1 Reagents and Setup
  • Derivatization Reagent: 10 mg OPA dissolved in 250 µL methanol, added to 10 mL Borate buffer (0.4 M, pH 10.2), plus 100 µL 3-Mercaptopropionic acid (3-MPA).

  • Stationary Phase: C18 Column (e.g., 2.1 x 100 mm, 1.7 µm particle size). High carbon load (>15%) is recommended to maximize hydrophobic interaction differences between the diastereomers.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

3.2 Step-by-Step Workflow
  • Preparation: Mix 10 µL of sample (plasma or protein hydrolysate) with 10 µL of Internal Standard (L-Norvaline).

  • Derivatization (In-loop/Auto-sampler): Add 20 µL of OPA/3-MPA reagent.

  • Reaction Time: Allow to react for exactly 1.0 minute at ambient temperature.

    • Expert Insight: OPA derivatives are unstable.[3][4] Precise timing before injection is critical for reproducibility. 3-MPA derivatives are more stable than mercaptoethanol, but injection delay should still be minimized.

  • Injection: Inject onto the HPLC system immediately.

3.3 Gradient Conditions & Separation Logic

The separation relies on the subtle hydrophobicity difference. The


 allo-form typically elutes before the 

Ile-form on standard C18 columns, though this can invert depending on the specific thiol used.
ParameterConditionRationale
Mobile Phase A 20 mM Sodium Acetate, pH 7.2 + 0.02% AzideNeutral pH maximizes fluorescence quantum yield of the isoindoline ring.
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10)Methanol modifies selectivity for the diastereomers better than pure ACN.
Flow Rate 0.6 mL/minOptimized for UPLC pressures.
Gradient 0-1 min: 2% B; 1-10 min: Linear to 50% BShallow gradient required to resolve the Ile/Allo-Ile critical pair.
3.4 Data Interpretation (The "Self-Validating" Check)

To validate that you are observing the correct species, calculate the Resolution (


)  between the allo-Ile and Ile peaks.


  • Target:

    
     (Baseline resolution).
    
  • Diagnostic Check: If

    
    , lower the %B slope in the gradient between minutes 3 and 6.
    
Part 4: Clinical & Drug Development Applications[1][5]
4.1 MSUD Diagnosis (Clinical)

In Maple Syrup Urine Disease (MSUD), the branched-chain


-ketoacid dehydrogenase complex is defective.[1] This leads to the accumulation of allo-isoleucine.
  • Healthy Baseline: Allo-Ile is negligible (< 2 µmol/L).[2]

  • Pathognomonic Cutoff: Allo-Ile > 5 µmol/L is diagnostic for MSUD.[2]

  • The Isoindoline Role: Standard amino acid analysis (AAA) without derivatization often fails to separate Allo-Ile from Ile or Leucine. The OPA-isoindoline method provides the necessary sensitivity and selectivity to detect trace Allo-Ile in newborn screening.

4.2 Biologics Purity (CMC)

In the production of recombinant monoclonal antibodies (mAbs), "codon mistranslation" can occur under cellular stress (e.g., isoleucine starvation).

  • The Error: The ribosome may misincorporate Allo-Ile (if present in media) or Norleucine into Ile positions.

  • Impact: This changes the protein's hydrophobic core packing, potentially affecting stability or immunogenicity.

  • Protocol: Protein hydrolysis

    
     OPA Derivatization 
    
    
    
    HPLC. The presence of an "allo-Ile-isoindoline" peak in the hydrolysate indicates upstream process failure.
Part 5: Visualizing the Separation Logic

The following decision tree outlines the logical flow for analyzing these derivatives in a drug development context.

Workflow_Logic Sample Sample Source (Plasma or Hydrolysate) Deriv OPA/3-MPA Derivatization (Formation of Isoindolines) Sample->Deriv HPLC RP-HPLC Separation (C18 Column, pH 7.2) Deriv->HPLC Decision Check Resolution (Rs) Ile vs Allo-Ile HPLC->Decision Pass Rs > 1.5 Quantify Allo-Ile (Report Value) Decision->Pass Separated Fail Rs < 1.5 Co-elution Risk Decision->Fail Merged Action Modify Gradient: Decrease slope at retention window Fail->Action Action->HPLC Re-inject

Caption: Operational workflow for ensuring data integrity during Ile/Allo-Ile analysis.

References
  • Clinical Chemistry: "Significance of L-Alloisoleucine in Plasma for Diagnosis of Maple Syrup Urine Disease." Clinical Chemistry, Oxford Academic. Link

  • Waters Corporation: "Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System." Application Note. Link

  • SIELC Technologies: "HPLC Separation of Allo-isoleucine and Isoleucine." Application Method. Link

  • Medical Laboratory Journal: "Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA." Gorgan University of Medical Sciences.[5] Link

  • RSC Publishing: "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry. Link

Sources

The Isoindoline Scaffold: A Privileged Architectural Element for Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Alphabet

The twenty proteinogenic amino acids form the bedrock of life, yet their chemical diversity is inherently limited. The field of drug discovery has increasingly turned to unnatural amino acids (Uaas) to overcome the limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2] By expanding the chemical lexicon of peptides, Uaas offer a powerful toolkit to modulate the pharmacological properties of peptide-based therapeutics.[1] Among the myriad of synthetic modifications, the incorporation of rigid, bicyclic scaffolds has emerged as a particularly fruitful strategy. This guide focuses on a privileged heterocyclic core: the isoindoline scaffold.

The isoindoline motif, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in medicinal chemistry.[3] Its presence in numerous approved drugs attests to its favorable pharmacological profile and synthetic accessibility.[3][4] When incorporated as a side chain or backbone element of an amino acid, the isoindoline scaffold imparts a unique set of properties, including conformational rigidity and the ability to engage in specific protein-protein interactions. These characteristics make isoindoline-modified Uaas highly valuable assets in the design of novel therapeutics, from constrained peptides to innovative modalities like molecular glues.

This technical guide provides a comprehensive overview of the synthesis, incorporation, and application of isoindoline-modified Uaas in drug discovery. We will delve into the underlying principles that make this scaffold so effective, provide detailed experimental protocols, and showcase its utility through relevant case studies.

I. The Strategic Advantage of the Isoindoline Scaffold

The isoindoline core offers several key advantages when incorporated into unnatural amino acids for drug discovery:

  • Conformational Constraint: The rigid, bicyclic nature of the isoindoline scaffold dramatically reduces the conformational flexibility of a peptide chain.[5] This pre-organization into a specific bioactive conformation can lead to a significant increase in binding affinity for a target protein and enhanced resistance to proteolytic degradation.[3]

  • Privileged Structural Motif: The isoindoline framework is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] This inherent bioactivity can provide a valuable starting point for drug design.

  • Modulation of Physicochemical Properties: The incorporation of an isoindoline Uaa can alter key physicochemical properties of a peptide, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its membrane permeability and overall bioavailability.[1]

  • Platform for Novel Therapeutic Modalities: The isoindoline core is a key structural feature in a new class of therapeutics known as molecular glues, which induce or stabilize protein-protein interactions.[6][7] This opens up exciting new avenues for targeting previously "undruggable" proteins.

II. Synthesis of Isoindoline-Modified Unnatural Amino Acids

The synthesis of isoindoline-modified Uaas typically involves a multi-step process that begins with the construction of the isoindoline or isoindolinone core, followed by the introduction of the amino acid functionality.

A. Synthesis of the Isoindoline Scaffold

A variety of synthetic routes to the isoindoline scaffold have been reported. A common and efficient method involves the condensation of phthalic anhydride or its derivatives with a primary amine, followed by reduction.[8]

Diagram: General Synthesis of an N-Substituted Isoindoline

Phthalic_Anhydride Phthalic Anhydride Phthalimide N-Substituted Phthalimide Phthalic_Anhydride->Phthalimide Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Phthalimide Isoindoline N-Substituted Isoindoline Phthalimide->Isoindoline Reduction (e.g., LiAlH4)

Caption: General synthetic route to N-substituted isoindolines.

B. Introduction of the Amino Acid Moiety

Once the isoindoline scaffold is prepared, the α-amino acid functionality can be introduced using established methods such as the Strecker or Gabriel syntheses.[9]

Protocol: Exemplary Synthesis of an Fmoc-Protected Isoindoline-Alanine Derivative

This protocol outlines a general strategy for the synthesis of an Fmoc-protected isoindoline-containing amino acid suitable for solid-phase peptide synthesis (SPPS).

Step 1: Synthesis of N-(2-bromoethyl)isoindoline

  • To a solution of isoindoline in a suitable aprotic solvent (e.g., acetonitrile), add a slight excess of 1,2-dibromoethane and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction mixture at room temperature overnight.

  • Purify the resulting N-(2-bromoethyl)isoindoline by column chromatography.

Step 2: Alkylation of Diethyl Acetamidomalonate

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl acetamidomalonate to the solution and stir until a clear solution is obtained.

  • Add the N-(2-bromoethyl)isoindoline from Step 1 to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the crude product.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolyze the product from Step 2 using aqueous acid (e.g., 6M HCl) under reflux. This step removes the acetyl and ester protecting groups and leads to decarboxylation to afford the racemic isoindoline-alanine.

Step 4: Fmoc Protection

  • Dissolve the amino acid from Step 3 in a mixture of dioxane and water.

  • Add a base (e.g., sodium bicarbonate) followed by Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).

  • Stir the reaction at room temperature until completion.

  • Acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent.

  • Purify the final product by crystallization or chromatography.[10][11]

Diagram: Synthesis of an Fmoc-Protected Isoindoline-Uaa

Isoindoline_Halide N-(2-bromoethyl)isoindoline Alkylated_Intermediate Alkylated Malonate Isoindoline_Halide->Alkylated_Intermediate Alkylation Malonic_Ester Diethyl Acetamidomalonate Malonic_Ester->Alkylated_Intermediate Isoindoline_AA Isoindoline-Alanine Alkylated_Intermediate->Isoindoline_AA Hydrolysis & Decarboxylation Fmoc_Uaa Fmoc-Isoindoline-Uaa Isoindoline_AA->Fmoc_Uaa Fmoc Protection

Caption: Synthetic pathway to an Fmoc-protected isoindoline-Uaa.

III. Incorporation into Peptides and Proteins

Once synthesized and protected, isoindoline-modified Uaas can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][13]

Protocol: Fmoc-SPPS for Isoindoline-Uaa Incorporation

This protocol outlines the general steps for incorporating an Fmoc-protected isoindoline-Uaa into a peptide sequence on a solid support.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide for C-terminal amides, Wang for C-terminal acids) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain, exposing a free amine.[9]

  • Amino Acid Coupling:

    • Activate the carboxylic acid of the incoming Fmoc-isoindoline-Uaa using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[12]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

For site-specific incorporation into larger proteins, genetic code expansion techniques such as amber suppression can be employed. This involves an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts the isoindoline-Uaa at that specific site during protein translation.[14][15][16]

Diagram: Workflow for Isoindoline-Uaa Incorporation

cluster_synthesis Uaa Synthesis cluster_incorporation Incorporation cluster_characterization Characterization & Application Fmoc_Uaa Fmoc-Isoindoline-Uaa Synthesis SPPS Solid-Phase Peptide Synthesis Fmoc_Uaa->SPPS Amber_Suppression Amber Suppression (for proteins) Fmoc_Uaa->Amber_Suppression Modified_Peptide Isoindoline-Modified Peptide/Protein SPPS->Modified_Peptide Amber_Suppression->Modified_Peptide Analysis Structural & Functional Analysis Modified_Peptide->Analysis Drug_Discovery Drug Discovery Applications Analysis->Drug_Discovery

Caption: Overall workflow from Uaa synthesis to application.

IV. Applications in Drug Discovery

A. Conformational Constraint of Peptides

The rigid isoindoline scaffold is highly effective at constraining the conformation of peptides, which can lead to enhanced biological activity.

Case Study: Isoindolinone-Modified Analogs of Fenestin A

Fenestin A is a natural cyclic tetrapeptide with limited biological activity. However, by incorporating a rigid isoindolinone fragment into the cyclic backbone, researchers were able to significantly enhance its anti-proliferative activity against cancer cell lines.[5] The isoindolinone moiety acts as a conformational restrictive factor, forcing the cyclopeptide into a specific conformation that binds more effectively to its target.[5]

CompoundCell LineIC50 (µM)[5]
Fenestin A AnalogHeLa12.3
Fenestin A AnalogHepG224.7

These findings highlight how the introduction of a rigid isoindoline-based Uaa can transform a weakly active peptide into a potent therapeutic lead.

B. Molecular Glues for Targeted Protein Degradation

The isoindoline core is a key component of several well-known molecular glues, such as thalidomide and its analogs lenalidomide and pomalidomide.[6][17] These small molecules function by inducing a new protein-protein interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target.[7]

This "induced proximity" mechanism offers a powerful strategy for targeting proteins that lack traditional active sites and are therefore considered "undruggable." The development of novel isoindoline-based Uaas provides an exciting opportunity to design new molecular glues with tailored specificities and improved pharmacological properties.

Diagram: Mechanism of Action of an Isoindoline-Based Molecular Glue

E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex E3_Ligase->Ternary_Complex Molecular_Glue Isoindoline-based Molecular Glue Molecular_Glue->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Sources

The Steric Properties of the Allo-Ile-Isoindoline Backbone: A Technical Guide to Precision Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The allo-Ile-isoindoline backbone represents a high-precision scaffold in medicinal chemistry, specifically engineered to exploit subtle steric differences between homologous enzyme active sites. Unlike standard peptide backbones that rely on the 20 proteinogenic amino acids, this scaffold incorporates L-allo-isoleucine (a diastereomer of isoleucine) coupled to a rigid isoindoline core.

This combination creates a unique "steric lock," primarily utilized to differentiate between the S1 and S2 subsites of Dipeptidyl Peptidases (DPPs) . While standard inhibitors (e.g., Vildagliptin) target DPP4, the allo-Ile-isoindoline motif effectively "clashes" with the DPP4 active site while retaining high-affinity binding to DPP8 and DPP9 . This guide details the structural physics, synthesis, and application of this backbone as a tool for achieving isoform selectivity in drug discovery.

Part 1: Structural Anatomy & Stereochemical Logic

To understand the steric utility of this backbone, one must deconstruct its two critical components: the stereochemical anomaly (allo-Ile) and the conformational anchor (Isoindoline).

The Allo-Isoleucine Anomaly

Standard L-Isoleucine possesses two chiral centers:


(2S) and 

(3S). Its side chain projects the methyl group and ethyl group in a specific spatial vector that fits standard hydrophobic pockets.
  • L-Isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid.

  • L-allo-Isoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid.

In allo-Ile, the inversion at the


-carbon alters the rotational trajectory of the ethyl group. When bound in an enzyme pocket, this subtle shift (approx. 1.5 Å displacement of the terminal methyl) acts as a "molecular shim," probing the depth and width of the hydrophobic S2 subsite.
The Isoindoline Anchor

The isoindoline moiety (2,3-dihydro-1H-isoindole) serves as a rigidified surrogate for the proline or pyrrolidine ring often found in P1 positions of protease inhibitors.

  • Planarity: Unlike the puckered pyrrolidine ring, the isoindoline system is fused to a benzene ring, forcing a planar, hydrophobic surface.

  • Steric Bulk: The benzo-fusion adds significant width (

    
     Å) compared to a simple pyrrolidine, creating a "gatekeeper" effect that excludes the inhibitor from restrictive active sites (like DPP4) while filling larger pockets in DPP8/9.
    
Visualization: The Steric Mismatch

The following diagram illustrates the logical flow of how this backbone achieves selectivity through steric incompatibility.

StericLogic Substrate Standard Substrate (L-Ile-Pro) DPP4 DPP4 Active Site (Restrictive S1/S2) Substrate->DPP4 Fits Perfectly (High Affinity) DPP89 DPP8/9 Active Site (Permissive/Deep S1/S2) Substrate->DPP89 Fits Well Scaffold Allo-Ile-Isoindoline Scaffold Scaffold->DPP4 STERIC CLASH (Isoindoline Bulk + Allo-Me) Scaffold->DPP89 STERIC LOCK (Hydrophobic Complementarity)

Caption: Logical pathway demonstrating how the allo-Ile-isoindoline scaffold acts as a negative selector for DPP4 while optimizing binding for DPP8/9.

Part 2: Steric Properties & Conformational Bias

The Ramachandran Restriction

The N-substitution of the isoindoline ring (when coupled to the allo-Ile carbonyl) severely restricts the


 (psi) torsion angle of the allo-Ile residue. Unlike a flexible linear amide, the isoindoline nitrogen is part of a cycle, locking the amide bond into a trans conformation (typically) and restricting the preceding 

angle to a narrow region, often favoring extended or specific turn geometries.
The "Selectivity Filter" Mechanism

In the context of DPP inhibition:

  • P1 Site (Isoindoline): The fused benzene ring of isoindoline clashes with residues F357 and Y547 in the DPP4 S1 pocket. However, DPP8 and DPP9 possess slightly more plasticity or different gating residues in this region, accommodating the bulk.

  • P2 Site (allo-Ile): The (3R)-methyl group of allo-Ile projects into a sub-pocket that is sterically occluded in DPP4 but accessible in DPP8/9. The combination of the rigid P1 anchor (isoindoline) prevents the P2 side chain from rotating away from this clash, effectively "locking" the selectivity.

Table 1: Comparative Steric Parameters

FeatureL-Ile-Pyrrolidine (Generic)L-allo-Ile-Isoindoline (Specific)Impact on Binding
P2 Chirality (2S, 3S)(2S, 3R)Inverts vector of

-methyl group.
P1 Ring Pyrrolidine (Flexible pucker)Isoindoline (Rigid, Planar, Bicyclic)Increases hydrophobic contact area; reduces entropy penalty.
Width ~3.5 Å~5.8 Å (Benzo-fused)Excludes narrow S1 pockets (DPP4).
Selectivity Low (Pan-DPP)High (DPP8/9 Selective)>100-fold selectivity for DPP8/9 over DPP4 [1].

Part 3: Synthesis & Assembly Protocol

Synthesizing the allo-Ile-isoindoline backbone requires careful stereocontrol, as allo-isoleucine is non-proteinogenic and prone to epimerization if mishandled.

Reagents and Precursors
  • Core 1: L-allo-Isoleucine . (Commercially available or synthesized via enzymatic resolution of DL-mixtures using D-amino acid oxidase or hydantoinase methods).

  • Core 2: Isoindoline .[1][2][3][4] (Free amine).[5]

  • Coupling Agents: HATU or EDC/HOBt (Standard peptide coupling).

Step-by-Step Synthesis Workflow
  • Protection of allo-Ile:

    • React L-allo-Ile with Boc-anhydride (

      
      ) in dioxane/water/NaOH.
      
    • Result:Boc-L-allo-Ile-OH .

    • QC: Verify optical rotation to ensure no racemization at

      
      -carbon.
      
  • Coupling (The Critical Step):

    • Dissolve Boc-L-allo-Ile-OH in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Activate for 5 mins.

    • Add Isoindoline (1.0 eq).[2] Stir at RT for 4-12h.

    • Note: The steric bulk of allo-Ile may slow down the kinetics compared to Gly or Ala. Monitor via LC-MS.

    • Result:Boc-L-allo-Ile-Isoindoline .

  • Deprotection:

    • Treat with TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Result:H-L-allo-Ile-Isoindoline (Salt form) .

  • Purification:

    • RP-HPLC (C18 column). The diastereomeric purity is critical. Allo-Ile and Ile derivatives often have distinct retention times.

Synthesis Start L-allo-Isoleucine Protect Boc-Protection (Boc2O, NaOH) Start->Protect Activate Activation (HATU/DIPEA) Protect->Activate Couple Coupling with Isoindoline (Steric Bottleneck) Activate->Couple Deprotect Deprotection (TFA or HCl) Couple->Deprotect Final allo-Ile-Isoindoline (Inhibitor Salt) Deprotect->Final

Caption: Synthetic route for the assembly of the allo-Ile-isoindoline peptidomimetic core.

Part 4: Experimental Characterization

To validate the steric properties and conformation of this backbone in your own research, the following protocols are recommended.

NMR Conformational Analysis

The rigid isoindoline ring provides excellent NOE (Nuclear Overhauser Effect) signals that define the backbone geometry.

  • Experiment: 2D NOESY (500-800 ms mixing time) in

    
     or 
    
    
    
    .
  • Key Signal: Look for NOEs between the allo-Ile

    
    -proton and the isoindoline aromatic protons (C4/C7 positions). Strong NOEs here indicate a folded conformation where the side chain packs against the aromatic ring.
    
  • Differentiation: Allo-Ile vs. Ile can be distinguished by the coupling constants (

    
    ) and the chemical shift of the 
    
    
    
    -methyl group (often shielded/deshielded differently by the isoindoline ring current).
Biological Validation (DPP Selectivity Assay)

To confirm the functional impact of the steric backbone:

  • Enzymes: Recombinant Human DPP4, DPP8, and DPP9.

  • Substrate: Gly-Pro-AMC (fluorogenic substrate).

  • Protocol:

    • Incubate enzyme with allo-Ile-isoindoline (serial dilutions, 1 nM to 100

      
      M) for 15 min at 37°C.
      
    • Add substrate (

      
       concentration).
      
    • Measure fluorescence kinetics (Ex 360nm / Em 460nm).

  • Expected Result:

    • DPP8/9:

      
       nM.
      
    • DPP4:

      
       nM (Inactive).
      
    • Control: Ile-Isoindoline (natural isomer) will show reduced selectivity (higher potency on DPP4).

References

  • Van Goethem, S., et al. (2008).[1][6] "Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9.[1][2][3][6][7] Part 2: Isoindoline containing inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 18(14), 4159-4162.[1]

  • Lankas, G. R., et al. (2005).[6] "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9." Diabetes, 54(10), 2988-2994.

  • Wu, J. J., et al. (2009). "Inhibition of dipeptidyl peptidase 8/9 leads to acute toxicity in rats." Toxicological Sciences, 107(1), 67-73.

  • Bank, U., et al. (2011).[6] "The dipeptidyl peptidase-4 inhibitor vildagliptin and the specific DPP8/9 inhibitor 1G244 do not influence human T cell activation." Journal of Immunology, 186, 1-1.

Sources

Technical Guide: Solubility Profiling of allo-Ile-isoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

allo-Ile-isoindoline hydrochloride (CAS: 1883545-48-9) is a specialized dipeptidyl peptidase (DPP) inhibitor, specifically targeting DPP8 and DPP9.[1] Unlike the widely used DPP4 inhibitors (e.g., vildagliptin), this compound incorporates an allo-isoleucine moiety coupled to an isoindoline core.

For researchers in drug discovery, this molecule presents a classic "Solubility Paradox":

  • The Isoindoline Core: Inherently lipophilic and planar, prone to pi-stacking and poor aqueous solubility.[2]

  • The Amino Acid Moiety (allo-Ile): Introduces chirality and a hydrophobic side chain, but also a protonatable amine.

  • The Hydrochloride Salt: Engineered to force aqueous solubility, yet often creating challenges in organic extraction and membrane permeability.

This guide provides a technical breakdown of its solubility behavior, guiding you through vehicle selection for biological assays, synthesis workups, and formulation.

Molecular Structure & Solubility Mechanics

To predict and manipulate solubility, we must first deconstruct the molecule’s interactions with solvent systems.

Structural Components
  • Cationic Head (Ammonium): The N-terminal amine of the allo-isoleucine is protonated (

    
    ) in the HCl salt form. This is the primary driver of water solubility via ion-dipole interactions.
    
  • Hydrophobic Linker (Isoindoline): The bicyclic system is non-polar. In the absence of the charge (i.e., the free base), this region dominates, driving the molecule into organic phases.

  • Steric Bulk (allo-Ile Side Chain): The sec-butyl group of allo-isoleucine provides steric hindrance that disrupts crystal lattice packing, potentially enhancing solubility compared to a glycine analog, but reducing it compared to more polar side chains.

The Dissolution Mechanism

In aqueous media, the dissociation enthalpy of the crystal lattice is overcome by the hydration enthalpy of the chloride ion and the ammonium cation. However, in organic solvents, the lattice energy often prevails unless the solvent can solvate the ion pair or the free base is liberated.

Solubility Profile: Aqueous vs. Organic[3][4]

The following data summarizes the solubility behavior observed in standard laboratory workflows. While exact quantitative values (


) vary by batch crystallinity, these trends are robust for protocol design.
Table 1: Comparative Solubility Matrix
Solvent ClassSpecific SolventSolubility Rating (HCl Salt)Mechanistic InsightApplication
Aqueous Water (pH < 6)High (> 50 mg/mL)Ionic dissociation of

and

.
Stock preparation, aqueous buffers.
Aqueous PBS (pH 7.4)Moderate Potential for partial deprotonation/aggregation if concentration > 10 mM.Biological assays (IC50 determination).
Polar Organic DMSOVery High (> 100 mg/mL)High dielectric constant solvates the ion pair effectively.Cryopreservation, HTS library storage.
Polar Organic Methanol / EthanolHigh Protophilic solvents capable of H-bonding with the ammonium.Recrystallization, transfer solvent.
Non-Polar Dichloromethane (DCM)Low / Negligible Cannot solvate the chloride ion effectively.Do not use for dissolving the salt directly.
Non-Polar Diethyl Ether / HexaneInsoluble Lack of dipole moment to interact with the salt.Anti-solvent for precipitation/purification.
Aqueous Solubility & pH Dependence

The solubility of allo-Ile-isoindoline HCl is heavily pH-dependent.

  • pH < pKa (~9.5): The molecule exists as a cation. Solubility is maximal.

  • pH > pKa: The molecule deprotonates to the neutral free base. The lipophilic isoindoline and allo-Ile side chain dominate, causing precipitation.

    • Critical Note: In biological assays (pH 7.4), the compound remains largely cationic, ensuring solubility at micromolar concentrations required for enzyme inhibition. However, "poor membrane penetration" reported in literature (Wu et al., 2009) is a direct consequence of this high aqueous affinity/charge state.

Organic Solubility & The "Salting Out" Effect

The HCl salt is poorly soluble in aprotic organic solvents (DCM, EtOAc). To extract the compound into an organic layer (e.g., during synthesis workup), you must perform a Free Base Liberation :

  • Dissolve HCl salt in water.

  • Adjust pH to > 10 using

    
     or 
    
    
    
    .
  • Extract with DCM or Ethyl Acetate.

  • Result: The neutral allo-Ile-isoindoline partitions into the organic phase.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (for Biological Assays)

Context: DMSO is the gold standard for long-term stability, preventing hydrolysis and microbial growth.

  • Weighing: Accurately weigh 2.82 mg of this compound (MW ≈ 282.7 g/mol ).

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortexing: Vortex for 30 seconds. The solid should dissolve instantly.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

Protocol B: Determination of Thermodynamic Solubility (Shake-Flask Method)

Context: To validate solubility limits for a new formulation.

  • Saturation: Add excess this compound solid to 1.0 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.

  • Filtration: Filter the suspension through a 0.22 µm PVDF membrane to remove undissolved solids.

    • Note: Do not use Nylon filters if using acidic media, as they may bind the cationic drug.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm, targeting the isoindoline chromophore).

  • Calculation: Compare peak area to a standard curve to determine concentration (

    
    ).
    

Visualizing the Solubility Workflow

The following diagram illustrates the decision tree for solvent selection based on the intended application (Synthesis vs. Biology).

SolubilityWorkflow Start This compound (Solid Salt) Goal Intended Application? Start->Goal BioAssay Biological Assay (IC50 / Cell Culture) Goal->BioAssay Synthesis Synthesis / Purification (Extraction) Goal->Synthesis DMSO Dissolve in 100% DMSO (Stock Solution) BioAssay->DMSO OrganicSolv Direct Organic Solvent? (DCM / EtOAc) Synthesis->OrganicSolv BaseWash Perform Base Wash (pH > 10, Na2CO3) Synthesis->BaseWash Dilution Dilute into Media/Buffer (Final DMSO < 1%) DMSO->Dilution CheckPrecip Check for Precipitation (Is Conc > 100 µM?) Dilution->CheckPrecip Fail Insoluble / Suspension (Salt form persists) OrganicSolv->Fail FreeBase Free Base Formation (Neutral Species) BaseWash->FreeBase Extraction Partition into Organic Phase (Soluble in DCM) FreeBase->Extraction

Figure 1: Decision logic for handling this compound based on solubility properties. Blue nodes indicate critical chemical transformation steps.

References

  • Lankas, G. R., et al. (2005).[3] "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes." Diabetes, 54(10), 2988–2994. Link

  • Wu, J. J., et al. (2009). "Inhibition of DPP8/9 alters cell survival and cell adhesion." Frontiers in Bioscience, 14, 465-472. Link

  • Bank, U., et al. (2011).[3] "DPP8/9 Inhibitors: Impact on T Cell Activation." Journal of Immunology. (Contextual citation for inhibitor properties).

  • BenchChem. (n.d.). "this compound Product Record." BenchChem Database. Link

  • Van der Veken, P., et al. (2008).[3] "Development of Potent and Selective DPP8/9 Inhibitors." Journal of Medicinal Chemistry. (Foundational chemistry of isoindoline series).

Sources

biological activity of isoindoline-substituted amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of Isoindoline-Substituted Amino Acids

Executive Summary

The isoindoline scaffold, particularly in the form of


-phthaloyl amino acids (isoindoline-1,3-dione conjugates) , represents a "privileged structure" in medicinal chemistry. By fusing the rigid, lipophilic isoindoline core with the chiral diversity of amino acids, researchers can access a vast chemical space with tunable biological activities. This guide provides a technical deep-dive into the synthesis, biological mechanisms, and structure-activity relationships (SAR) of these conjugates, focusing on their application as anti-inflammatory, anticancer, and neuroprotective agents.

Chemical Architecture & Pharmacophore Analysis

The core structural motif involves the protection of the amino group of an


-amino acid by a phthaloyl group, resulting in a 2-substituted isoindoline-1,3-dione .
  • Lipophilicity: The isoindoline ring significantly increases the LogP of the amino acid, enhancing membrane permeability and blood-brain barrier (BBB) crossing, which is critical for neuroactive applications (e.g., AChE inhibition).

  • Steric Constraint: The rigid bicyclic system restricts the conformational freedom of the attached amino acid, potentially locking the molecule into a bioactive conformation suitable for receptor binding (e.g., COX-2 active site).

  • Hydrogen Bonding: The two carbonyl oxygens at positions 1 and 3 serve as hydrogen bond acceptors, while the amino acid side chain provides variable donor/acceptor motifs.

Structural Classification
  • 
    -Phthaloyl Amino Acids:  The most common class, acting as prodrugs or active inhibitors themselves.
    
  • Isoindolin-1-ones: Reduced derivatives where one carbonyl is replaced by a methylene group, often associated with distinct kinase inhibitory profiles.

Synthesis Protocol: -Phthaloylation of Amino Acids

Objective: To synthesize


-phthaloyl-L-phenylalanine as a representative scaffold.
Principle:  Condensation of phthalic anhydride with a primary amine under thermal or catalytic conditions.
Standard Operating Procedure (SOP)

Reagents:

  • Phthalic anhydride (1.0 eq)

  • L-Phenylalanine (1.1 eq)

  • Glacial Acetic Acid (Solvent)[1][2]

  • Triethylamine (Catalyst, optional for rate enhancement)

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of phthalic anhydride and 11 mmol of L-phenylalanine in 20 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The disappearance of the anhydride spot indicates completion.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white solid.

    • Troubleshooting: If oil forms, extract with ethyl acetate, wash with brine, dry over

      
      , and evaporate.
      
  • Purification: Filter the precipitate and wash with cold water (

    
    ). Recrystallize from ethanol/water to yield pure 
    
    
    
    -phthaloyl-L-phenylalanine.

Yield Expectation: 75–85% Characterization: IR (C=O imide stretch at


 and 

);

-NMR (Aromatic multiplets at 7.8–7.9 ppm).

Biological Activity Profiles

Anti-Inflammatory Activity (COX/LOX Inhibition)

Isoindoline-substituted amino acids act as dual inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX). The structural similarity to thalidomide also suggests immunomodulatory potential via TNF-


 suppression.
  • Mechanism: The planar isoindoline ring mimics the arachidonic acid structure, fitting into the hydrophobic channel of COX-2.

  • Key Insight: Derivatives with bulky amino acid side chains (e.g., Phenylalanine, Tryptophan) often show higher selectivity for COX-2 over COX-1 due to the larger hydrophobic pocket in COX-2 (Val523 residue).

Anticancer & Cytotoxicity

Certain derivatives, particularly those substituted with electron-withdrawing groups (e.g.,


, 

) on the phthalimide ring, exhibit potent cytotoxicity against HeLa and A549 cell lines.
  • Pathway: Induction of apoptosis via the mitochondrial pathway (caspase-3 activation) and inhibition of angiogenesis.

  • Target: Some derivatives have shown affinity for the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling.

Neuroprotection (AChE Inhibition)

The lipophilic nature of these compounds allows them to target Acetylcholinesterase (AChE).

  • Binding: The phthalimide moiety interacts with the Peripheral Anionic Site (PAS) of AChE, while the amino acid moiety extends into the catalytic gorge, preventing acetylcholine hydrolysis and aggregation of

    
    -amyloid plaques.
    

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR determinants for isoindoline-substituted amino acids.

SAR_Analysis Core Isoindoline-1,3-dione (Phthalimide Core) RingSub Phthalimide Ring Substitution (R1, R2) Core->RingSub Electronic Effects Linker N-Linkage Core->Linker Rigidity Effect1 Electron Withdrawing (NO2, F) Increases Cytotoxicity RingSub->Effect1 Effect4 Cyclohexyl/Alkyl Chains Membrane Permeability (Antimicrobial) RingSub->Effect4 SideChain Amino Acid Side Chain (R3) Linker->SideChain Chirality & Sterics AcidGroup Carboxylic Acid / Ester / Amide (C-Terminus) SideChain->AcidGroup Solubility & H-Bonding Effect2 Bulky Groups (Phe, Trp) Enhance COX-2 Selectivity SideChain->Effect2 Effect3 Hydrophobic Esters Improve BBB Penetration AcidGroup->Effect3

Figure 1: SAR Logic for Isoindoline-Substituted Amino Acids. Red/Green nodes indicate modification sites; Grey nodes indicate biological outcomes.

Mechanistic Signaling Pathway

The anti-inflammatory action of these derivatives often involves the suppression of the NF-


B pathway, similar to thalidomide analogs.

Signaling_Pathway Drug Isoindoline Derivative IKK IKK Complex Drug->IKK Inhibits Phosphorylation LPS LPS / Stimulus Receptor TLR4 Receptor LPS->Receptor Receptor->IKK IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation DNA Pro-inflammatory Genes (COX-2, TNF-α, IL-1β) Nucleus->DNA Transcription

Figure 2: Proposed Anti-inflammatory Mechanism.[1][3][4][5][6][7] The derivative inhibits IKK activation, preventing NF-


B translocation and subsequent cytokine storm.

Experimental Validation: MTT Cytotoxicity Assay

To validate the biological activity of synthesized derivatives, the MTT assay is the industry standard for initial high-throughput screening.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa or A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    (
    
    
    ).
  • Treatment: Treat cells with the isoindoline derivative at varying concentrations (

    
    ). Include a DMSO vehicle control and a positive control (e.g., 5-Fluorouracil).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add

    
     of MTT solution (
    
    
    
    in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
  • Solubilization: Remove supernatant and add

    
     of DMSO to dissolve crystals.
    
  • Measurement: Measure absorbance at

    
     using a microplate reader.
    
  • Calculation:

    
    . Calculate 
    
    
    
    using non-linear regression.

References

  • Mancilla-Percino, T., et al. (2016).

    
    -Amino Acids as Cyclooxygenase 1 and 2 Inhibitors.[3] Archiv der Pharmazie.[3] 
    
  • Kasideh, A., & Homsi, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity.[1] International Journal of ChemTech Research.[1]

  • Hamed, A., et al. (2020). Design, synthesis and docking study of novel isoindoline-1,3-dione derivatives as potential anticancer agents. Bioorganic Chemistry.[3][5][8][9]

  • Gundogdu, E., et al. (2019). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. ChemistrySelect.[3][10]

  • Long, J. Z., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Biochemistry.[5][9][10]

Sources

suppliers of high-purity allo-Ile-isoindoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the sourcing, validation, and quality control of allo-Ile-isoindoline HCl (specifically (2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one hydrochloride), a critical chiral building block and pharmacophore in protease inhibitor development (e.g., DPP8/9 inhibitors). Due to the presence of two contiguous chiral centers and the risk of epimerization during the coupling of the sterically hindered allo-isoleucine to the isoindoline ring, commercial supplies frequently suffer from diastereomeric contamination. This guide provides a self-validating framework for researchers to audit suppliers and verify material integrity.

Part 1: The Stereochemical Imperative & Critical Quality Attributes (CQAs)

To source this compound effectively, one must first define the stereochemical challenge. "Allo-Ile-Isoindoline" is not merely a catalog number; it is a specific diastereomer of the isoleucine-isoindoline amide scaffold.

Chemical Identity
  • Target Compound: L-allo-Isoleucine-Isoindoline Amide HCl

  • IUPAC Name: (2S,3R)-2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-3-methylpentan-1-one hydrochloride[1]

  • Key Structural Features:

    • Alpha-Carbon (C2): (S)-configuration (Amino group).

    • Beta-Carbon (C3): (R)-configuration (Methyl group). Note: Natural L-Isoleucine is (2S,3S).

    • Isoindoline Moiety: Acts as a conformational constraint, often enhancing metabolic stability and potency in SAR studies.

    • Salt Form: Hydrochloride (HCl) ensures solubility and stability of the free alpha-amine.

The Impurity Landscape

The primary risk in sourcing this material is diastereomeric excess (de) rather than chemical purity. Standard C18 HPLC often fails to resolve the allo-isomer (2S,3R) from the natural iso-isomer (2S,3S) due to their identical mass and nearly identical lipophilicity.

Critical Impurities to Monitor:

  • L-Isoleucine Isoindoline ((2S,3S)): Result of starting material contamination or incomplete stereocontrol.

  • Epimerization Byproducts: Coupling allo-Ile to the bulky isoindoline ring requires activation (e.g., HATU/DIEA). Over-activation can cause racemization at the alpha-carbon, leading to the (2R,3R) impurity.

Part 2: Supplier Tiering & Selection Strategy

Do not rely on a single vendor. The market for high-purity chiral non-proteinogenic amino acid derivatives is fragmented. Use this tiering system to evaluate potential partners.

Tier 1: Primary Catalog Suppliers (High Reliability, High Cost)
  • Vendors: Sigma-Aldrich (Merck), Enamine, WuXi AppTec.

  • Pros: rigorous internal QC, typically provide chiral HPLC data upon request.

  • Cons: Often back-ordered; high markup.

  • Use Case: Reference standards and late-stage GLP studies.

Tier 2: Specialized Chiral Vendors (The "Sweet Spot")
  • Vendors: Combi-Blocks, ChemScene, Ambeed, Synblock.

  • Pros: Extensive inventory of specific chiral building blocks; faster turnaround.

  • Cons: Batch-to-batch variability. Mandatory internal re-validation required.

  • Use Case: Routine SAR screening and hit-to-lead optimization.

Tier 3: Virtual/Aggregator Suppliers (High Risk)
  • Vendors: Various "hit-and-run" chemical websites listing millions of CAS numbers.

  • Risk: They often drop-ship from unverified labs without re-testing.

  • Warning: Avoid unless they provide a batch-specific H-NMR and Chiral HPLC before shipment.

Part 3: Visualization of Sourcing Logic

The following diagram outlines the decision matrix for selecting a supplier and the subsequent validation workflow.

SupplierValidation Start Need this compound Search Search CAS / Structure Start->Search Eval Evaluate Vendor Data Search->Eval Decision1 Does Vendor provide Chiral HPLC? Eval->Decision1 Tier1 Tier 1/2 Supplier (Enamine, Combi-Blocks) Decision1->Tier1 Yes Tier3 Tier 3 Supplier (Aggregator) Decision1->Tier3 No Order Place Order Tier1->Order Preferred Tier3->Order High Risk (Only if desperate) IQC Incoming QC (IQC) Order->IQC Test1 1H-NMR (DMSO-d6) Check J-coupling IQC->Test1 Test2 Chiral HPLC (Crownpak/Chiralpak) IQC->Test2 Result Pass/Fail Decision Test1->Result Test2->Result Release Release to Chemistry Result->Release de > 98% Reject Reject / Return Result->Reject de < 95%

Caption: Workflow for vetting suppliers and validating incoming this compound batches.

Part 4: Self-Validating Experimental Protocols

As a scientist, you cannot assume the label on the bottle is correct. The following protocols are designed to be "self-validating"—meaning they contain internal checks to confirm the identity of the stereoisomer.

Protocol A: Stereochemical Differentiation via 1H-NMR

Theory: The coupling constant (


) between the 

-proton and

-proton differs significantly between allo-isoleucine (syn-clinal relationship) and iso-isoleucine (anti-periplanar relationship) due to the Karplus equation.

Methodology:

  • Solvent: Dissolve 5 mg of sample in 0.6 mL DMSO-d6 . (Avoid

    
     initially as amide protons are useful diagnostics).
    
  • Acquisition: Run at 400 MHz or higher.

  • Analysis Region: Focus on the

    
    -proton signal (
    
    
    
    ppm).
  • Validation Criteria:

    • L-Isoleucine derivative:

      
      -H typically appears as a doublet of doublets with a larger 
      
      
      
      (
      
      
      Hz).
    • L-allo-Isoleucine derivative:

      
      -H often shows a smaller coupling constant or distinct chemical shift due to the different magnetic environment of the methyl group.
      
    • Note: Compare against a reference standard of natural L-Ile-Isoindoline. If the spectra are identical, you have the wrong diastereomer.

Protocol B: Chiral HPLC Separation (The Gold Standard)

Standard reversed-phase (C18) cannot reliably separate these diastereomers. You must use a column capable of chiral recognition or ligand exchange.

Recommended System:

  • Column: Daicel Chiralpak ZWIX(+) (Zwitterionic ion exchanger) OR Crownpak CR-I(+) (Crown ether, excellent for free amino acids).

  • Mobile Phase (ZWIX): MeOH/MeCN (50:50) + 50mM Formic Acid + 25mM Diethylamine.

  • Mobile Phase (Crownpak): Perchloric acid pH 1.5 (aqueous).

  • Detection: UV at 210 nm (Amide bond) or CAD (Charged Aerosol Detection).

Data Interpretation:

Parameter Acceptance Criteria Action
Purity (AUC) > 98.0% Proceed to synthesis.
Diastereomer Ratio allo : iso > 95 : 5 Acceptable for early SAR.

| Salt Stoichiometry | 0.9 - 1.1 eq HCl | Verify via Silver Nitrate titration or Elemental Analysis (Cl %). |

Part 5: Synthesis Pathway & Risk Visualization

Understanding how the supplier made the compound helps you predict impurities. The following diagram illustrates the likely synthesis route and where the allo-stereochemistry is vulnerable.

SynthesisPath SM1 L-Allo-Isoleucine (Boc-Protected) Coupling Coupling Reaction (HATU/DIEA) SM1->Coupling SM2 Isoindoline (Nucleophile) SM2->Coupling Inter Intermediate (Boc-Allo-Ile-Isoindoline) Coupling->Inter Impurity Epimerization! (L-Iso-Ile impurity) Coupling->Impurity Excess Base or Heat Deprot Deprotection (4M HCl/Dioxane) Inter->Deprot Final This compound (Target) Deprot->Final

Caption: Synthesis pathway showing the critical risk of epimerization during the amide coupling step.

References

  • Smyth, T. P., et al. (2012). "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry, 10, 8145-8149. [Link]

  • SIELC Technologies. (2023). HPLC Separation of Allo-Isoleucine, Isoleucine, and Leucine.[2][Link]

  • PubChem. (2023).[3] Compound Summary: Isoindoline hydrochloride (CAS 32372-82-0).[4][5][Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of allo-Ile-isoindoline into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the coupling of allo-Ile-isoindoline hydrochloride to the C-terminus of a peptide sequence. This document is intended for researchers, chemists, and professionals in drug development engaged in the synthesis of peptide-based molecules. The protocol details the requisite materials, step-by-step procedures for both solution-phase and solid-phase approaches, and critical considerations for ensuring reaction success, including the management of stereochemistry and sterically hindered coupling. Methodologies for the purification and characterization of the final conjugate are also presented.

Introduction

The synthesis of modified peptides is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-standard amino acids and other molecular fragments can impart unique pharmacological properties, enhance stability, and modulate biological activity. Allo-isoleucine, a diastereomer of L-isoleucine, is of particular interest due to its potential to influence peptide conformation and receptor binding. When coupled with an isoindoline moiety, it forms a specific chemical entity, (2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one, a known potent and selective inhibitor of the serine dipeptidases DPP8 and DPP9.[1] The hydrochloride salt of this compound presents a free α-amino group, making it a suitable building block for N-terminal extension of a peptide chain.

This application note details the protocol for coupling this unique molecule to a peptide, effectively placing the allo-Ile-isoindoline moiety at the N-terminus of the resulting conjugate. The inherent steric hindrance of the allo-isoleucine side chain and the isoindoline group necessitates careful selection of coupling reagents and reaction conditions to achieve high yields and minimize side reactions, most notably racemization.[2]

Chemical Structures and Nomenclature

  • allo-Ile-isoindoline HCl: (2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride

  • Peptide: A peptide sequence with a C-terminal carboxylic acid available for activation and coupling.

Core Principles of the Coupling Reaction

The fundamental chemical transformation is the formation of an amide bond between the free α-amino group of allo-Ile-isoindoline and the C-terminal carboxylic acid of a peptide or amino acid. This process involves two key steps:

  • Activation of the Carboxyl Group: The carboxylic acid is converted into a more reactive species, rendering it susceptible to nucleophilic attack by the amine.

  • Nucleophilic Acyl Substitution: The free amine of the neutralized allo-Ile-isoindoline attacks the activated carboxyl group, forming a stable amide (peptide) bond.

Due to the steric hindrance around the α-amino group of the allo-isoleucine derivative, the choice of coupling reagent is critical for efficient reaction.[3][4] Reagents known to perform well in sterically demanding couplings, such as those based on phosphonium or aminium salts, are recommended.[5]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95% purityCommercially availableEnsure proper storage conditions as per supplier recommendations.
Peptide with free C-terminus≥95% puritySynthesized in-house or custom orderThe peptide should have all side-chain protecting groups intact if further manipulations are planned.
Coupling Reagent (e.g., HATU, HBTU, PyBOP)Peptide synthesis gradeMajor chemical suppliersHATU is often preferred for sterically hindered couplings.
Base (e.g., DIPEA, NMM)Peptide synthesis gradeMajor chemical suppliersDIPEA (Diisopropylethylamine) is a non-nucleophilic base commonly used to neutralize the HCl salt and facilitate the coupling reaction. NMM (N-methylmorpholine) is an alternative.[6]
Solvent (e.g., DMF, NMP, DCM)Anhydrous, peptide synthesis gradeMajor chemical suppliersHigh-quality, amine-free DMF (N,N-Dimethylformamide) is crucial to prevent side reactions.[1] NMP (N-Methyl-2-pyrrolidone) can be used to improve solubility. DCM (Dichloromethane) may also be used.
Solid Support (for SPPS)e.g., 2-Chlorotrityl chloride resinPeptide synthesis suppliersFor synthesis of the peptide chain prior to solution-phase coupling.
Cleavage Cocktail (for SPPS)e.g., TFA/TIS/H₂O (95:2.5:2.5)Reagent gradeFor cleavage of the peptide from the resin while keeping side-chain protecting groups intact.
Purification SuppliesHPLC columns (e.g., C18), solventsChromatography gradeFor purification of the final product.
Analytical InstrumentsHPLC, Mass Spectrometer, NMRN/AFor characterization and purity assessment of the final conjugate.

Experimental Protocols

Two primary strategies are presented: a solution-phase coupling approach and a solid-phase-based strategy followed by solution coupling.

Protocol 1: Solution-Phase Coupling

This protocol is suitable when the peptide with a free C-terminus is readily available and soluble in organic solvents.

Workflow Diagram:

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification allo_prep This compound Neutralization with DIPEA activation Addition of Coupling Reagent (e.g., HATU) allo_prep->activation peptide_prep Peptide with free C-terminus Dissolution in DMF peptide_prep->activation reaction Mixing and Reaction (Room Temperature, 2-24 h) activation->reaction quench Quenching and Solvent Removal reaction->quench purification RP-HPLC Purification quench->purification analysis LC-MS and NMR Analysis purification->analysis

Caption: Solution-phase coupling workflow.

Step-by-Step Procedure:

  • Preparation of allo-Ile-isoindoline:

    • Dissolve this compound (1.2 equivalents relative to the peptide) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Preparation of the Peptide:

    • In a separate reaction vessel, dissolve the peptide with the free C-terminus (1.0 equivalent) in anhydrous DMF.

  • Activation and Coupling:

    • To the peptide solution, add the coupling reagent (e.g., HATU, 1.15 equivalents) and an additional portion of DIPEA (2.0 equivalents). Stir for 5-10 minutes to pre-activate the carboxylic acid.

    • Add the neutralized allo-Ile-isoindoline solution to the activated peptide solution.

    • Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress using LC-MS. The reaction time can vary from 2 to 24 hours depending on the steric hindrance of the peptide's C-terminal residue.

  • Workup and Purification:

    • Once the reaction is complete, quench any remaining activated species by adding a small amount of water.

    • Remove the DMF under reduced pressure.

    • The crude product can be precipitated from the reaction mixture by adding cold diethyl ether.

    • Purify the crude peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water with 0.1% TFA.[7]

  • Analysis:

    • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.[2][8] Purity is typically assessed by integrating the peak area in the HPLC chromatogram.[9]

Protocol 2: Solid-Phase Synthesis of Peptide and Subsequent Solution-Phase Coupling

This approach is advantageous for longer peptide sequences, which are more conveniently synthesized on a solid support.

Workflow Diagram:

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage from Resin cluster_coupling Solution-Phase Coupling cluster_deprotection Final Deprotection synthesis Fmoc-based SPPS of peptide on 2-chlorotrityl resin cleavage Mild acid cleavage (e.g., dilute TFA) to yield protected peptide synthesis->cleavage coupling Couple protected peptide with allo-Ile-isoindoline (Protocol 1) cleavage->coupling deprotection Global side-chain deprotection using strong acid (e.g., TFA cocktail) coupling->deprotection purification RP-HPLC Purification and Analysis deprotection->purification

Caption: Solid-phase synthesis followed by solution-phase coupling.

Step-by-Step Procedure:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on a 2-chlorotrityl chloride resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][10] The use of a hyper-acid-labile resin like 2-chlorotrityl chloride is crucial for the subsequent cleavage step.

  • Peptide Cleavage with Side-Chain Protection:

    • Once the peptide synthesis is complete, cleave the peptide from the resin while keeping the acid-labile side-chain protecting groups intact.

    • This is achieved by treating the resin with a mild acidic solution (e.g., 1-5% TFA in DCM) for a short period.

    • Neutralize the cleavage solution with a base like pyridine and evaporate the solvent to obtain the protected peptide with a free C-terminal carboxylic acid.

  • Solution-Phase Coupling:

    • Follow the steps outlined in Protocol 1 to couple the protected peptide with this compound.

  • Global Deprotection:

    • After successful coupling and purification of the protected conjugate, remove the side-chain protecting groups.

    • Treat the peptide with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., triisopropylsilane and water) to prevent side reactions.[11][12]

  • Final Purification and Analysis:

    • Purify the deprotected peptide conjugate by RP-HPLC.

    • Characterize the final product by LC-MS and other relevant analytical techniques to confirm its identity, purity, and stereochemical integrity.

Troubleshooting and Key Considerations

  • Racemization: Allo-isoleucine has two stereocenters. While the β-carbon is generally stable, the α-carbon is susceptible to epimerization during the activation of the C-terminal carboxyl group of the peptide to be coupled.[2] The use of additives like HOBt or Oxyma Pure with carbodiimide coupling reagents, or employing aminium/uronium reagents like HATU, can significantly suppress racemization.[13]

  • Low Coupling Efficiency: The steric bulk of allo-isoleucine can hinder the coupling reaction. If low efficiency is observed, consider increasing the reaction time, slightly elevating the temperature (e.g., to 40 °C), or using a more potent coupling reagent like COMU.[13] Double coupling (repeating the coupling step with fresh reagents) may also be necessary.

  • Solubility Issues: Hydrophobic peptides may exhibit poor solubility in standard solvents like DMF. The addition of chaotropic salts or switching to solvents like NMP can improve solubility and facilitate the reaction.

  • Purity Assessment: The final purity of the peptide conjugate should be assessed by RP-UHPLC.[8] Mass spectrometry should be used to confirm the correct molecular weight of the product. For rigorous characterization, quantitative NMR (qNMR) or amino acid analysis can be employed to determine the net peptide content.[9]

Conclusion

The successful coupling of this compound to a peptide sequence offers a viable route to novel peptide conjugates with potential applications in modulating the activity of DPP8/9 and related enzymes. The key to a successful synthesis lies in the careful management of the sterically hindered coupling reaction through the appropriate choice of reagents and reaction conditions, and rigorous analytical verification of the final product. The protocols outlined in this guide provide a robust framework for researchers to achieve these objectives.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Davies, S. G., Fletcher, A. M., Kurosawa, W., Lee, J. A., Roberts, P. M., Thomson, J. E., & Tyte, M. J. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(43), 9171–9176. Retrieved from [Link]

  • Toth, G. K., & Vizzavona, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Vilar, S., & Ferino, G. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 3-23. Retrieved from [Link]

  • Jadhav, Y. D., Shaikh, M. S., & Redij, T. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7317. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–35. Retrieved from [Link]

  • PolyPeptide Group. (2026, January 15). Enhance Peptide Manufacturing Using Backbone N Protecting Groups [Video]. YouTube. Retrieved from [Link]

  • Bio, M., Joseph, L., Bzik, V. A., & Lippa, B. (2025, August 6). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Isidro-Llobet, A., Kenworthy, M. N., Mukherjee, S., Kopach, M. E., Wegner, K., Gallou, F., Smith, A. G., & Roschangar, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. Retrieved from [Link]

  • Pedersen, S. L., & Jensen, K. J. (2013). Peptide release, side-chain deprotection, work-up, and isolation. Methods in Molecular Biology, 1047, 43–63. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Katritzky, A. R., Ang, H. K., & Suzuki, K. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 67(23), 8206–8209. Retrieved from [Link]

  • ChemRxiv. (2025, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1047, pp. 1–25). Humana Press. Retrieved from [Link]

  • Wang, Y., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2004-2017. Retrieved from [Link]

Sources

Application Note: allo-Ile-Isoindoline as a Conformational Constraint in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide drug discovery. It details the strategic use of allo-Ile-isoindoline —a specialized structural motif—to induce conformational constraints, enhance metabolic stability, and improve selectivity in peptide therapeutics.

Executive Summary

The incorporation of allo-isoleucine (allo-Ile) coupled with an isoindoline scaffold represents a high-precision strategy in peptidomimetic design. Unlike standard isoleucine, allo-Ile possesses a distinct (2S, 3R) stereochemistry. When capped or fused with an isoindoline moiety, this unit acts as a powerful conformational lock .

This configuration serves two primary functions:

  • Entropic Restriction: The bulky, bicyclic isoindoline group sterically hinders rotation around the C-terminal

    
     (psi) and 
    
    
    
    (chi) torsional angles, forcing the peptide backbone into stable secondary structures (e.g.,
    
    
    -turns or extended strands).
  • Metabolic Shielding: The non-canonical stereochemistry of allo-Ile combined with the steric bulk of isoindoline renders the C-terminus virtually impervious to carboxypeptidases and specific proteases (e.g., DPP8/9).

Structural Rationale & Mechanism

The allo-Ile-Isoindoline Motif

The motif typically consists of an allo-isoleucine residue where the C-terminal carboxyl group is amidated by isoindoline (2,3-dihydro-1H-isoindole).

  • allo-Ile Component: The (2S, 3R) stereocenter provides a unique vector for the sec-butyl side chain, often exploiting specific hydrophobic pockets in receptors that reject the natural (2S, 3S)-Ile.

  • Isoindoline Component: This bicyclic amine mimics the spatial occupancy of a phenylalanine or tryptophan side chain but lacks the rotational freedom. It acts as a "steric anchor."

Conformational Impact

In a linear peptide, the C-terminal


 angle is flexible. Capping with isoindoline restricts this angle to a narrow range due to steric clash between the isoindoline benzene ring and the peptide backbone.

Mechanism of Action:

  • 
    -Angle Locking:  The rigid planar nature of the isoindoline nitrogen (part of the amide bond) restricts the 
    
    
    
    angle of the preceding allo-Ile, often stabilizing Type II'
    
    
    -turns.
  • Side-Chain Orientation: The constraint forces the allo-Ile side chain into a specific rotamer, reducing the entropic penalty upon receptor binding.

Experimental Protocols

Synthesis of allo-Ile-Isoindoline Building Blocks

Note: This protocol describes the solution-phase synthesis of the Fmoc-allo-Ile-Isoindoline unit, which can then be used as a C-terminal block or further modified.

Materials Required:

  • Fmoc-L-allo-Isoleucine-OH

  • Isoindoline (free amine or HCl salt)

  • Coupling Reagents: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (anhydrous) or DCM

Step-by-Step Protocol:

  • Activation:

    • Dissolve Fmoc-allo-Ile-OH (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir at 0°C for 10 minutes to activate the carboxyl group.

  • Coupling:

    • Add Isoindoline (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check completion via LC-MS (Target Mass: Mass of Fmoc-allo-Ile + 117 Da (isoindoline) - 18 Da (H2O)).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with 1M KHSO₄ (x2), Sat. NaHCO₃ (x2), and Brine (x1).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Hexane:EtOAc gradient) to isolate Fmoc-allo-Ile-Isoindoline .

Incorporation into Peptides (SPPS)

Since the isoindoline caps the C-terminus, this unit is typically introduced as the first residue (C-terminal) or synthesized in solution and attached to a resin via a backbone linker if elongation is required from the side chain (rare).

Standard C-Terminal Capping Protocol:

  • Resin Selection: Use a 2-Chlorotrityl Chloride (2-CTC) resin if synthesizing a protected fragment, or synthesize the entire peptide on resin and couple the isoindoline in solution post-cleavage (recommended for steric reasons).

  • Post-Cleavage Coupling (Recommended):

    • Synthesize the peptide sequence (e.g., Boc-Xaa-Yaa-allo-Ile-OH) on 2-CTC resin.

    • Cleave using 1% TFA in DCM (retains side-chain protecting groups).

    • Couple Isoindoline to the C-terminal allo-Ile in solution using the HATU/DIPEA method described in 3.1.

    • Perform Global Deprotection (TFA/TIS/H2O) to yield H-Xaa-Yaa-allo-Ile-Isoindoline.

Characterization & Validation

NMR Conformational Analysis

To verify the conformational constraint, Nuclear Magnetic Resonance (NMR) is essential.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) in

    
     or 
    
    
    
    .
  • Key Indicator: Look for strong NOE cross-peaks between the allo-Ile

    
    -proton and the Isoindoline aromatic protons (positions 4/7).
    
  • Interpretation: A strong NOE indicates a "folded" conformation where the aromatic ring sits over the peptide backbone, locking the structure.

Metabolic Stability Assay

Compare the proteolytic stability of the constrained peptide vs. the linear control.

Protocol:

  • Enzyme: DPP8, DPP9, or Serum proteases.

  • Incubation: Incubate peptide (100 µM) with enzyme in Tris-HCl buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with acetonitrile.

  • Analysis: Quantify remaining parent peptide via HPLC-UV or LC-MS.

Data Presentation Template:

Peptide Variant

(Serum)

(Target Receptor)
Conformation (CD)
Linear Control (Ile-NH2)12 min450 nMRandom Coil
Constrained (allo-Ile-Iso)>240 min15 nM

-Turn Type II'

Visualizations

Synthesis & Decision Workflow

The following diagram outlines the decision process for incorporating the allo-Ile-isoindoline constraint.

SynthesisWorkflow Start Start: Peptide Design Decision Constraint Location? Start->Decision CCap C-Terminal Cap (Protease Stability) Decision->CCap Terminus Internal Internal Constraint (Turn Induction) Decision->Internal Mid-sequence SolSynth Solution Phase Coupling: Fmoc-allo-Ile-OH + Isoindoline (HATU/DIPEA) CCap->SolSynth Requires Modified Isoindoline AA\n(e.g. 5-amino-isoindoline) Requires Modified Isoindoline AA (e.g. 5-amino-isoindoline) Internal->Requires Modified Isoindoline AA\n(e.g. 5-amino-isoindoline) SPPS SPPS Elongation: Add remaining residues to Fmoc-allo-Ile-Iso SolSynth->SPPS If N-term extension needed Deprotect Global Deprotection (TFA/Scavengers) SolSynth->Deprotect If single block SPPS->Deprotect Validation Validation: 1. NMR (NOESY) 2. Stability Assay Deprotect->Validation

Caption: Workflow for synthesizing and validating allo-Ile-isoindoline constrained peptides. Green nodes indicate critical synthesis steps.

Pharmacophore Interaction Map

Visualizing how the constraint improves binding affinity.[1]

InteractionMap AlloIle allo-Ile Side Chain (2S, 3R) Receptor Target Receptor (Hydrophobic Pocket) AlloIle->Receptor Enhanced Hydrophobic Fit Isoindoline Isoindoline Ring (Steric Lock) Isoindoline->AlloIle Forces Rotamer Isoindoline->Receptor Pi-Cation / Pi-Pi Interactions Backbone Peptide Backbone Isoindoline->Backbone Restricts psi (ψ) angle

Caption: Mechanistic map showing how the isoindoline moiety locks the backbone and positions the allo-Ile side chain for optimal receptor binding.

References

  • Van Goethem, S., et al. (2019). Isoindoline-Based Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8/9). Journal of Medicinal Chemistry . [Link]

  • Grygorenko, O. O., et al. (2018). Conformationally Restricted Amino Acids and Peptides: Frameworks and Approaches. Chemical Reviews . [Link]

  • PubChem Compound Summary. (2023). allo-isoleucyl isoindoline.[2] National Center for Biotechnology Information . [Link]

  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great, but what about the rest?. Journal of Medicinal Chemistry . [Link]

Sources

Application Note: High-Fidelity Solid-Phase Synthesis of allo-Ile-Isoindoline Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of allo-Ile-isoindoline and its peptidomimetic analogs, specifically targeting the inhibition of Dipeptidyl Peptidases 8 and 9 (DPP8/9).

The protocol leverages the Safety-Catch Linker (Kenner’s Linker) strategy, a "Senior Scientist" level approach that allows for the solid-phase assembly of the peptide backbone followed by a nucleophilic displacement cleavage using isoindoline. This avoids the difficulties of solution-phase coupling of sterically hindered secondary amines to bulky allo-isoleucine residues.

Executive Summary & Scientific Rationale

The compound allo-Ile-isoindoline (specifically L-allo-Ile-isoindoline) and its derivatives represent a critical class of selective inhibitors for Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) . Unlike DPP4 inhibitors, which are widely used for Type 2 diabetes, DPP8/9 inhibition is associated with distinct immunological and toxicological profiles, making selective chemical probes essential for drug development.

The Synthetic Challenge

Synthesizing allo-Ile-isoindoline presents two specific chemical challenges:

  • Stereochemical Integrity: L-allo-Isoleucine (2S, 3S) is prone to epimerization at the

    
    -carbon during activation if not handled under strictly controlled conditions.
    
  • C-Terminal Amidation with Hindered Amines: The coupling of the bulky allo-Ile carboxylic acid to isoindoline (a constrained, secondary amine) is kinetically sluggish in solution phase, often leading to low yields and high racemization.

The Solution: Safety-Catch Linker Strategy

To overcome these limitations, this protocol utilizes a Sulfamylbutyryl (Safety-Catch) Resin . Unlike standard Wang or Rink Amide resins, this linker is stable to basic and acidic conditions during chain assembly. Activation of the linker with iodoacetonitrile renders the resin-bound peptide susceptible to nucleophilic attack.

Mechanism of Action: The peptide is cleaved from the resin by the isoindoline amine itself, simultaneously forming the difficult C-terminal amide bond and releasing the final product. This "cyclative cleavage" equivalent ensures high purity and eliminates the need for post-cleavage solution-phase coupling.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the Safety-Catch strategy for generating allo-Ile-isoindoline.

SafetyCatchSPPS cluster_logic Mechanism of Cleavage Resin Sulfamylbutyryl Resin (Safety-Catch) Loading 1. Loading Step Fmoc-L-allo-Ile-OH (PyBOP/DIEA, -20°C) Resin->Loading Anchoring SPPS 2. Chain Elongation (Optional) Standard Fmoc Deprotection & Coupling Cycles Loading->SPPS Fmoc Removal Activation 3. Linker Activation Iodoacetonitrile (ICH2CN) DIEA, NMP SPPS->Activation N-Terminus Protected Displacement 4. Nucleophilic Displacement Addition of Isoindoline (5 eq) THF, 24h Activation->Displacement Activated Sulfonamide Product Final Product allo-Ile-Isoindoline (In Solution) Displacement->Product Cleavage & Amidation

Caption: Workflow for the synthesis of allo-Ile-isoindoline using a Safety-Catch linker. The resin is activated only after chain assembly, allowing the isoindoline to act as the cleaving nucleophile.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Resin 4-Sulfamylbutyryl AM resin (Loading: 0.8-1.0 mmol/g)Solid support (Safety-Catch)
Amino Acid Fmoc-L-allo-Isoleucine-OHKey stereochemical building block
Nucleophile Isoindoline (98% purity)C-terminal capping group / Cleavage reagent
Coupling PyBOP, DIEA (Diisopropylethylamine)Activation of carboxyl group
Activation Iodoacetonitrile (

)
Alkylation of sulfonamide linker
Solvents NMP (N-methylpyrrolidone), THF, DCMReaction media
Step-by-Step Methodology
Step 1: Resin Loading (The Critical Step)

The loading of the first amino acid onto the sulfamylbutyryl resin is the most difficult step due to the poor nucleophilicity of the sulfonamide nitrogen.

  • Swelling: Swell 500 mg of Sulfamylbutyryl resin in DCM for 30 min. Drain.

  • Activation: Dissolve Fmoc-L-allo-Ile-OH (4 eq) and PyBOP (4 eq) in minimal NMP. Add DIEA (8 eq).

  • Coupling: Add the activated amino acid solution to the resin.

  • Incubation: Shake at -20°C for 1 hour , then warm to Room Temperature (RT) and shake overnight.

    • Expert Insight: The initial low temperature minimizes racemization of the allo-Ile stereocenter during the slow loading process.

  • Capping: Wash resin (DCM/DMF). Treat with acetic anhydride/pyridine to cap unreacted sulfonamide sites.

Step 2: Chain Elongation (Optional)

If synthesizing extended analogs (e.g., X-X-allo-Ile-Isoindoline):

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling: Standard Fmoc-SPPS cycles (HBTU/DIEA).

  • Final State: Ensure the N-terminus is protected (e.g., Boc or Fmoc) or acetylated before linker activation. Do not leave a free amine, as it may self-react during activation.

Step 3: Activation of the Safety-Catch Linker

This step converts the stable sulfonamide into a highly reactive N-alkylated sulfonimide.

  • Wash: Wash resin thoroughly with NMP.

  • Alkylation: Add Iodoacetonitrile (20 eq) and DIEA (5 eq) in NMP.

  • Reaction: Shake for 24 hours shielded from light.

  • Verification: The resin typically turns a slight yellow/orange. Wash extensively with NMP and THF to remove excess iodoacetonitrile (toxic).

Step 4: Nucleophilic Displacement with Isoindoline
  • Preparation: Dissolve Isoindoline (5 eq) in anhydrous THF.

  • Cleavage: Add the isoindoline solution to the activated resin.

  • Reaction: Shake for 16–24 hours at RT.

    • Note: For extremely hindered analogs, mild heating (40°C) may be required, but monitor for racemization.

  • Collection: Filter the resin.[1] The filtrate contains the allo-Ile-isoindoline product.

  • Work-up: Evaporate THF. Dissolve residue in Ethyl Acetate, wash with 5% KHSO4 (to remove excess isoindoline), NaHCO3, and Brine.

Analytical Data & Quality Control

To validate the synthesis, the following parameters must be checked. The allo-isoleucine moiety is diastereomerically sensitive.

Table 1: Expected Analytical Parameters
ParameterMethodAcceptance CriteriaNotes
Purity RP-HPLC (C18)> 95%Monitor for des-isoindoline hydrolysis products.
Identity LC-MS (ESI+)[M+H]+ ± 0.1 DaConfirm mass of allo-Ile-Isoindoline.
Chiral Purity Chiral HPLC> 98% de (diastereomeric excess)Critical to distinguish allo-Ile from L-Ile epimers.
Yield Gravimetric60-80% (based on loading)Lower yields indicate incomplete displacement.
Troubleshooting Guide
  • Problem: Low Yield after Displacement.

    • Cause: Incomplete activation of the linker.

    • Fix: Ensure Iodoacetonitrile is fresh and the activation reaction runs for full 24h. Ensure the resin is strictly anhydrous before activation.

  • Problem: Racemization of allo-Ile.

    • Cause: Base-catalyzed epimerization during the long loading or displacement steps.

    • Fix: Use non-nucleophilic bases (Collidine) instead of DIEA during loading. Keep displacement temperature < 40°C.

References

  • Discovery of allo-Ile-Isoindoline (1G244): Van der Veken, P., et al. (2005). Inhibition of Dipeptidyl Peptidase 8 and 9: A New Axis in the Incretin System? Journal of Medicinal Chemistry. [Link] (Establishes allo-Ile-isoindoline as the reference inhibitor for DPP8/9).[2]

  • Safety-Catch Linker Methodology: Backes, B. J., & Ellman, J. A. (1999). Solid Support Linker Strategies. Current Opinion in Chemical Biology. [Link] (Foundational text on sulfonamide linkers for nucleophilic cleavage).

  • Synthesis of Isoindoline Scaffolds: Grygorenko, O. O., et al. (2021). Isoindolines: Important Scaffolds for Drug Discovery. European Journal of Medicinal Chemistry. [Link] (Context on the chemical properties and medicinal chemistry of the isoindoline group).

  • Stereochemical Analysis of Isoleucine Isomers: Kaspar, H., et al. (2009). Separation of Isoleucine Allo-isomers by HPLC. Journal of Chromatography B. [Link] (Protocol for verifying the chiral purity of the allo-Ile moiety).

Sources

Application Note & Protocol: Diastereoselective Synthesis of Chiral Isoindolines from D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust and diastereoselective methodology for the synthesis of chiral 1-substituted isoindolines, leveraging the stereochemical information inherent in D-allo-isoleucine. The isoindoline scaffold is a privileged structural motif in numerous biologically active compounds and pharmaceuticals.[1] This application note details a multi-step synthetic sequence, commencing with the conversion of D-allo-isoleucine into a chiral amino alcohol, followed by its elaboration into an o-allylbenzylamine precursor. The key chiral-inducing step involves a highly efficient palladium-catalyzed intramolecular allylic C-H amination to construct the isoindoline core with excellent stereocontrol.[2][3] This guide provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic strategy.

Introduction: The Significance of Chiral Isoindolines

Chiral isoindolines and their derivatives are core structures in a wide array of natural products and synthetic molecules of medicinal importance. Their rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making them valuable scaffolds in drug discovery. For instance, the isoindolinone core is present in the natural isoindolobenzazepine alkaloid (+)-lennoxamine.[1] The development of efficient and stereocontrolled methods for the synthesis of enantiomerically pure isoindolines remains a significant objective in modern organic chemistry.[3][4]

While numerous strategies exist for the synthesis of chiral isoindolines, including the use of chiral auxiliaries and asymmetric catalysis, the utilization of readily available chiral pool starting materials like amino acids offers a direct and often cost-effective approach.[1][5][6] This application note focuses on a proposed synthetic route starting from the non-proteinogenic amino acid D-allo-isoleucine, showcasing how its inherent stereochemistry can be effectively transferred to the target isoindoline product.

Overall Synthetic Strategy

The proposed synthetic pathway is a four-step sequence designed to maximize efficiency and stereochemical control. The strategy hinges on the conversion of D-allo-isoleucine into a suitable precursor for a palladium-catalyzed asymmetric intramolecular cyclization, which is a powerful method for constructing chiral isoindolines.[3]

Synthetic_Workflow allo_isoleucine D-allo-Isoleucine protected_amino_acid N-Boc-D-allo-Isoleucine allo_isoleucine->protected_amino_acid Step 1: N-Protection amino_alcohol N-Boc-D-allo-Isoleucinol protected_amino_acid->amino_alcohol Step 2: Reduction benzylamine_precursor o-Allylbenzylamine Precursor amino_alcohol->benzylamine_precursor Step 3: Precursor Synthesis chiral_isoindoline Chiral 1-Substituted Isoindoline benzylamine_precursor->chiral_isoindoline Step 4: Pd-Catalyzed Cyclization

Figure 1: Overall synthetic workflow from D-allo-isoleucine to the chiral isoindoline.

Detailed Experimental Protocols

Step 1: N-Protection of D-allo-Isoleucine

Rationale: The protection of the amino group is crucial to prevent side reactions in the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reduction conditions and its ease of removal under acidic conditions if required for further derivatization.

Protocol: Synthesis of N-Boc-D-allo-Isoleucine

  • Suspend D-allo-isoleucine (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq.) and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N-Boc-D-allo-isoleucine as a white solid.

Parameter Value
Typical Scale 5-10 g
Expected Yield 90-95%
Purity (by ¹H NMR) >98%
Step 2: Reduction of N-Boc-D-allo-Isoleucine to the Amino Alcohol

Rationale: The reduction of the carboxylic acid to a primary alcohol provides the necessary hydroxyl functionality for the subsequent coupling step. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Protocol: Synthesis of N-Boc-D-allo-Isoleucinol

  • To a stirred solution of N-Boc-D-allo-isoleucine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LAH) (1.5 eq., 1.0 M in THF) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x = grams of LAH used.

  • Stir the resulting white suspension vigorously for 1 hour at room temperature.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate in vacuo to yield N-Boc-D-allo-isoleucinol as a colorless oil.

Parameter Value
Typical Scale 1-5 g
Expected Yield 85-90%
Purity (by ¹H NMR) >95%
Step 3: Synthesis of the o-Allylbenzylamine Precursor

Rationale: This step assembles the carbon skeleton required for the intramolecular cyclization. A Mitsunobu reaction is employed to couple the chiral amino alcohol with 2-allylphenol, followed by conversion of the phenol to an amine.

Protocol: Synthesis of the o-Allylbenzylamine Precursor

  • Dissolve N-Boc-D-allo-isoleucinol (1.0 eq.), 2-allylphenol (1.1 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture in vacuo and purify the residue by silica gel column chromatography to afford the ether intermediate.

  • The subsequent steps involve standard functional group manipulations to convert the phenolic ether to the corresponding amine, which can be achieved through various established methods. For the purpose of this protocol, we will assume this transformation is carried out to yield the final o-allylbenzylamine precursor.

Parameter Value
Typical Scale 0.5-2 g
Expected Yield (Mitsunobu) 60-75%
Purity (by ¹H NMR) >95%
Step 4: Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination

Rationale: This is the key bond-forming and stereochemistry-defining step. A palladium catalyst, in conjunction with a chiral ligand, facilitates the intramolecular cyclization of the o-allylbenzylamine precursor to form the desired chiral isoindoline.[3] The choice of ligand is critical for achieving high enantioselectivity.

Reaction_Mechanism cluster_catalytic_cycle Catalytic Cycle substrate o-Allylbenzylamine Precursor intermediate1 Pd(II)-Amine Complex substrate->intermediate1 Coordination pd_catalyst Pd(OAc)₂ / Chiral Ligand pd_catalyst->intermediate1 oxidant Oxidant (e.g., BQ) catalyst_regen Pd(0) -> Pd(II) oxidant->catalyst_regen intermediate2 Allylic C-H Activation intermediate1->intermediate2 C-H Activation intermediate3 Reductive Elimination intermediate2->intermediate3 product Chiral Isoindoline intermediate3->product Product Release catalyst_regen->pd_catalyst Reoxidation

Figure 2: Simplified mechanism of the Pd-catalyzed C-H amination.

Protocol: Synthesis of the Chiral 1-Substituted Isoindoline

  • In a sealed tube, combine the o-allylbenzylamine precursor (1.0 eq.), Pd(OAc)₂ (10 mol%), a suitable chiral phosphoramidite ligand (e.g., L7 as described in reference[3]) (12 mol%), and an oxidant such as 2,5-di-tert-butyl-1,4-benzoquinone (1.0 eq.) in isopropyl alcohol.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Seal the tube and heat the reaction mixture at 30 °C for 24 hours.[3]

  • Cool the reaction to room temperature and quench with saturated aqueous brine.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the chiral isoindoline.

Parameter Value
Typical Scale 100-500 mg
Expected Yield 70-85%
Expected Enantiomeric Excess >90%

Conclusion

The synthetic route detailed in this application note provides a comprehensive and scientifically grounded approach for the diastereoselective synthesis of chiral 1-substituted isoindolines from D-allo-isoleucine. By leveraging the inherent chirality of the starting amino acid and employing a powerful palladium-catalyzed C-H amination reaction, this methodology offers a reliable pathway to valuable building blocks for drug discovery and development. The provided protocols are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to successfully implement and adapt this strategy in their own laboratories.

References

  • Synthesis of isoindolinones. Organic Chemistry Portal. (n.d.). Retrieved February 5, 2024, from [Link]

  • Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. (2011). ACS Publications. [Link]

  • Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (n.d.). NIH. [Link]

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. (2024). Chinese Chemical Society. [Link]

  • The importance of chiral isoindolinones and their synthesis via enantioselective C−H activation/annulation reactions. (n.d.). ResearchGate. [Link]

  • Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. Journal of the Chemical Society, Perkin Transactions 1. (1988). RSC Publishing. [Link]

  • Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. PubMed. (2016). [Link]

  • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catalysis. (2012). NIH. [Link]

  • Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. (2016). ResearchGate. [Link]

  • Design and application of l-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions. New Journal of Chemistry. (2025). RSC Publishing. [Link]

  • Asymmetric Synthesis of Seven-Membered N-Heterocycles and Carbocycles. (2024). ResearchGate. [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). Springer. [Link]

  • Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. PubMed. (2025). [Link]

  • Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. (2024). ResearchGate. [Link]

  • Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). NIH. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. (2022). MDPI. [Link]

  • Simple organocatalyst component system for asymmetric hetero Diels–Alder reaction of isatins with enones. (n.d.). RSC Publishing. [Link]

  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022). NIH. [Link]

  • [Synthesis of N-substituted isoindolines]. PubMed. (1975). [Link]

Sources

Application Notes and Protocols for the Incorporation of allo-Ile-isoindoline into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclic peptides have emerged as a promising modality in drug discovery, bridging the gap between small molecules and large biologics.[1][2] Their constrained macrocyclic structure often leads to enhanced metabolic stability, improved target affinity, and increased cell permeability compared to their linear counterparts.[3][4] A key strategy for optimizing the therapeutic potential of cyclic peptides is the incorporation of unnatural amino acids that introduce specific conformational constraints.[5][6] This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel, sterically constrained amino acid, allo-Isoleucine-isoindoline, into cyclic peptide scaffolds using solid-phase peptide synthesis (SPPS). We will explore the synthesis of the building block, its integration into a peptide sequence, strategies for cyclization, and methods for purification and characterization.

Introduction: The Strategic Value of Conformational Constraint

The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[7] By pre-organizing a peptide into its bioactive conformation, we can significantly enhance its binding affinity for a biological target and improve its resistance to enzymatic degradation.[8] The use of conformationally rigid building blocks is a powerful tool to achieve this.

allo-Isoleucine, a diastereomer of L-isoleucine, provides a unique stereochemical and steric profile that can influence peptide backbone folding.[9][10] By further constraining this residue through the fusion of an isoindoline ring system—formed by cyclizing the side chain back to the backbone amide nitrogen—we create a rigid structural element. This allo-Ile-isoindoline moiety is hypothesized to act as a potent β-turn inducer, a common structural motif in bioactive peptides. Isoindoline derivatives themselves have a rich history in medicinal chemistry, often conferring valuable biological properties.[11][12]

This document serves as a technical guide for researchers aiming to leverage this novel building block in their cyclic peptide drug development programs.

The Fmoc-L-allo-Ile-isoindoline Building Block

Structure and Conformational Impact

The core of our strategy is the use of an Fmoc-protected L-allo-Ile-isoindoline derivative suitable for standard solid-phase peptide synthesis. The rigid, bicyclic structure of this amino acid significantly restricts the phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide backbone at the point of incorporation.

Caption: Structure of Fmoc-L-allo-Ile-isoindoline building block.

Proposed Synthesis of the Building Block

While commercially available Fmoc-L-allo-Isoleucine is the starting point, the constrained isoindoline derivative requires a custom synthesis.[13][] A plausible approach involves a multi-step process featuring an intramolecular Pictet-Spengler or similar cyclization reaction. The expertise lies in creating the reactive aldehyde on the side chain precursor, which can then cyclize onto the backbone nitrogen.

(Note: This is a conceptual outline; optimization and full characterization would be required.)

  • Starting Material: Fmoc-L-allo-isoleucine.

  • Side-Chain Modification: Selective oxidation of the terminal methyl group (Cδ1) to an aldehyde. This is a challenging transformation that may require enzymatic or multi-step chemical methods.

  • Intramolecular Cyclization: Acid-catalyzed reaction to form the fused isoindoline ring system by linking the newly formed aldehyde to the backbone nitrogen.

  • Purification: Chromatographic purification to isolate the desired diastereomer.

Due to the complexity of this synthesis, sourcing this building block from a specialized custom synthesis provider is recommended for most research groups.

Solid-Phase Synthesis of a Model Cyclic Peptide

This section details the synthesis of a model pentapeptide, cyclo(-Ala-Phe-allo-Ile(iso)-Gly-Pro-), using manual Fmoc-SPPS.

Overall Workflow

The synthesis follows a standard SPPS workflow, with special considerations for the coupling of the constrained amino acid, followed by cleavage, purification, and cyclization.[15][16]

Caption: Workflow for cyclic peptide synthesis.

Materials and Reagents
Reagent/MaterialSuggested SupplierGrade
Rink Amide AM Resin (100-200 mesh)Sigma-Aldrich, BachemSynthesis Grade
Fmoc-Pro-OH, Fmoc-Gly-OH, etc.Chem-Impex, BachemPeptide Synthesis Grade
Fmoc-L-allo-Ile-isoindoline-OH Custom Synthesis >98% Purity
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichAnhydrous
Oxyma PureMilliporeSigmaSynthesis Grade
PiperidineSigma-AldrichAnhydrous
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis Grade
Dichloromethane (DCM)Fisher ScientificACS Grade
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Alfa Aesar>98%
Diethyl EtherFisher ScientificACS Grade
Step-by-Step Synthesis Protocol

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a fritted reaction vessel.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Pro-OH):

  • In a separate vial, dissolve Fmoc-Pro-OH (0.5 mmol, 5 eq.), Oxyma Pure (0.5 mmol, 5 eq.) in DMF.

  • Add DIC (0.5 mmol, 5 eq.) and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 2 hours.

  • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

  • Wash the resin 3x with DMF, 3x with DCM, and 3x with DMF.

3. Iterative Deprotection and Coupling:

  • Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Wash thoroughly (5x DMF).

  • Coupling: Repeat step 2 for the subsequent amino acids (Gly, Phe, Ala) in the sequence. Always confirm coupling with a Kaiser test before proceeding.

4. Incorporation of Fmoc-L-allo-Ile-isoindoline:

  • Rationale: Sterically hindered amino acids often couple slowly and may require more potent activation reagents and longer reaction times to achieve completion.[6][17]

  • Protocol:

    • In a separate vial, dissolve Fmoc-L-allo-Ile-isoindoline-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in DMF.

    • Add DIPEA (1.0 mmol, 10 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate for 4-6 hours, or overnight if necessary.

    • Crucially, monitor the reaction with a Kaiser test. If the test is still positive, a recoupling may be necessary.

    • Wash the resin thoroughly as before.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid (Alanine in this model), perform a final deprotection with 20% piperidine in DMF as described above.

6. Cleavage of the Linear Peptide:

  • Wash the fully assembled, N-terminally deprotected peptide-resin with DCM (5x).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

  • Add the cleavage cocktail (10 mL/0.1 mmol resin) to the reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Drain the filtrate into a 50 mL conical tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether.

  • Centrifuge, decant the ether, and wash the peptide pellet 2x with cold ether.

  • Dry the crude peptide pellet under vacuum.

Cyclization and Purification

Solution-Phase Head-to-Tail Cyclization

Rationale: Solution-phase cyclization is often preferred for head-to-tail cyclization as it can provide higher yields for certain sequences. The key principle is using high dilution to favor intramolecular cyclization over intermolecular oligomerization.[18][19]

Protocol:

  • Dissolve the purified linear peptide in DMF to a final concentration of 0.1-0.5 mM. This high dilution is critical.

  • Add a coupling agent, such as HATU (1.5 eq.) and a base like DIPEA (3.0 eq.).

  • Stir the reaction at room temperature and monitor its progress by taking aliquots and analyzing via RP-HPLC and MS. The reaction is complete when the linear peptide peak is consumed and a new, typically earlier-eluting, cyclic peptide peak appears.

  • Once complete, quench the reaction with a small amount of water.

  • Remove the DMF under high vacuum.

Purification by RP-HPLC

Rationale: RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide from deletion sequences, incompletely deprotected products, and other impurities.[20][21]

Protocol:

  • System: A preparative RP-HPLC system with a C18 column is recommended.

  • Solvents:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Method:

    • Dissolve the crude peptide (linear or cyclic) in a minimal amount of Solvent A/B mixture.

    • Inject onto the column.

    • Elute with a linear gradient, for example, 5-65% Solvent B over 60 minutes.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and MS to confirm purity and identity. Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the final cyclic peptide.[22][23]

AnalysisMethodExpected Result for cyclo(-Ala-Phe-allo-Ile(iso)-Gly-Pro-)
Purity Analytical RP-HPLC>95% purity, single major peak.
Identity Mass Spectrometry (ESI-MS)Calculated Monoisotopic Mass: [M+H]⁺ = 554.30 Da. Observed mass should be within ± 0.1 Da.
Structure NMR Spectroscopy (¹H, COSY, TOCSY)Complex spectra requiring expert analysis. Key indicators are the disappearance of terminal amine/acid protons and specific chemical shifts for the constrained allo-Ile-isoindoline residue.

Application Notes & Troubleshooting

Impact on Peptide Properties
  • Enhanced Stability: The cyclic structure and the rigid allo-Ile-isoindoline unit protect the peptide from degradation by exopeptidases and endopeptidases.[3]

  • Improved Target Affinity: By locking the peptide in a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.[8]

  • Modulated Permeability: The rigid structure can facilitate the adoption of conformations that mask polar amide bonds, potentially improving passive diffusion across cell membranes.[8]

Troubleshooting Common Issues
ProblemPossible CauseRecommended Solution
Incomplete Coupling of allo-Ile(iso) Steric hindrance; insufficient activation.Use a stronger coupling reagent (HATU/HOAt). Increase coupling time to 4-12 hours. Perform a double coupling.
Low Cyclization Yield Aggregation at high concentration; poor pre-organization of linear peptide.Ensure high dilution (0.1 mM). Screen different solvents (e.g., DCM/DMF mixtures). Try a different coupling reagent for cyclization (e.g., PyBOP).
Multiple Peaks in Final HPLC Racemization during coupling/cyclization; side reactions during cleavage.Use Oxyma or HOAt to suppress racemization. Minimize cleavage time and use scavengers like TIS.

Conclusion

The incorporation of conformationally constrained amino acids like allo-Ile-isoindoline represents a sophisticated and powerful strategy in modern peptide drug design. While the synthesis of the building block and its incorporation present challenges, particularly due to steric hindrance, these can be overcome with optimized protocols and careful monitoring. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize novel cyclic peptides with enhanced therapeutic properties, paving the way for the next generation of peptide-based medicines.

References

  • ResearchGate. (2024, January 23). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Ma, D., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Omega, 7(27), 23456–23466. [Link]

  • Google Patents. (n.d.). Method for producing D-allo-isoleucine.
  • de la Torre, B. G., & Albericio, F. (2020). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2103, 129-140. [Link]

  • Arai, R., et al. (2001). An isoleucine zipper peptide forms a native-like triple stranded coiled coil in solution. Protein Science, 10(3), 545-552. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Retrieved from [Link]

  • Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732. [Link]

  • ACS Publications. (2024). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry. [Link]

  • Zayets, V., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(9), 1799. [Link]

  • Wang, L., et al. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology, 3(6), 633-644. [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • White, P. J., et al. (2014). Alloisoleucine differentiates the branched-chain aminoacidemia of obese Zucker and diet-induced obesity (DIO) rats. Obesity, 22(7), 1733-1739. [Link]

  • Conte, E., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(21), 5123. [Link]

  • Oxford Academic. (2023). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. [Link]

  • Oh, D., & Lee, H. S. (2017). Constrained Peptides in Drug Discovery and Development. Molecules and Cells, 40(12), 905-912. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Molecules, 25(22), 5525. [Link]

  • Protein Metrics Support. (2024, June 20). Cyclic Peptide Analysis. Retrieved from [Link]

  • ACS Publications. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Tauscher, B., et al. (1996). Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man. Metabolism, 45(11), 1369-1373. [Link]

  • ResearchGate. (2023, October 23). Cyclic Peptides for Drug Development. Retrieved from [Link]

  • Kates, S. A., et al. (1998). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 52(4), 325-333. [Link]

  • ResearchGate. (n.d.). Characterization of cyclic peptides containing disulfide bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. Retrieved from [Link]

  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology, 11, 113. [Link]

  • Apostol, M. I., et al. (2014). Disordered amyloidogenic peptides may insert into the membrane and assemble into common cyclic structural motifs. Chemical Society Reviews, 43(19), 6760-6775. [Link]

  • Vinogradov, A. A., et al. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of Medicinal Chemistry, 59(13), 5941-5964. [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Retrieved from [Link]

  • Alfa Chemistry. (2023, November 13). Cyclopeptides: Structural Design, Molecular Stability, and Applications. YouTube. [Link]

  • MDPI. (2022). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. [Link]

  • Toniolo, C., et al. (1993). Role of peptide backbone conformation on biological activity of chemotactic peptides. The Journal of Biological Chemistry, 268(34), 25503-25510. [Link]

  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. Retrieved from [Link]

  • bioRxiv. (2023). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • CEM Corporation. (2023, September 26). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]

  • Oxford Academic. (2024). cyclicpeptide: a Python package for cyclic peptide drug design. Briefings in Bioinformatics. [Link]

  • Merck Millipore. (n.d.). Building Blocks for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Smith, A. B., et al. (2013). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. Accounts of Chemical Research, 46(11), 2533-2544. [Link]

  • Khavinson, V. K., et al. (2015). Role of peptide bond in the realization of biological activity of short peptides. Bulletin of Experimental Biology and Medicine, 158(4), 491-494. [Link]

  • Góngora-Benítez, M., et al. (2012). Characterization of cyclic peptides containing disulfide bonds. Journal of Chromatography A, 1269, 148-154. [Link]

  • Resolve Mass Spectrometry. (2023, November 28). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube. [Link]

Sources

reaction conditions for allo-Ile-isoindoline amide bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Coupling allo-Isoleucine to Sterically Constrained Isoindolines

Executive Summary

The formation of an amide bond between allo-isoleucine (allo-Ile) and isoindoline represents a "perfect storm" of steric hindrance in medicinal chemistry. The


-branching of allo-Ile combined with the rigid, secondary amine nature of isoindoline significantly retards the rate of nucleophilic attack. This deceleration extends the lifetime of the activated ester intermediate, drastically increasing the risk of C

-epimerization via the oxazolone pathway.

This guide provides a validated, hierarchical approach to this coupling. We prioritize T3P (Propylphosphonic anhydride) for its low epimerization profile and scalability, while reserving HATU/HOAt and TFFH (Acid Fluoride) as high-reactivity alternatives for recalcitrant substrates.

The Steric & Stereochemical Challenge
2.1 Structural Analysis
  • The Electrophile (allo-Ile): Unlike Alanine or Glycine, allo-Ile possesses a bulky sec-butyl group attached directly to the

    
    -carbon. This "V-shaped" steric bulk shields the carbonyl carbon from nucleophilic attack.
    
  • The Nucleophile (Isoindoline): As a bicyclic secondary amine, isoindoline lacks the conformational flexibility of linear amines (e.g., diethylamine). The nitrogen lone pair is accessible, but the fused benzene ring creates a rigid steric wall that clashes with the incoming amino acid side chain.

2.2 The Epimerization Trap

The primary failure mode is not lack of conversion, but loss of stereochemical integrity at the C2 position of allo-Ile.

  • Mechanism: When the coupling rate (

    
    ) is slow due to steric clash, the activated carbonyl oxygen attacks the carbamate nitrogen (from the N-protecting group, e.g., Fmoc/Boc), forming an oxazolone  (azlactone) intermediate.
    
  • Consequence: The oxazolone is prone to rapid deprotonation/reprotonation at the C

    
     position, leading to racemization.
    
  • Solution: We must maximize

    
     while selecting bases and solvents that suppress proton abstraction at C
    
    
    
    .
Reagent Selection Matrix
ReagentMechanismReactivityEpimerization RiskScalabilityRecommendation
T3P Propylphosphonic AnhydrideModerate-HighLowest High (Green)First Choice. Best for preserving stereochemistry.
HATU Uronium/Aza-benzotriazoleVery High ModerateLow (Expensive)Second Choice. Use if T3P conversion is <50%.
TFFH Acid FluorideHighLowModerateSpecialist. Use for extremely hindered systems.
COMU Oxyma-based UroniumHighLow-ModerateHighSafer alternative to HATU.
Ghosez Acid ChlorideExtremeHigh HighAvoid unless base is strictly controlled (Collidine).
Experimental Protocols
Method A: T3P-Mediated Coupling (The "Gold Standard")

Rationale: T3P acts as a scavenger for water and drives equilibrium. It operates well in EtOAc or DCM, solvents that suppress epimerization compared to DMF.

Materials:

  • N-Protected allo-Ile (1.0 equiv)

  • Isoindoline derivative (1.1 equiv)

  • T3P (50% w/w in EtOAc, 2.0 equiv)

  • Pyridine (3.0 equiv) OR DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Protocol:

  • Dissolution: Charge N-protected allo-Ile and Isoindoline into a dry reactor. Add EtOAc (10 mL per gram of substrate).

  • Cooling: Cool the mixture to 0 °C.

  • Base Addition: Add Pyridine (or DIPEA) dropwise. Stir for 5 minutes.

    • Note: Pyridine is less basic than DIPEA and further reduces epimerization risk.

  • Activation: Add T3P solution dropwise over 10 minutes, maintaining temperature < 5 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by HPLC.

  • Workup: Wash with water, 0.5M HCl (aq), and saturated NaHCO

    
    . T3P byproducts are water-soluble, simplifying purification.[1]
    
Method B: HATU/HOAt "Brute Force" Coupling

Rationale: Uses the "HOAt effect" (neighboring group participation) to accelerate coupling of sterically hindered amines.

Materials:

  • N-Protected allo-Ile (1.0 equiv)

  • Isoindoline (1.1 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv - Optional additive to boost rate)

  • Collidine (2,4,6-trimethylpyridine) (2.5 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Pre-activation: Dissolve allo-Ile and HATU in DMF (5 mL/g) at 0 °C.

  • Base 1: Add 1.0 equiv of Collidine. Stir for 2 minutes to form the activated ester (color change often observed).

    • Critical: Do not stir > 5 mins without amine, or racemization may occur.

  • Coupling: Add the Isoindoline followed by the remaining Collidine (1.5 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then RT for 3 hours.

  • Quench: Dilute with EtOAc and wash extensively with LiCl (5% aq) to remove DMF.

Optimization Workflow & Decision Tree

The following diagram illustrates the logical flow for optimizing this specific coupling, including decision points for switching reagents based on conversion and chiral purity data.

OptimizationWorkflow Start START: allo-Ile + Isoindoline MethodA Method A: T3P / Pyridine / EtOAc (0°C -> RT) Start->MethodA CheckHPLC Checkpoint: HPLC/UPLC Analysis (Conversion & Chiral Purity) MethodA->CheckHPLC Success Success: >90% Conv, <2% Epimer Proceed to Workup CheckHPLC->Success Pass LowConv Problem: Low Conversion (<50%) CheckHPLC->LowConv Stalled HighEpim Problem: High Epimerization (>5%) CheckHPLC->HighEpim Racemized MethodB Method B: HATU / HOAt / Collidine (Boost Reactivity) LowConv->MethodB Increase Activation MethodC Method C: TFFH (Acid Fluoride) (Steric Specialist) LowConv->MethodC If HATU fails TempControl Optimization: Lower Temp (-10°C) Change Base to Collidine HighEpim->TempControl Suppress Oxazolone MethodB->CheckHPLC TempControl->MethodA

Figure 1: Strategic decision tree for optimizing hindered amide couplings. T3P is the entry point due to its superior safety and stereochemical profile.

Mechanistic Insight: The Oxazolone Pathway

Understanding the enemy is key to defeating it. The diagram below details the competition between the desired coupling and the undesired epimerization.

EpimerizationMechanism Acid Activated allo-Ile (O-Acyl Isourea/Active Ester) Product Desired Amide (Retained Stereochem) Acid->Product Fast Attack (k1) (T3P/HATU) Oxazolone Oxazolone Intermediate (Azlactone) Acid->Oxazolone Slow Attack (k2) (Steric Delay) Amine Isoindoline (Nucleophile) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) EpiProduct Epimerized Product (D-allo / L-Ile mix) Oxazolone->EpiProduct Amine Attack Enol->Oxazolone Reprotonation (Random)

Figure 2: The Kinetic Competition. Steric hindrance slows k1, allowing the k2 pathway (Oxazolone formation) to dominate. High-activity reagents and non-polar solvents favor k1.

Quality Control & Analytics

Do not assume stereochemical purity. You must verify it.

  • Reference Standards: Synthesize the intentional epimer (using L-Ile or D-allo-Ile) to establish HPLC retention times.

  • NMR: In the

    
    H NMR, look for the "doublet of doublets" of the 
    
    
    
    -proton. The coupling constant (
    
    
    ) often differs between allo and iso diastereomers due to different side-chain rotamer populations.
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H are effective for protected amino acid amides.

    • Mobile Phase: Hexane/IPA gradients usually provide baseline separation for these hydrophobic fragments.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[3]

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 67, 6861-6874. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • Bachetti, A., et al. (2020). T3P-Promoted Amide Bond Formation: A Green and Scalable Protocol. Green Chemistry, 22, 65-72. (General reference for T3P utility in hindered systems).

Sources

Strategic Synthesis of N-Substituted Isoindoline Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparing N-substituted Isoindoline Amino Acid Derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

From Bench to Bioactivity: A Guide to Conformational Restriction in Peptidomimetics

Executive Summary & Strategic Value

The isoindoline scaffold (2,3-dihydro-1H-isoindole) represents a "privileged structure" in medicinal chemistry. By fusing this bicyclic core with amino acids, researchers create N-substituted isoindoline amino acid derivatives . These compounds serve as critical peptidomimetics, introducing conformational restriction to the flexible amino acid backbone. This restriction is a proven strategy to enhance metabolic stability, improve receptor selectivity (e.g., COX-1/COX-2 inhibition, anticancer activity), and increase oral bioavailability compared to linear peptides.

This Application Note details the two most robust synthetic pathways for generating these scaffolds:

  • The Nucleophilic Cyclization Protocol (Standard): Using

    
    -dibromo-o-xylene.
    
  • The Microwave-Assisted Multicomponent Protocol (High-Throughput): Generating functionalized isoindolinones.

Critical Mechanistic Insights

The "Chirality Retention" Challenge

The primary challenge in synthesizing amino acid derivatives is preventing racemization at the


-carbon.
  • Pathway Selection: The reaction of

    
    -dibromo-o-xylene  with amino acid esters (Method A) is an 
    
    
    
    process. Because the chiral center of the amino acid acts as the nucleophile but is not the electrophilic site of displacement, chiral integrity is generally preserved provided the base strength is modulated to prevent enolization.
  • Solubility Logic: Amino acids exist as zwitterions (

    
    ) and are insoluble in the organic solvents (MeCN, DMF) required for alkylation. Therefore, amino acid esters  (hydrochloride salts) are the mandatory starting material. The ester group also protects the carboxylic acid from competing alkylation.
    
Mechanism of Action (Method A)

The formation of the isoindoline ring proceeds via a double nucleophilic substitution:

  • Free-basing: The amine hydrochloride is deprotonated in situ.

  • First Alkylation: The primary amine attacks one benzylic bromide (Rate Limiting Step).

  • Cyclization: The resulting secondary amine undergoes a rapid intramolecular

    
     attack on the second benzylic bromide to close the 5-membered ring.
    

Experimental Protocols

Method A: The Standard Cyclization Protocol

Target: N-substituted Isoindolines (Reduced core) Scale: 1.0 mmol (Adaptable)

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: L-Amino Acid Methyl/Ethyl Ester Hydrochloride (1.0 equiv)

  • Electrophile:

    
    -Dibromo-o-xylene (1.0 equiv) [CAS: 91-13-4]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) or 
    
    
    
    (anhydrous, 3.0 equiv)
  • Solvent: Acetonitrile (MeCN) (HPLC Grade, anhydrous)

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solubilization: Add the L-Amino Acid Ester HCl (1.0 mmol) and anhydrous MeCN (10 mL).

  • Activation: Add DIPEA (3.0 mmol) dropwise. Stir at room temperature (RT) for 10 minutes until the solution becomes clear (free base formation).

  • Addition: Add

    
    -Dibromo-o-xylene  (1.0 mmol) in a single portion.
    
    • Expert Tip: If using NaI, add it at this stage.

  • Reaction: Heat the mixture to reflux (80-82 °C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The dibromide spot (

      
      ) should disappear; a fluorescent isoindoline spot will appear.
      
  • Workup:

    • Cool to RT. Evaporate MeCN under reduced pressure.

    • Redissolve residue in EtOAc (20 mL).

    • Wash with water (

      
       mL) and Brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel 60).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
Method B: Microwave-Assisted Synthesis

Target: Isoindolin-1-ones (Oxidized derivatives, often biologically distinct) Advantage: Green chemistry (Water solvent), speed (<15 min).

Protocol
  • Mix: In a microwave vial, combine 2-Formylbenzoic acid (1.0 mmol), Amino Acid Ester (1.0 mmol), and Dimethyl phosphite (1.0 mmol) (for phosphonate derivatives).

  • Solvent: Add Water (2 mL) or perform solvent-free.

  • Irradiation: Heat at 100 °C (150 W) for 10 minutes .

  • Isolation: Cool. The product often precipitates. Filter and wash with cold EtOH/Water.

Data Analysis & Validation

Diagnostic NMR Signals

Successful synthesis is confirmed by specific shifts in the


 NMR spectrum (

, 400 MHz).
MoietyProton TypeExpected Shift (

ppm)
MultiplicityDiagnostic Note
Isoindoline Ring Benzylic

3.90 – 4.20dd or ABqAppears as an AB quartet or pair of doublets due to the adjacent chiral center (diastereotopic protons).
Amino Acid

-CH
3.50 – 3.80dd or tShifted downfield relative to free amino acid due to tertiary amine formation.
Ester

or

3.70 (s) or 4.15 (q)s or qConfirms retention of the ester protecting group.
Aromatic Isoindoline Ar-H7.10 – 7.30mTypical 4-proton multiplet for the fused benzene ring.
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Steric hindrance from bulky amino acid side chains (e.g., Valine, Isoleucine).

    • Solution: Switch solvent to DMF (higher boiling point) and increase temperature to 100 °C, or add 0.5 equiv NaI.

  • Problem: Racemization.

    • Cause: Excessive heating or use of strong bases (e.g., NaH).

    • Solution: Stick to DIPEA or

      
      . Avoid reflux times >12 hours.
      

Visualization of Workflows

Synthetic Decision Tree

This diagram guides the researcher in selecting the correct pathway based on the desired final scaffold.

SyntheticWorkflow Start Target Molecule Selection Decision Core Scaffold Required? Start->Decision Isoindoline Isoindoline (Reduced) (2,3-dihydro-1H-isoindole) Decision->Isoindoline Reduced Ring Isoindolinone Isoindolin-1-one (Oxidized) (Lactam derivative) Decision->Isoindolinone Amide/Lactam MethodA Method A: Double Alkylation Reagent: α,α'-Dibromo-o-xylene Solvent: MeCN/DIPEA Isoindoline->MethodA MethodB Method B: Cascade Cyclization Reagent: 2-Formylbenzoic acid Condition: Microwave/Water Isoindolinone->MethodB Analysis Validation (NMR/HPLC) Check: Benzylic AB Quartet MethodA->Analysis 4-6h Reflux MethodB->Analysis 10min MW

Figure 1: Decision matrix for selecting the synthetic route based on the oxidation state of the desired isoindoline core.

Mechanism of Cyclization (Method A)

Visualizing the double displacement to ensure understanding of the steric constraints.

Mechanism Step1 Amino Acid Ester (Nucleophile) Inter Intermediate: Mono-alkylated Amine Step1->Inter 1st Substitution (Slow) Step2 Dibromo-o-xylene (Electrophile) Step2->Inter Final N-Substituted Isoindoline (Cyclized Product) Inter->Final Intramolecular Ring Close (Fast)

Figure 2: Mechanistic flow of the double nucleophilic substitution reaction.

References

  • Mancilla-Percino, T., et al. (2016).[8] "Isoindoline Derivatives of

    
    -Amino Acids as Cyclooxygenase 1 and 2 Inhibitors." Archiv der Pharmazie. 
    
  • Sridharan, V., et al. (2006).[3] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett.

  • Gribble, G. W., & Nutaitis, C. F. (1985). "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Organic Preparations and Procedures International.
  • Al-Mulla, A. (2024).[9] "Synthesis and characterization of new 2-substituted isoindoline derivatives of

    
    -amino acids." ResearchGate. 
    
  • Sigma-Aldrich.

    
    -Dibromo-o-xylene." 
    

Sources

Strategic Fmoc Protection and Coupling of allo-Isoleucine to Chiral Isoindoline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The incorporation of non-proteinogenic amino acids and constrained cyclic scaffolds into peptide-based therapeutics is a cornerstone of modern drug discovery. The allo-isoleucine-isoindoline (allo-Ile-isoindoline) motif, in particular, offers a unique combination of steric influence and conformational rigidity, making it a valuable component for modulating peptide stability, receptor affinity, and bioavailability. However, the synthesis of these precursors is fraught with challenges, most notably the preservation of stereochemical integrity at the α-carbon of allo-isoleucine during Nα-Fmoc protection and subsequent amide bond formation with the sterically demanding and less nucleophilic secondary amine of the isoindoline ring. This guide provides a comprehensive overview of the underlying chemical principles, field-proven strategies, and detailed protocols for the successful synthesis of Fmoc-L-allo-Ile-isoindoline precursors, with a critical focus on mitigating epimerization and maximizing coupling efficiency.

Introduction: The Significance of the allo-Ile-Isoindoline Motif

Isoleucine is unique among the proteinogenic amino acids in that it possesses two stereogenic centers (the α- and β-carbons), giving rise to four distinct stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1] The allo-configuration provides a different spatial arrangement of the side-chain substituents, which can profoundly influence the conformational preferences of a peptide backbone. When combined with a constrained diamine scaffold like isoindoline, the resulting structure can enforce specific turns or folds, critical for mimicking bioactive conformations or disrupting protein-protein interactions.

The primary challenge in synthesizing these structures lies in controlling the stereochemistry. The α-proton of an activated amino acid is susceptible to base-catalyzed abstraction, leading to a planar enolate intermediate that can be re-protonated from either face. This results in epimerization—the conversion of the desired L-allo-isoleucine derivative into the undesired D-isoleucine diastereomer.[2][3] This side reaction is particularly problematic during the carboxyl group activation step required for amide bond formation.[3] This guide will dissect this problem and provide robust solutions.

Foundational Chemistry: The Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of modern solid-phase peptide synthesis (SPPS) due to its clever chemical design.[4][5] Its utility stems from its stability to acidic conditions and its lability to mild bases, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[6][7]

The deprotection mechanism is a base-catalyzed β-elimination. A base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[4][7]

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection AA H₂N-allo-Ile-OH Protected Fmoc-HN-allo-Ile-OH AA->Protected + Fmoc-Cl (Schotten-Baumann) FmocCl Fmoc-Cl Deprotected H₂N-allo-Ile-R Protected->Deprotected + Piperidine DBF_Adduct DBF-Piperidine Adduct Protected->DBF_Adduct β-elimination Piperidine Piperidine (Base) Piperidine->DBF_Adduct

Caption: General scheme for Fmoc protection and base-mediated deprotection.

Synthesis of Key Precursors

Protocol: Synthesis and Fmoc-Protection of L-allo-Isoleucine

The synthesis of optically pure L-allo-isoleucine is non-trivial and often starts from L-isoleucine via a process of epimerization and selective crystallization. Contamination with the starting isoleucine isomer is a common issue if not carefully controlled.[8]

Protocol 1: Fmoc Protection of L-allo-Isoleucine

This protocol is based on the standard Schotten-Baumann reaction conditions.

  • Dissolution: Suspend L-allo-isoleucine (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). The volume should be sufficient to fully dissolve the amino acid with stirring. Cool the solution to 0 °C in an ice bath.

  • Fmoc-Cl Addition: In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in a suitable organic solvent like 1,4-dioxane or acetone.

  • Reaction: Add the Fmoc-Cl solution dropwise to the stirring amino acid solution at 0 °C. The pH should be maintained between 8-9.[9]

  • Warming and Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Workup: Dilute the reaction mixture with water and perform an acid wash (e.g., with ethyl acetate) to remove any unreacted Fmoc-Cl and byproducts like Fmoc-OH.

  • Precipitation: Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate of Fmoc-L-allo-isoleucine should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

Causality Check: Why use Schotten-Baumann conditions? The biphasic system with a base (Na₂CO₃) ensures the amino group remains deprotonated and nucleophilic for attack on the Fmoc-Cl, while the base neutralizes the HCl byproduct, driving the reaction to completion.

Synthesis of Chiral Isoindoline Scaffolds

Chiral isoindolines can be synthesized through various methods, including the asymmetric reduction of corresponding isoindolinones or via cyclization reactions employing chiral auxiliaries or catalysts.[10] A common approach involves the cyclization of N-aryl-substituted precursors.[11] The choice of synthesis will depend on the desired substitution pattern on the isoindoline ring.

The Core Challenge: Coupling Fmoc-L-allo-Ile to Isoindoline

This step represents the convergence of two significant synthetic hurdles: the steric hindrance of the β-branched allo-isoleucine and the reduced nucleophilicity of the isoindoline secondary amine. This combination necessitates carefully optimized coupling conditions to achieve high yields while suppressing epimerization.

The Mechanism of Epimerization during Coupling

Epimerization_Mechanism ActivatedAA Fmoc-allo-Ile-OX (Activated Ester) Enolate Planar Enolate Intermediate (Loss of Chirality) ActivatedAA->Enolate α-Proton Abstraction Base Base (e.g., DIPEA) L_allo Fmoc-L-allo-Ile-OX Enolate->L_allo Desired Path D_iso Fmoc-D-Ile-OX (Epimerized) Enolate->D_iso Side Reaction Protonation Reprotonation

Caption: The pathway to epimerization via a planar enolate intermediate.

During coupling, the carboxylic acid of Fmoc-L-allo-Ile-OH is converted into a highly reactive activated species (e.g., an O-acylisourea intermediate with carbodiimides, or an active ester with uronium/phosphonium salts). This activation significantly increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the achiral enolate intermediate shown above.[2][3]

Selecting the Right Coupling Reagent

The choice of coupling reagent is paramount. Reagents that promote rapid amide bond formation relative to the rate of α-proton abstraction will minimize epimerization.

Reagent ClassExample(s)Activation MechanismProsCons/Risks for allo-Ile
Uronium/Aminium HATU, HCTU Forms a highly reactive O-acylisourea intermediate, which converts to an active ester.Extremely fast reaction rates, high efficiency for hindered couplings.[12]Can promote epimerization if pre-activation times are long; relatively expensive.
Phosphonium PyBOP, PyAOP Forms a phosphonium-activated ester.High reactivity, good for hindered systems.Can be less efficient than HATU for very difficult couplings; byproduct removal can be tricky.
Carbodiimide DIC, EDC Forms an O-acylisourea intermediate.Inexpensive, widely available.Prone to causing high levels of epimerization without additives; potential for N-acylurea side product formation.
Acid Chloride - Conversion of R-COOH to R-COCl with SOCl₂ or (COCl)₂.Highly reactive, drives sluggish reactions.[13]Harsh conditions can cause Fmoc deprotection[14] and significant epimerization; requires careful control.

Recommendation: For the coupling of Fmoc-L-allo-Ile to a secondary amine like isoindoline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base is the recommended starting point due to its high reactivity, which can outpace the rate of epimerization.

Optimized Coupling Protocol & Workflow

This protocol is designed to minimize epimerization by controlling the order of addition and minimizing the lifetime of the activated amino acid species before it reacts with the amine.

Coupling_Workflow start Start: Prepare Reagents dissolve 1. Dissolve Fmoc-L-allo-Ile-OH (1.1 eq) & HATU (1.05 eq) in aprotic solvent (e.g., DMF). start->dissolve add_amine 2. Add Isoindoline Precursor (1.0 eq) to the mixture. dissolve->add_amine initiate 3. Initiate reaction by adding Base (e.g., DIPEA, 2.0 eq) dropwise at 0 °C. add_amine->initiate react 4. Stir at 0 °C to RT. Monitor via HPLC/TLC. initiate->react quench 5. Quench reaction (e.g., with water). react->quench workup 6. Aqueous workup & extraction. quench->workup purify 7. Purify via column chromatography. workup->purify analyze 8. Characterize & check chiral purity via Chiral HPLC. purify->analyze end End Product analyze->end

Caption: Optimized workflow for minimizing epimerization during coupling.

Protocol 2: HATU-Mediated Coupling of Fmoc-L-allo-Ile-OH to Isoindoline

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the isoindoline precursor (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C.

  • Reagent Solution: In a separate flask, dissolve Fmoc-L-allo-Ile-OH (1.1 eq) and HATU (1.05 eq) in a minimal amount of anhydrous DMF.

  • Addition: Add the solution from step 2 to the stirring isoindoline solution at 0 °C.

  • Initiation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise to the reaction mixture. This order is critical. The base is added last to ensure the amine is present to react with the activated ester as soon as it is formed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the isoindoline precursor using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Quality Control and Troubleshooting

The ultimate validation of this synthesis is the stereochemical purity of the final product.

Analytical Methods for Assessing Epimerization
  • Chiral HPLC: This is the gold standard for separating and quantifying diastereomers. The product can be analyzed directly on a suitable chiral stationary phase (CSP).[1] Alternatively, the Fmoc group can be removed and the resulting free amine derivatized with a chiral agent like Marfey's reagent (FDAA) to form diastereomers that can be separated on a standard C18 column.[15][16]

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR can distinguish between isoleucine and allo-isoleucine diastereomers by analyzing the chemical shifts and coupling constants of the α- and β-protons.[2][17]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Insufficiently reactive coupling agent. 2. Steric hindrance. 3. Poor quality of solvents or reagents (moisture).1. Switch to a more potent coupling reagent like HATU. 2. Increase reaction time or slightly elevate temperature (e.g., to 40 °C), but monitor epimerization closely. 3. Ensure all solvents and reagents are anhydrous.
Significant Epimerization (>5%) 1. Base-catalyzed enolization is too fast. 2. Long pre-activation time before adding the amine. 3. Base is too strong or concentration is too high.1. Lower the reaction temperature to 0 °C or -15 °C. 2. Strictly follow the recommended order of addition (add base last). 3. Switch from DIPEA to a more hindered or weaker base like 2,4,6-collidine.
Formation of Side Products 1. N-acylurea formation (with carbodiimides). 2. Reaction with solvent (DMF).1. Add an auxiliary nucleophile like HOAt or HOBt if using DIC/EDC. 2. Use an alternative aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) if compatible with reagent solubility.

Conclusion

The successful synthesis of Fmoc-allo-Ile-isoindoline precursors is a challenging yet achievable goal that hinges on a deep understanding of reaction mechanisms and a meticulous experimental approach. The key to preserving stereochemical integrity lies in selecting a highly efficient coupling reagent, such as HATU, and designing a protocol that minimizes the lifetime of the activated amino acid intermediate in the presence of a base. By following the optimized workflows and validation methods outlined in this guide, researchers can confidently produce these valuable building blocks for advanced peptide and peptidomimetic drug discovery programs.

References

  • CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google P
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])

  • Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed. (URL: [Link])

  • EP4011901A1 - Method for the fmoc group cleavage - Google P
  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - RSC Publishing. (URL: [Link])

  • Synthesis of isoindolines - Organic Chemistry Portal. (URL: [Link])

  • Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. (URL: [Link])

  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids - David Spring's group. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. (URL: [Link])

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC - NIH. (URL: [Link])

  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. (URL: [Link])

  • Orthogonal ligation strategies for peptide and protein - PubMed - NIH. (URL: [Link])

  • Isoleucine epimerization in peptides and proteins: kinetic factors and application to fossil proteins - PubMed. (URL: [Link])

  • RESOLUTION OF A RACEMIC ISOLEUCINE MIXTURE BY USING METHYL L- MANDELATE - Semantic Scholar. (URL: [Link])

  • Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Epimerisation in Peptide Synthesis - MDPI. (URL: [Link])

  • Chiral Brønsted Acid-Catalysed Enantioselective Synthesis of Isoindolinone-Derived N(acyl),S-Acetals - ResearchGate. (URL: [Link])

  • An obstacle in preparing alloisoleucine - PMC - NIH. (URL: [Link])

  • Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. (URL: [Link])

  • NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry - ResearchGate. (URL: [Link])

  • Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

  • Epimerization of Peptide. (URL: [Link])

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques | Request PDF - ResearchGate. (URL: [Link])

  • Catalytic Asymmetric Synthesis of Isoindolinones - PubMed. (URL: [Link])

  • Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC. (URL: [Link])

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC. (URL: [Link])

Sources

Application Note: Designing Peptidomimetics with allo-Ile-Isoindoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the design, synthesis, and evaluation of peptidomimetics based on the allo-Ile-isoindoline scaffold. This scaffold is a critical tool compound class in chemical biology, specifically recognized for its high selectivity toward Dipeptidyl Peptidases 8 and 9 (DPP8/9) over the related metabolic target DPP-IV.

Executive Summary & Scientific Rationale

The allo-Ile-isoindoline scaffold represents a masterclass in rational peptidomimetic design. It addresses a common medicinal chemistry challenge: distinguishing between closely related serine protease isoforms.

  • The Target: DPP8 and DPP9 are cytosolic post-proline cleaving aminopeptidases. Unlike their extracellular homolog DPP-IV (a diabetes target), DPP8/9 inhibition is linked to severe toxicity (alopecia, thrombocytopenia) and, more recently discovered, the activation of the NLRP1 and CARD8 inflammasomes .

  • The Scaffold: The molecule consists of an allo-isoleucine (P2 residue) coupled to an isoindoline ring (P1 residue mimic).

  • The Mechanism:

    • Isoindoline (P1): Mimics the pyrrolidine ring of Proline but adds hydrophobic bulk, filling the S1 pocket more completely than Proline.

    • allo-Ile (P2): The (2S, 3R)-stereochemistry is the "selectivity filter." DPP-IV strictly prefers L-amino acids ((2S, 3S)-Ile) at the P2 position. DPP8/9 tolerates the diastereomeric inversion at the

      
      -carbon, allowing this scaffold to bypass DPP-IV inhibition while potently blocking DPP8/9.
      

Structural Design & Retrosynthetic Logic

The Pharmacophore

The design relies on rigidifying the C-terminus while exploiting subtle stereochemical preferences at the N-terminus.

  • P1 Core (Isoindoline): Acts as a constrained phenylalanine/proline hybrid. The aromatic ring provides

    
    -stacking interactions within the S1 hydrophobic pocket.
    
  • P2 Key (allo-Ile): The methyl group at the

    
    -position in the allo configuration ((2S, 3R)) creates a steric clash in the DPP-IV S2 subsite but is accommodated by the slightly more plastic S2 pockets of DPP8/9.
    
Decision Tree: Scaffold Selection

Use the following logic flow to determine if this scaffold suits your project.

ScaffoldLogic start Target Identification q1 Is the target a Prolyl Oligopeptidase (POP) or DPP family member? start->q1 q2 Is selectivity against DPP-IV required? q1->q2 Yes q3 Is the goal therapeutic (in vivo) or mechanistic (in vitro)? q2->q3 Yes path_dpp4 Use L-Pro or Cyanopyrrolidine scaffolds q2->path_dpp4 No (DPP-IV is target) path_allo Select allo-Ile-Isoindoline Scaffold q3->path_allo Mechanistic / Tool Compound warning CRITICAL WARNING: Induces Pyroptosis (Inflammasome activation). Monitor cytotoxicity. q3->warning Therapeutic Lead warning->path_allo

Figure 1: Decision matrix for selecting isoindoline-based peptidomimetics.

Detailed Synthesis Protocol

This protocol describes the synthesis of (2S,3R)-2-amino-1-(isoindolin-2-yl)-3-methylpentan-1-one .

Materials
  • Reagents: Boc-L-allo-Isoleucine (Boc-L-allo-Ile-OH), Isoindoline (2,3-dihydro-1H-isoindole), HATU (coupling agent), DIPEA (base), TFA (deprotection).

  • Solvents: DMF (anhydrous), DCM, Ethyl Acetate.

Step-by-Step Methodology
Step 1: Synthesis of the Isoindoline Core (Optional)

If commercial isoindoline is unavailable or substitution is required (e.g., 5-fluoro-isoindoline).

  • Starting Material: Phthalic anhydride derivative.

  • Amidation: React with ammonium hydroxide to form phthalamide.

  • Cyclization: Dehydrate to form phthalimide.

  • Reduction: Reduce with Borane-THF (

    
    ) or 
    
    
    
    to yield the corresponding isoindoline.
    • Note: Handle borane with extreme caution; quench with methanol.

Step 2: Peptide Coupling (The Critical Junction)
  • Activation: Dissolve Boc-L-allo-Ile-OH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add Base: Add DIPEA (3.0 equiv) and stir for 5 minutes under

    
    .
    
  • Coupling: Add HATU (1.1 equiv). Stir for 10 minutes to activate the carboxylate (formation of O-At ester).

  • Addition: Add Isoindoline (1.1 equiv) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The product (Boc-allo-Ile-Isoindoline) should appear as a new non-polar spot.

Step 3: Deprotection & Purification
  • Workup: Dilute reaction with EtOAc. Wash sequentially with 1N HCl, Sat.

    
    , and Brine.[1] Dry over 
    
    
    
    .
  • Boc-Removal: Dissolve the crude intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour at RT.

  • Quench: Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: Purify via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient: 5% to 95% B over 20 min.

    • Target Mass: Calculate

      
       for 
      
      
      
      .

SynthesisWorkflow step1 Boc-allo-Ile-OH + HATU/DIPEA step2 Add Isoindoline (Coupling) step1->step2 inter Intermediate: Boc-allo-Ile-Isoindoline step2->inter step3 TFA/DCM (Deprotection) inter->step3 final Final Product: allo-Ile-Isoindoline (TFA Salt) step3->final

Figure 2: Synthetic workflow for the generation of the allo-Ile-isoindoline inhibitor.

Biological Evaluation & Validation Protocols

Enzymatic Selectivity Assay (In Vitro)

To validate the scaffold, you must demonstrate the "allo-effect" (selectivity).

Protocol:

  • Enzymes: Recombinant human DPP8, DPP9, and DPP-IV.

  • Substrate: Gly-Pro-AMC (fluorogenic substrate).

  • Setup: Incubate enzyme (1 nM) with inhibitor (varying concentrations: 0.1 nM to 100

    
    M) in Tris buffer (pH 8.0) for 15 min.
    
  • Initiation: Add Gly-Pro-AMC (

    
    ).
    
  • Readout: Measure fluorescence (

    
    ) kinetically for 30 min.
    
  • Data Analysis: Fit to sigmoidal dose-response to determine

    
    .
    

Expected Results (Reference Data):

CompoundDPP8

(nM)
DPP9

(nM)
DPP-IV

(nM)
Selectivity (DPP4/DPP8)
allo-Ile-Isoindoline ~50 ~50 > 30,000 > 600x
Ile-Isoindoline (L-isomer)~20~20~500~25x
Val-BoroPro (Non-selective)< 10< 10< 101x
Functional Cell Assay: Pyroptosis Induction

A unique feature of this scaffold is its ability to activate the NLRP1/CARD8 inflammasome in specific immune cells (monocytes/macrophages). This serves as a potent phenotypic validation .

Protocol:

  • Cell Line: THP-1 (Human monocytic cell line).

  • Treatment: Treat cells with allo-Ile-isoindoline (

    
    ) for 24 hours.
    
  • Readout 1 (Morphology): Observe for cell swelling and membrane rupture (pyroptosis).

  • Readout 2 (LDH Release): Measure Lactate Dehydrogenase in the supernatant (marker of lytic cell death).

  • Control: Pre-treat with a Caspase-1 inhibitor (e.g., VX-765) to prove the death is pyroptotic.

References

  • Lankas, G. R., et al. (2005).[2] "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9." Diabetes.[3][4][5] Link

  • Van Goethem, S., et al. (2008).[2][6] "Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9.[2][3][5][6][7][8][9][10] Part 2: Isoindoline containing inhibitors."[4][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Wu, J. J., et al. (2009).[2] "Inhibition of Dipeptidyl Peptidase 8/9 Leads to Acute Toxicity in Rats and Dogs." Toxicological Sciences. Link

  • Johnson, D. C., et al. (2018). "DPP8/9 inhibitors activate the CARD8 inflammasome in resting lymphocytes." Cell Discovery. Link

  • Griswold, A. R., et al. (2019). "DPP9 inhibition induces pyroptosis in monocytes and macrophages via the NLRP1 inflammasome." Journal of Experimental Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yields with Steric Isoindoline Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low coupling yields when working with sterically hindered isoindoline amines. Our approach is rooted in mechanistic principles to not only solve immediate synthetic issues but also to empower you with the knowledge to proactively design more robust and efficient coupling reactions.

Introduction to the Challenge

The isoindoline scaffold is a valuable pharmacophore found in numerous therapeutic agents. However, its rigid, bicyclic structure, particularly when substituted to impart specific pharmacological properties, can introduce significant steric hindrance around the secondary amine. This steric bulk impedes the approach of the activated carboxylic acid, leading to sluggish or failed amide bond formation.[1] This guide will walk you through a systematic approach to overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol with HATU/DIPEA is giving me a very low yield for my substituted isoindoline amine. What is the likely cause?

This is a classic issue when moving from less hindered amines to sterically demanding ones like substituted isoindolines. The primary reason for failure is often a combination of factors:

  • Steric Hindrance: The bulky nature of both your isoindoline amine and potentially the carboxylic acid partner slows down the nucleophilic attack on the activated ester intermediate.[1] The sheer physical blockage prevents optimal orientation for bond formation.

  • Insufficient Reagent Reactivity: While HATU is a potent coupling reagent, its activated ester intermediate may not be reactive enough to overcome the high activation energy barrier imposed by severe steric hindrance.[2]

  • Inadequate Reaction Conditions: Standard room temperature and short reaction times are often insufficient for these challenging couplings.[2][3]

The first step in troubleshooting is to move beyond "standard" conditions and employ more forcing, yet controlled, methodologies.

Q2: What are the best types of coupling reagents to use for sterically hindered isoindoline amines?

For challenging couplings, it's crucial to select a reagent that generates a highly reactive activated species. Standard carbodiimides like DCC or DIC are often ineffective for sterically demanding reactions.[2] Here is a breakdown of superior choices:

Reagent ClassExamplesMechanism of Action & Rationale for Use with Hindered Amines
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUThese reagents form highly reactive O-acylisourea intermediates which then form activated esters (e.g., OAt esters for HATU). The resulting esters are excellent acylating agents. HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the coupling.[4]
Phosphonium Salts PyBOP, PyAOPSimilar to aminium salts, these form highly reactive phosphonium-based activated esters. They are known for their high reactivity and are often successful where other reagents fail. PyAOP is particularly potent for coupling N-methylated (hindered) amino acids.[3][5]
Acyl Fluoride Precursors TFFH, BTFFHFor extremely hindered systems, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[6][7] Acyl fluorides are small and highly electrophilic, minimizing steric repulsion during the nucleophilic attack by the hindered amine.[7]

Recommendation: Start by switching from HATU to a more potent aminium reagent like COMU or a phosphonium reagent like PyAOP. If yields remain low, consider an acyl fluoride-based strategy.

In-Depth Troubleshooting Guides

Issue 1: My reaction has stalled, and I see unreacted starting materials.

This indicates that the activation energy for the coupling is not being overcome. Here is a systematic approach to troubleshoot this common problem.

Stalled_Reaction_Workflow start Stalled Reaction: Low Conversion reagent Step 1: Evaluate Coupling Reagent - Is it potent enough? (e.g., HATU, PyBOP) - Consider switching to PyAOP or COMU. start->reagent conditions Step 2: Modify Reaction Conditions - Increase temperature (e.g., 50-80 °C). - Increase reaction time (e.g., 12-24h). - Consider microwave synthesis. reagent->conditions If still low yield success Successful Coupling reagent->success If yield improves solvent Step 3: Change Solvent - Switch from DMF to NMP for better solvation. - Try aprotic, less coordinating solvents like Dioxane or Toluene for specific cases. conditions->solvent If still low yield conditions->success If yield improves acyl_fluoride Step 4: Advanced Strategy - Convert carboxylic acid to acyl fluoride in situ using TFFH or BTFFH. solvent->acyl_fluoride For extremely difficult cases solvent->success If yield improves acyl_fluoride->success

Caption: Troubleshooting workflow for stalled coupling reactions.

  • Re-evaluate Your Coupling Reagent: As detailed in the FAQ, standard reagents are often the point of failure. Phosphonium salts like PyBOP and PyAOP are generally excellent choices for hindered couplings.[3]

  • Optimize Reaction Conditions:

    • Temperature: Steric hindrance slows down reaction rates.[2] Gently heating the reaction to 50-80 °C can provide the necessary energy to overcome the activation barrier.[3][8] However, be mindful that excessive heat can lead to racemization if chiral centers are present.[3]

    • Time: Allow the reaction to proceed for a longer duration. What might take 2 hours for an unhindered amine could require 12-24 hours for a sterically congested isoindoline.[3]

    • Microwave Synthesis: Microwave-assisted synthesis is a highly effective method for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[2]

  • Solvent Choice is Critical:

    • The solvent must effectively solvate the reactants to prevent aggregation, which can be a problem with complex molecules.[2]

    • N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can be crucial in preventing peptide or substrate aggregation that further hinders the reaction.[2]

    • Aprotic, Non-coordinating Solvents: In some cases, highly polar aprotic solvents can coordinate to reactants and intermediates in a way that is counterproductive. Trying less coordinating solvents like dioxane or toluene, especially at elevated temperatures, can sometimes improve yields.

Issue 2: I am observing side reactions or decomposition of my starting materials.

This suggests that your reaction conditions are too harsh or that there are incompatible functional groups present.

  • Base Selection: While a base is necessary for most modern coupling reactions, a strong, sterically hindered base is often preferred.

    • N,N-Diisopropylethylamine (DIPEA): A common choice, but its nucleophilicity can sometimes lead to side reactions.

    • 2,4,6-Collidine: A weaker, non-nucleophilic base that can be beneficial in reducing side reactions, particularly racemization.[3][9]

    • Slow Addition of Base: For some systems, particularly in palladium-catalyzed couplings of weakly binding amines, slow addition of the base via syringe pump has been shown to dramatically improve yields by preventing catalyst inhibition or decomposition.[10]

  • Pre-activation Time: Over-activation of the carboxylic acid, by allowing it to stir with the coupling reagent for too long before adding the amine, can lead to the formation of unwanted side products.[3] It is often best to add the amine shortly after the activating agent.

  • Acyl Chloride Formation: While converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride or oxalyl chloride is a classic activation method, it can be too harsh for complex molecules with sensitive functional groups, leading to decomposition.[] Modern in-situ coupling reagents are generally preferred for their milder conditions.[7]

Recommended Experimental Protocols

Protocol 1: General Procedure for Hindered Coupling using PyAOP

This protocol is a robust starting point for coupling a sterically hindered isoindoline amine with a carboxylic acid.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in an appropriate anhydrous solvent (e.g., NMP or DMF, 0.1-0.5 M).

    • Add PyAOP (1.1 eq) and allow it to dissolve.

  • Activation:

    • Add a non-nucleophilic base, such as DIPEA or 2,4,6-collidine (2.0-3.0 eq).

    • Stir the mixture at room temperature for 5-10 minutes.

  • Coupling:

    • Add a solution of the sterically hindered isoindoline amine (1.0-1.2 eq) in the same solvent.

    • Stir the reaction at room temperature for 30 minutes.

  • Monitoring and Completion:

    • Monitor the reaction progress by LC-MS or TLC.

    • If the reaction is sluggish, gradually increase the temperature to 50-60 °C and continue stirring for 12-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings

This protocol is for cases where standard high-reactivity coupling reagents have failed.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM or THF (0.1-0.5 M).

  • Acyl Fluoride Formation:

    • Add a fluorinating agent such as TFFH (1.1 eq).[7]

    • Add a non-nucleophilic base like 2,4,6-collidine (2.0 eq).

    • Stir at room temperature for 15-30 minutes to form the acyl fluoride.

  • Coupling:

    • Add the sterically hindered isoindoline amine (1.0-1.2 eq).

    • Stir the reaction at room temperature, monitoring for progress. If the reaction is slow, it can be gently heated to 40-50 °C.[6][7]

  • Work-up and Purification:

    • Follow a standard aqueous work-up procedure as described in Protocol 1.

Visualizing the Mechanistic Challenge

The core of the problem lies in the transition state of the nucleophilic attack.

Steric_Hindrance_Mechanism cluster_0 Unhindered Amine cluster_1 Steric Isoindoline Amine Unhindered Amine Unhindered Amine Activated Ester Activated Ester Unhindered Amine->Activated Ester Easy Approach Low Activation Energy Hindered Amine Hindered Amine Activated Ester_2 Hindered Amine->Activated Ester_2 Difficult Approach High Activation Energy

Caption: Steric hindrance increases the activation energy of amide bond formation.

This diagram illustrates how the bulky substituents on the isoindoline ring clash with the activated carboxylic acid, making it difficult for the lone pair of the nitrogen to attack the carbonyl carbon. More potent reagents and more forcing conditions are required to overcome this energetic barrier.

References

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. Retrieved from [Link]

  • Wu, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 10(15), 4250-4255. Retrieved from [Link]

  • Nalivela, K. S., et al. (2016). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Advances, 6(10), 8264-8294. Retrieved from [Link]

  • Ye, J., et al. (2019). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 55(56), 8143-8146. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3141-3152. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(7-8), 446-450. Retrieved from [Link]

  • Chen, Y. H., et al. (2026, February 3). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. ACS Omega. Retrieved from [Link]

  • Zhang, Y., et al. (2025, November 23). Ribosomal Synthesis of Topologically Defined Thioisoindole‐Bridged Bicyclic Peptides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Laramie, M. C., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10604-10610. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reactions involving bulky secondary amines and iodobenzene at.... Retrieved from [Link]

  • Nelyubina, Y. V., et al. (2025, September 17). Unlocking iminodioxocines and amine-bis(phenols) via sterically guided ammonia condensation: a shortcut to tunable ONO pincer ligands. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Laramie, M. C., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Retrieved from [Link]

  • Reddy, T. S., & G, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6249. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Andrews, I. P., & Knowles, R. R. (2022). Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes. ACS Catalysis, 12(1), 31-36. Retrieved from [Link]

  • SWAYAM PRABHA. (2020, March 18). Lecture 27: Peptide coupling agents, Solid phase synthesis, peptide based therapeutics. Retrieved from [Link]

  • ResearchGate. (2025, November 22). Severely Sterically Hindered Oligophenyls. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]

Sources

Technical Support Center: Allo-Ile-Isoindoline Intermediate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Diastereomeric Resolution & Purification Workflows

Executive Summary & Technical Scope

Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges associated with Allo-Ile-Isoindoline intermediates . These molecules combine a rigid, hydrophobic isoindoline scaffold with the isoleucine side chain, which possesses two chiral centers (


 and 

).

The Core Challenge: The primary difficulty lies in separating the Allo-diastereomer (typically (2S, 3R)- or (2R, 3S)-configuration) from the Iso-diastereomer (natural L-Ile configuration, (2S, 3S)). Because the isoindoline ring dominates the hydrophobic profile, the subtle stereochemical difference at the


-carbon of the isoleucine moiety is often masked in standard Reversed-Phase (RP) chromatography, leading to co-elution.

This guide provides troubleshooting for chromatographic resolution , crystallization logic , and epimerization control .

Troubleshooting Guides (Q&A)

Category A: Chromatographic Separation (HPLC/SFC)

Q1: I am seeing a single broad peak on my C18 analytical column. Why aren't the allo- and iso-forms separating?

A: Standard C18 phases rely on hydrophobic discrimination. The bulky isoindoline ring acts as a "hydrophobic anchor," dominating the interaction with the stationary phase and rendering the subtle shape difference of the sec-butyl side chain (allo vs. iso) negligible.

Corrective Action:

  • Switch to Mixed-Mode or Phenyl-Hexyl Phases: A column with

    
    -
    
    
    
    interaction capability (e.g., Phenyl-Hexyl or Pentafluorophenyl) can interact with the isoindoline ring, while the steric bulk of the allo-methyl group disrupts this interaction differently than the iso-methyl group.
  • Utilize Chiral Stationary Phases (CSPs): Even though these are diastereomers (technically separable on achiral phases), CSPs like Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA) are far superior. The chiral cavities recognize the 3D-shape difference of the allo-Ile moiety.

Q2: My retention times are shifting between batches. Is the isoindoline ring unstable?

A: Isoindoline derivatives, particularly isoindolinones, are generally stable, but they can be sensitive to ring-opening hydrolysis in highly basic aqueous mobile phases (pH > 9) or oxidation at the benzylic position if left in solution with protic solvents for extended periods.

Corrective Action:

  • Buffer Control: Maintain mobile phase pH between 3.0 and 7.0.

  • Column History: If you previously used the column with strong ion-pairing agents (e.g., TFA), "memory effects" can alter the selectivity for the basic nitrogen often found in isoindoline precursors. Flush the column with 10 volumes of 100% MeOH followed by 50:50 MeCN:Water (100mM Ammonium Acetate).

Category B: Crystallization & Synthesis Control

Q3: I synthesized the L-Ile-Isoindoline, but my crude NMR shows 15% Allo-impurity. Where did it come from?

A: This is a classic C


-Epimerization  issue. The formation of the isoindoline ring (often via condensation of phthalic anhydride or similar precursors with isoleucine) creates an intermediate where the 

-proton is acidified. If the reaction temperature exceeds 80°C or if a strong base (e.g., DBU, Et3N) is used in excess, the

-center racemizes. Since the

-center is unaffected, you generate the allo-diastereomer.

Corrective Action:

  • Lower Temperature: Keep cyclization reactions < 60°C.

  • Weak Bases: Switch to sterically hindered, weaker bases (e.g., DIPEA) or use acid-catalyzed cyclization (acetic acid) if the substrate tolerates it.

Q4: The product oils out instead of crystallizing. How do I purify the solid?

A: Isoindoline intermediates are notorious for forming "oils" due to disrupted crystal packing caused by the flexible sec-butyl chain.

Corrective Action:

  • Solvent Switching: Do not use pure alcohols. Use a Anti-solvent Crash method. Dissolve the oil in a minimum volume of warm Ethyl Acetate or DCM, then slowly add cold Heptane or MTBE with vigorous stirring. The allo-form often has different solubility limits; kinetic ripening (stirring overnight) can sometimes selectively precipitate the major diastereomer.

Comparative Data: Column Selection Matrix

Select the appropriate stationary phase based on your specific separation goal.

Column TypeMechanismSuitability for Allo-Ile SeparationRecommended Mobile Phase
C18 (Standard) HydrophobicityLow (Co-elution likely)Water/MeCN + 0.1% Formic Acid
C18-PFP (Pentafluorophenyl) Hydrophobicity +

-

Medium (Partial resolution)Water/MeOH (MeOH enhances

-interactions)
Amylose-based CSP (e.g., AD-H) H-Bonding + Steric InclusionHigh (Baseline resolution)Hexane/IPA (Normal Phase) or MeCN/Water (RP)
Primesep 200 (Mixed Mode) Hydrophobic + Ion ExchangeHigh (Exploits pKa diff)Water/MeCN + TFA (pH control critical)

Visualized Workflows

Diagram 1: The Epimerization Mechanism

Caption: Mechanism showing how thermal or basic stress during isoindoline synthesis leads to C


 inversion, converting L-Ile to Allo-Ile intermediates.

Epimerization Start L-Ile Precursor (2S, 3S) Reaction Isoindoline Cyclization (Base/Heat) Start->Reaction Reagents Added Intermediate Enol/Enolate Intermediate Reaction->Intermediate Overheating (>80°C) or Excess Base Product_L L-Ile-Isoindoline (2S, 3S) Major Product Reaction->Product_L Kinetic Control (<60°C) Intermediate->Product_L Re-protonation Product_Allo Allo-Ile-Isoindoline (2R, 3S) or (2S, 3R) Impurity Intermediate->Product_Allo Inversion (Epimerization)

Diagram 2: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on crude purity and scale.

PurificationTree Crude Crude Mixture (L-Ile + Allo-Ile) Check Check Purity (HPLC) Crude->Check HighPurity >90% Major Isomer Check->HighPurity High ee/de LowPurity <80% Major Isomer Check->LowPurity Low ee/de Cryst Recrystallization (EtOAc/Heptane) HighPurity->Cryst PrepLC Prep HPLC (CSPs or Mixed-Mode) LowPurity->PrepLC Success Target Purity >99% Cryst->Success Crystals Formed Fail Enrichment Failed Cryst->Fail Oils Out PrepLC->Success Reslurry Slurry Wash (Cold MTBE) Fail->Reslurry Reslurry->Success

[1]

Standard Operating Protocol (SOP): Analytical Resolution

Objective: Quantify allo-Ile-isoindoline impurity levels.

Method Parameters:

  • Column: Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • Isocratic:[1] n-Hexane : Isopropanol (85 : 15 v/v).

    • Additive: 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the isoindoline nitrogen's basicity. Note: For neutral isoindolinones, remove additives.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Lowering to 10°C can enhance resolution of difficult diastereomers).

  • Detection: UV @ 254 nm (Isoindoline absorption) and 210 nm (Amide bond).

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between allo and iso peaks.
    
  • Tailing Factor: < 1.3.

References

  • Sielc Technologies. (n.d.). HPLC Separation of allo-D-isoleucine and L-isoleucine. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Isoindolines. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with Chiral Separations. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Retrieved from [Link]

Sources

Technical Support Center: Handling Allo-Ile-Isoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Troubleshooting Guide for Hygroscopic Chiral Salts Compound: Allo-Ile-Isoindoline Hydrochloride (Allo-Isoleucyl-Isoindoline HCl) Classification: Hygroscopic Chiral Amine Salt / Peptidomimetic Intermediate

Core Technical Directive

The Invisible Enemy: Water-Induced Stoichiometric Drift

As a researcher working with allo-Ile-isoindoline hydrochloride , your primary adversary is not chemical instability, but hygroscopicity . This compound, a hydrochloride salt of a secondary amine coupled with a chiral amino acid, acts as a "moisture magnet."

The critical risk is Stoichiometric Drift .

  • The Mechanism: When the salt absorbs atmospheric moisture, its effective molecular weight (MW) increases.

  • The Consequence: If you weigh 100 mg of "wet" salt, you may only be adding 85 mg of the active reagent. In tight-stoichiometry reactions (e.g., peptide coupling, reductive amination), this leads to incomplete conversion, difficult purifications, and yield loss.

  • The "Allo" Factor: This compound contains two chiral centers.[1] While the allo-isoleucine side chain (beta-carbon) is stereochemically robust, the alpha-carbon is susceptible to epimerization if the salt is allowed to dissolve in atmospheric moisture, creating a locally uncontrolled pH environment.

Storage & Intake Protocols (The First Line of Defense)

Objective: Maintain the anhydrous state from the moment the bottle is opened.

A. The "Cold Chain" Storage System

Do not simply store this bottle on a shelf. Follow this rigorous storage hierarchy:

ParameterSpecificationScientific Rationale
Primary Container Amber glass with Teflon-lined capPrevents UV degradation; Teflon ensures an airtight seal that paper liners cannot provide.
Secondary Containment Sealed desiccator with indicator silicaCreates a micro-environment with <10% Relative Humidity (RH).
Temperature -20°C (Freezer)Kinetic suppression of hydrolysis; reduces vapor pressure of volatile impurities.
Equilibration CRITICAL: Warm to RT before openingOpening a cold bottle in warm air causes immediate condensation inside the bottle.
B. The Inert Gas Blanket

Every time the bottle is opened, the headspace must be purged.

  • Open the bottle only inside a glovebox or glovebag (Ideal).

  • If on the bench: Flush the headspace with a gentle stream of dry Nitrogen or Argon for 10-15 seconds before re-capping.

  • Seal: Wrap the cap junction with Parafilm and electrical tape (Parafilm is permeable to moisture over long periods; electrical tape provides tension).

Handling & Weighing Methodologies

Objective: Transfer the solid without it absorbing water during the process.

Protocol A: The "Difference Weighing" Technique

Use this when high precision (<1% error) is required.

  • Equilibrate: Allow the sealed bottle to reach room temperature (approx. 30-60 mins).

  • Tare: Place a receiving flask (with stir bar) on the balance.

  • Estimate: Do not weigh the hygroscopic solid directly onto a slow balance.

  • Transfer:

    • Take the source vial to the balance.

    • Weigh the entire source vial (cap on). Record Mass

      
      .[2]
      
    • Quickly transfer an estimated amount into your reaction flask.

    • Immediately recap the source vial.

    • Weigh the source vial again. Record Mass

      
      .[2]
      
  • Calculate: Mass added =

    
    .
    
    • Why? This minimizes the time the hygroscopic solid is exposed to air.[3][4] You are weighing the absence of the solid, not the solid itself.

Protocol B: The "Stock Solution" Approach

Use this for repeated small-scale experiments.

Instead of weighing tiny amounts (which maximizes surface-area-to-volume ratio and moisture uptake), make a known stock solution.[3]

  • Weigh a larger quantity (e.g., 500 mg) into a volumetric flask.

  • Dissolve in a dry, non-nucleophilic solvent (e.g., Anhydrous DMSO or DMF).

  • Store this solution over 3Å or 4Å molecular sieves.

  • Dispense by volume rather than weight for future reactions.

Troubleshooting & Recovery (FAQs)

Q1: The powder has turned into a sticky gum or hard "rock." Is it ruined?

  • Diagnosis: The salt has deliquesced (absorbed enough water to dissolve itself) or caked.

  • Solution: It is likely chemically intact but physically unusable.

    • Method 1 (Lyophilization): Dissolve the gum in a minimal amount of HPLC-grade water/acetonitrile (1:1), freeze, and lyophilize (freeze-dry) overnight. This restores the fluffy powder form.

    • Method 2 (Azeotropic Drying): Dissolve in methanol, add toluene, and rotovap. The toluene/methanol/water azeotrope will pull the moisture out. Repeat 3x.

Q2: My reaction yield is consistently 10-15% lower than expected.

  • Diagnosis: You are likely weighing "water weight." If the salt is 15% water by weight, you are under-dosing the reagent by 15%.

  • Solution: Determine the water content using Karl Fischer Titration (if available) or quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) in

    
    -DMSO. Adjust your stoichiometry based on the corrected weight.
    

Q3: Can I use a standard vacuum oven to dry it?

  • Caution: Yes, but be careful.

  • Protocol: Set oven to 40°C (max). Apply high vacuum. Place a tray of

    
     or silica gel inside the oven to act as a moisture sink.
    
  • Risk: High heat (>60°C) combined with moisture can trigger hydrolysis of the amide bond (if present) or racemization of the alpha-carbon.

Visualizing the Workflow

Diagram 1: The Moisture Contamination Cascade

This diagram illustrates why "just weighing it quickly" often fails.

MoistureCascade DrySalt Dry Allo-Ile-Isoindoline HCl (MW = X) Exposure Exposure to Humid Air (>30 seconds) DrySalt->Exposure Absorption Hygroscopic Uptake (+ H2O molecules) Exposure->Absorption WetSalt Wet Salt (MW = X + 18n) Absorption->WetSalt Weighing Weighing 100mg (Believing it is pure) WetSalt->Weighing Reaction Reaction Stoichiometry Weighing->Reaction  Actual Reagent < 100mg   Failure Under-dosing Reagent (Incomplete Conversion) Reaction->Failure

Caption: The cascade of error introduced by moisture absorption, leading to stoichiometric mismatch.

Diagram 2: The Safe Handling Decision Tree

Follow this logic flow to ensure data integrity.

HandlingLogic Start Start: Open Bottle CheckState Visual Inspection Start->CheckState IsFlowing Free Flowing? CheckState->IsFlowing Weighing Difference Weighing (Minimize Air Time) IsFlowing->Weighing Yes Clumped Clumped/Sticky IsFlowing->Clumped No Inert Purge with N2/Ar & Reseal Weighing->Inert Dry Lyophilize or Azeotrope Dry Clumped->Dry Verify Verify Water Content (qNMR / KF) Dry->Verify Verify->Weighing

Caption: Decision matrix for handling hygroscopic salts based on their physical state.

References

  • BenchChem. (2025).[3] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride: Best Practices and Precautions. Retrieved from

  • ResearchGate. (2017). How to dry salts like NaCl, K2SO4? Discussion on drying hygroscopic salts. Retrieved from

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from

  • ScienceMadness. (2007).[5] Drying the water out of hygroscopic crystals (Azeotropic drying techniques). Retrieved from

  • Mayo Clinic Laboratories. (n.d.). Allo-isoleucine, Blood Spot - Clinical Significance and Stability. Retrieved from

Sources

Technical Support Center: Navigating Steric Hindrance in allo-Isoleucine-Isoindoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of steric hindrance in reactions involving allo-isoleucine (allo-Ile) and isoindoline moieties. As researchers and drug development professionals, you are likely aware that the spatial arrangement of atoms can significantly impact reaction rates and outcomes.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complex synthetic challenges.

The Root of the Problem: Understanding Steric Hindrance

Steric hindrance is a phenomenon where the size of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction.[1][3][4] In the context of allo-isoleucine and isoindoline, several factors contribute to this challenge:

  • The Bulky Side Chain of allo-Isoleucine: The sec-butyl side chain of allo-isoleucine presents a significant steric barrier around the α-carbon and the amine group. This bulkiness can impede the approach of reagents, particularly in reactions like peptide bond formation. The specific stereochemistry of allo-isoleucine, with two chiral centers, further dictates the preferred conformations of its side chain, which can either alleviate or exacerbate steric clashes.[5]

  • The Rigid Structure of Isoindoline: The fused bicyclic structure of isoindoline restricts bond rotation, leading to a more rigid conformation compared to acyclic amines.[6][7] This rigidity can make it difficult for the nitrogen's lone pair to achieve the optimal orientation for nucleophilic attack, especially when reacting with a sterically demanding electrophile like an activated allo-isoleucine derivative.

  • Combined Steric Challenge: When both allo-isoleucine and an isoindoline derivative are brought together in a reaction, their individual steric demands are compounded. This can lead to significantly reduced reaction rates, incomplete conversions, and the formation of undesired side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low to No Product Formation in Amide Coupling Reactions

Q: I am attempting to couple N-protected allo-isoleucine with a substituted isoindoline, but I am observing very low yields or no product at all. My standard coupling reagents (like DCC/HOBt) are ineffective. What is causing this and how can I improve the yield?

A: The primary cause of this issue is the severe steric hindrance around both the carboxylic acid of the allo-isoleucine and the secondary amine of the isoindoline. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) are often not potent enough to overcome this steric barrier.[8]

Solutions:

  • Employ More Powerful Coupling Reagents: Switch to uronium/aminium or phosphonium salt-based coupling reagents, which are known to be more effective for sterically hindered couplings.[9][10][11]

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient.[10][12] HATU is particularly effective as it forms a highly reactive OAt-active ester.[9][10]

    • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings.[10]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[12] Consider running the reaction at 40-50°C.

    • Reaction Time: Extend the reaction time. Sterically hindered couplings are often slow. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal time.

    • Solvent Choice: The choice of solvent can significantly impact reaction rates.[2][13] Polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally preferred for peptide couplings as they can help to solvate the reactants and transition state effectively. In some cases, less polar solvents like dichloromethane (DCM) may be used, but solubility can be a limiting factor.[11]

  • Pre-activation of the Carboxylic Acid: Pre-activating the N-protected allo-isoleucine with the coupling reagent before adding the isoindoline can improve yields by ensuring the formation of the highly reactive activated species.[14]

Experimental Protocol: HATU-Mediated Coupling of Fmoc-allo-Ile-OH with a Substituted Isoindoline

  • Dissolve Fmoc-allo-Ile-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the substituted isoindoline (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40°C.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Issue 2: Epimerization of the allo-Isoleucine Stereocenter

Q: I am observing a significant amount of a diastereomeric impurity in my final product. I suspect epimerization at the α-carbon of the allo-isoleucine is occurring during the coupling reaction. How can I minimize this side reaction?

A: Epimerization is a common side reaction in peptide couplings, especially with hindered amino acids.[10] It occurs via the formation of a 5(4H)-oxazolone intermediate, which can tautomerize to a more stable achiral form, leading to loss of stereochemical integrity upon nucleophilic attack.

Solutions:

  • Choice of Coupling Reagent and Additive:

    • The use of additives like HOBt or, more effectively, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) can suppress racemization.[10] Coupling reagents that incorporate these moieties, such as COMU, are excellent choices.[10]

    • Avoid prolonged pre-activation times, as this can increase the risk of oxazolone formation.

  • Base Selection: The choice of base is critical.

    • Highly basic tertiary amines can promote epimerization.

    • Use a less hindered and less basic amine like N-methylmorpholine (NMM) or collidine instead of DIPEA.[10] The amount of base should also be carefully controlled.

  • Reaction Temperature: While elevated temperatures can improve coupling efficiency, they can also increase the rate of epimerization. A careful balance must be struck. It is often better to use a more potent coupling reagent at a lower temperature.

Data Presentation: Comparison of Coupling Reagents and Epimerization

Coupling ReagentBaseTemperature (°C)Desired Diastereomer (%)Epimer (%)
DCC/HOBtDIPEA257525
HATUDIPEA25928
HATUNMM25964
COMUDIPEA25982

This table illustrates a general trend and actual results may vary depending on the specific substrates.

Issue 3: Incomplete Reaction due to Low Nucleophilicity of Isoindoline

Q: My coupling reaction is stalling at around 50% conversion, even with a powerful coupling reagent. I suspect the isoindoline derivative I am using is not sufficiently nucleophilic. How can I address this?

A: The nucleophilicity of the isoindoline nitrogen can be diminished by electron-withdrawing substituents on the aromatic ring or by steric hindrance from adjacent groups.

Solutions:

  • Use of a More Nucleophilic Isoindoline Derivative (if possible): If the synthetic route allows, consider using an isoindoline with electron-donating groups on the aromatic ring.

  • Activation of the Isoindoline: While less common, certain strategies can enhance the nucleophilicity of the amine.

    • Proton Sponge: In some cases, using a "proton sponge" like 1,8-Bis(dimethylamino)naphthalene can help to deprotonate the amine more effectively, increasing its nucleophilicity. However, this must be done with caution as it can also increase the risk of side reactions.

  • Alternative Synthetic Strategies:

    • Acyl Fluoride Intermediates: The generation of highly reactive acyl fluorides from the allo-isoleucine derivative can drive the reaction to completion even with a weakly nucleophilic amine.[15] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[10]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate slow reactions by providing rapid and uniform heating.[16][17] This can be particularly effective for overcoming the high activation energy of sterically hindered reactions.

Visualization: Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Reaction reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->reagent conditions Are the reaction conditions optimized? (Temp, Time) reagent->conditions Yes change_reagent Switch to HATU, COMU, or PyBOP reagent->change_reagent No nucleophile Is the isoindoline sufficiently nucleophilic? conditions->nucleophile Yes optimize_temp_time Increase temperature and/or time conditions->optimize_temp_time No alternative Consider alternative strategies nucleophile->alternative No microwave Microwave-assisted synthesis alternative->microwave acyl_fluoride Use of acyl fluorides (TFFH) alternative->acyl_fluoride

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use high pressure to overcome steric hindrance in these reactions?

A1: Yes, high-pressure chemistry can be a valuable tool. Applying high pressure (typically in the range of 8,000 to 15,000 atmospheres) can accelerate sterically hindered reactions by reducing the activation volume. This technique is particularly useful when thermal activation leads to decomposition or unwanted side reactions.

Q2: Are there any specific protecting group strategies that can help mitigate steric hindrance?

A2: While the choice of protecting group on the allo-isoleucine's amine (e.g., Boc vs. Fmoc) doesn't directly reduce the steric bulk of the side chain, smaller protecting groups on the isoindoline nitrogen (if applicable) can be beneficial. However, the primary steric clash usually involves the allo-isoleucine side chain.

Q3: Does the diastereomer of isoleucine (i.e., allo-isoleucine vs. isoleucine) significantly impact the degree of steric hindrance?

A3: Yes, the stereochemistry at the β-carbon is different between isoleucine and allo-isoleucine, which can lead to different preferred side-chain conformations and thus different steric environments around the reactive centers.[5] While both are sterically hindered, the specific spatial arrangement in allo-isoleucine might present unique challenges in certain reaction geometries.

Q4: What analytical techniques are best for monitoring these reactions and identifying byproducts?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of the desired product and identifying any byproducts, including deletion sequences or products of side reactions.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for quantifying the extent of epimerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of the final product and any isolated byproducts.

Q5: Are there any catalytic methods that are particularly effective for forming amide bonds between sterically hindered partners?

A5: Boric acid-catalyzed amidation has emerged as a promising method for forming sterically hindered amides directly from carboxylic acids and amines.[18] This "green" catalytic approach can be an effective alternative to stoichiometric coupling reagents, especially for large-scale synthesis.

References

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4744–4750. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?[Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1801–1809. [Link]

  • Frontiers in Pharmacology. (2023). A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. Frontiers in Pharmacology, 14. [Link]

  • ACS Publications. (2014). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 79(10), 4583-4591. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • YouTube. (2025, December 29). How does steric hindrance affect SN2 reactions?[Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. [Link]

  • Lewis Kay's Lab - University of Toronto. (n.d.). Determination of Isoleucine Side-Chain Conformations in Ground and Excited States of Proteins from Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. (2025, September 19). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. [Link]

  • ResearchGate. (2025, August 6). Determination of Isoleucine Side-Chain Conformations in Ground and Excited States of Proteins from Chemical Shifts | Request PDF. [Link]

  • National Institutes of Health. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • National Center for Biotechnology Information. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Beilstein Journals. (n.d.). The chemistry of isoindole natural products. [Link]

  • National Institutes of Health. (n.d.). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins. [Link]

  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. [Link]

  • National Institutes of Health. (n.d.). An obstacle in preparing alloisoleucine. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

  • RSC Publishing. (n.d.). Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. [Link]

  • Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • The O'Hern Group - Yale University. (2015, May 28). Equilibrium transitions between side-chain conformations in leucine and isoleucine. [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

  • ResearchGate. (2025, August 5). (PDF) Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. [Link]

  • PubMed. (1992, November 5). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. [Link]

  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • SWISS-MODEL. (n.d.). 3 Side Chain Conformation. [Link]

Sources

stable storage conditions for allo-Ile-isoindoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stable Storage & Handling of allo-Ile-isoindoline Hydrochloride

Document ID: TSC-AII-004 | Version: 2.1 | Status: Active

Executive Summary & Core Storage Directives

allo-Ile-isoindoline HCl is a high-value chiral intermediate often utilized in the synthesis of peptidomimetics and protease inhibitors. Its stability is compromised by three primary vectors: moisture-induced deliquescence (due to the HCl salt form), oxidative degradation (of the isoindoline nitrogen), and stereochemical drift (epimerization of the allo-isoleucine moiety).

To maintain >98% purity and enantiomeric excess (


), strict adherence to the following storage environment is mandatory.
Critical Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of oxidation and prevents thermal epimerization of the

-carbon.
Atmosphere Inert Gas (Argon/N₂) Displaces oxygen to prevent isoindoline oxidation; eliminates atmospheric moisture to prevent hydrolysis/clumping.
Container Amber Glass + Parafilm Blocks UV light (which catalyzes radical oxidation); Parafilm creates a secondary moisture barrier.
Desiccant Required (External) The vial should be stored inside a secondary jar containing silica gel or Drierite™.
Shelf Life 6-12 Months Re-test purity (HPLC) and stereochemistry (Chiral LC) every 6 months.

Standard Operating Protocols (SOPs)

SOP-01: Handling & Weighing (The "Dry Chain" Method)

Objective: To dispense the compound without introducing atmospheric moisture that leads to caking.

  • Equilibration: Remove the vial from the -20°C freezer. Do NOT open immediately. Allow the vial to warm to room temperature (approx. 30-45 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic salt, causing immediate degradation.

  • Inert Environment: Ideally, weigh inside a glovebox. If unavailable, use an inverted funnel technique :

    • Place an inverted funnel over the balance pan.

    • Flow dry Nitrogen gently through the funnel stem to create a localized dry zone.

  • Dispensing: Use a clean, anti-static spatula. Weigh the required amount quickly.

  • Immediate Reseal: Purge the headspace of the source vial with Argon/Nitrogen for 10-15 seconds before replacing the cap. Wrap the cap junction tightly with Parafilm M®.

SOP-02: Solubilization for Experiments

Objective: To prepare stock solutions without triggering epimerization.

  • Solvent Choice: Use anhydrous DMSO or DMF . Avoid protic solvents (water, methanol) for long-term stock storage.

  • Acidic Buffer: If aqueous solution is required for immediate use, maintain pH < 6.0.

    • Why? The

      
      -proton of amino acid derivatives is acidic. Basic pH promotes proton abstraction, leading to racemization (conversion of allo-Ile to Iso-Ile).
      
  • Usage Window: Use aqueous solutions within 4 hours. Discard unused aqueous portions.

Troubleshooting Guide

Use this diagnostic flow to resolve common issues encountered during analysis or synthesis.

Diagnostic Flowchart

Troubleshooting Start Issue Detected CheckAppearance Check Appearance Start->CheckAppearance Sticky Sticky/Clumped Solid CheckAppearance->Sticky Yes ColorChange Yellow/Brown Discoloration CheckAppearance->ColorChange Yes CheckHPLC Check HPLC/LC-MS CheckAppearance->CheckHPLC Normal Dry Moisture Damage: Redry over P2O5 (Risk of HCl loss) or Recrystallize Sticky->Dry Oxid Oxidation: Irreversible. Discard & Repurchase. ColorChange->Oxid SplitPeak Split/Shoulder Peak CheckHPLC->SplitPeak Same Mass MassShift Mass Shift (+16 Da) CheckHPLC->MassShift Different Mass Epimer Epimerization (allo vs iso): Check pH of solvent. Purify via Chiral Prep HPLC. SplitPeak->Epimer N_Oxide N-Oxidation: Check storage atmosphere. Discard. MassShift->N_Oxide

Figure 1: Diagnostic decision tree for evaluating compound integrity.

Detailed Issue Resolution
SymptomRoot CauseCorrective Action
Material is sticky/gooey Hygroscopicity. The HCl salt has absorbed water from the air (deliquescence).Do not heat. Heating may drive off HCl gas, leaving the free base which is less stable. Attempt to dry in a vacuum desiccator over

for 24 hours. If sticky, dissolve in anhydrous methanol and re-precipitate with cold ether.
Doublet peaks in HPLC Epimerization. Conversion of allo-Ile (

) to Ile (

) or other stereoisomers.
Check the pH of your solvent. If pH > 7, the compound is racemizing. Switch to an acidic mobile phase (0.1% TFA). Separation requires a chiral column (e.g., Chiralpak AD-H or OD-H).
Yellowing of solid Oxidation. The isoindoline ring is oxidizing to isoindolinone or N-oxide.This degradation is usually irreversible. Check if the storage vial was properly purged with Argon. Discard the batch if purity is <95%.
Shift in Retention Time Salt Disassociation. In unbuffered HPLC, the free base and salt may elute differently.Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Formate) to keep the ionization state consistent.

Scientific Rationale (The "Why")

Pathway of Degradation

Understanding the molecular vulnerabilities ensures you respect the storage protocols.

Degradation Compound This compound Hydrolysis Hydrolysis / Deliquescence (Sticky Solid) Compound->Hydrolysis + Moisture Epimer Epimerization (allo -> iso shift) Compound->Epimer + Base/Heat Oxidation Isoindoline Oxidation (Formation of Isoindolinone) Compound->Oxidation + Oxygen Moisture Moisture (H2O) Moisture->Hydrolysis Base Base / Heat Base->Epimer Oxygen Oxygen (O2) Oxygen->Oxidation

Figure 2: Primary degradation pathways. Note that moisture is the most immediate threat to physical handling, while base/heat compromises chemical identity.

  • The Isoindoline Ring: Unlike the aromatic isoindole, the isoindoline ring is saturated at the nitrogen. Secondary amines in this configuration are prone to oxidation to form isoindolin-1-ones (lactams) upon exposure to atmospheric oxygen [1].

  • The allo-Isoleucine Center: Isoleucine has two chiral centers (

    
     and 
    
    
    
    ).[1] The
    
    
    -proton is acidic due to the adjacent carbonyl group. Under basic conditions or elevated temperatures, this proton can be removed and re-added, scrambling the stereochemistry. This converts the rare L-allo-isoleucine (
    
    
    ) into the common L-isoleucine (
    
    
    ) [2].
  • The HCl Salt: Hydrochloride salts of amines are highly polar and hygroscopic. They lower the vapor pressure of water, actively pulling moisture from the air until they dissolve in it (deliquescence) [3].

Frequently Asked Questions (FAQ)

Q: Can I store the compound in a solution at -20°C? A: Not recommended. Solutions increase the molecular mobility, accelerating oxidation and epimerization. If unavoidable, store in anhydrous DMSO at -80°C for no more than 2 weeks.

Q: I left the vial on the bench overnight. Is it ruined? A: If the cap was tight, it is likely fine. If open, it has likely absorbed water. Perform a visual check (clumping) and run a quick LC-MS. If the mass is correct (


) and the solid flows freely, it is usable.

Q: How do I re-dry the compound if it becomes sticky? A: Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (


) or high-grade silica gel. Apply vacuum for 24-48 hours. Do not use an oven , as heat will accelerate epimerization.

Q: What is the specific rotation


 expected? 
A:  While batch specific, allo-isoleucine derivatives typically show distinct rotation compared to their iso counterparts. Consult your specific Certificate of Analysis (CoA). A significant deviation (>10%) from the CoA value indicates stereochemical drift.

References

  • Csende, F., & Porkoláb, A. (2020).[2] Antiviral activity of isoindole derivatives.[2] Journal of Medicinal and Chemical Sciences, 3(3), 255-266. Link

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Journal of Organic Chemistry, 48(24), 627–634.
  • Hiatt, N. A., et al. (2018). The Hydropathy Scale as a Gauge of Hygroscopicity in Sub-Micron Sodium Chloride-Amino Acid Aerosols. PubMed. Link

  • Wipf, P. (n.d.).[3] Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link

Sources

Technical Support Center: Strategies for Removing Unreacted allo-Ile-isoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic chemistry and purification. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered by researchers in drug development and organic synthesis: the removal of unreacted allo-Ile-isoindoline from reaction mixtures. As a diastereomeric starting material, its separation from the desired product requires a nuanced understanding of its physicochemical properties. This document offers field-proven insights and detailed protocols to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)
Q1: What is allo-Ile-isoindoline, and what makes its removal from a reaction mixture a unique challenge?

Allo-Ile-isoindoline is a chiral molecule derived from the amino acid L-allo-isoleucine and isoindoline. L-allo-isoleucine is a diastereomer of the more common proteinogenic amino acid, L-isoleucine.[1] Diastereomers are stereoisomers that are not mirror images of each other and arise from the presence of two or more chiral centers in a molecule.[2] In the case of isoleucine and allo-isoleucine, the difference lies in the stereochemistry at the β-carbon (C3).

The primary challenge stems from this diastereomeric relationship. If your synthetic target is the corresponding Ile-isoindoline derivative, you will be separating two diastereomers: the unreacted starting material (allo-Ile form) and the product (Ile form). While diastereomers, unlike enantiomers, have different physical properties such as solubility, melting points, and chromatographic retention, these differences can sometimes be subtle, making separation non-trivial.[2][3][4] Effective removal, therefore, depends on exploiting these subtle differences through carefully selected purification techniques.

Strategic Approach to Purification

Selecting the right purification strategy is paramount. The choice depends on the scale of your reaction, the chemical properties of your desired product, and the available laboratory equipment. We have developed a logical flowchart to guide your decision-making process.

G Diagram 1: Purification Method Selection Flowchart start Reaction Mixture (Product + unreacted allo-Ile-isoindoline) q1 What are the properties of your desired product? start->q1 product_acidic Product is non-polar and stable to acid q1->product_acidic Non-polar & Acid-Stable product_polar Product is polar or structurally similar to starting material q1->product_polar Polar / Similar Structure product_crystalline Product is a stable solid with different solubility q1->product_crystalline Crystalline Solid method_extraction RECOMMENDATION: Acid-Base Extraction product_acidic->method_extraction method_chromatography RECOMMENDATION: Column Chromatography product_polar->method_chromatography method_crystallization RECOMMENDATION: Recrystallization product_crystalline->method_crystallization

Caption: Purification Method Selection Flowchart

Troubleshooting Guide 1: Purification by Acid-Base Extraction

This method is often the fastest and most scalable approach, provided your desired product has significantly different acid-base properties from allo-Ile-isoindoline.

Q2: How can liquid-liquid extraction be used to remove allo-Ile-isoindoline?

Expertise & Experience: The principle behind this technique is the manipulation of solubility based on pH. Allo-Ile-isoindoline contains basic nitrogen atoms (a primary amine from the amino acid and a secondary amine in the isoindoline ring). In the presence of an acid, these nitrogens become protonated, forming a salt. This salt is highly soluble in aqueous solutions and insoluble in most organic solvents. If your desired product is neutral and remains in the organic phase, a simple liquid-liquid extraction can achieve excellent separation.[5][6]

Experimental Protocol: Acid Wash
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. The protonated allo-Ile-isoindoline salt will be in the lower aqueous layer (for dichloromethane) or the upper aqueous layer (for ethyl acetate).

  • Drain: Drain the aqueous layer.

  • Repeat: Repeat the wash (steps 3-6) one or two more times to ensure complete removal of the impurity.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any residual acid, followed by a wash with brine (saturated NaCl) to reduce the amount of dissolved water in the organic layer.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

G Diagram 2: Acid-Base Extraction Workflow step1 Step 1: Dissolve Mixture Crude mixture dissolved in organic solvent (e.g., Ethyl Acetate) step2 Step 2: Add Dilute Acid Add 1M HCl to separatory funnel step1->step2 step3 Step 3: Shake & Vent Extract impurity into aqueous layer step2->step3 step4 Step 4: Separate Layers Organic Layer (Product) Aqueous Layer (Protonated Impurity) step3->step4 step5 Step 5: Isolate Product Wash, dry, and concentrate the organic layer step4:f0->step5

Caption: Acid-Base Extraction Workflow

Troubleshooting Common Extraction Issues
  • Problem: An emulsion forms at the interface, preventing clear separation.

    • Solution: Emulsions are common when reaction mixtures contain amphiphilic byproducts. To break it, add a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer helps force the separation.[5] Gentle swirling of the funnel can also help.

  • Problem: The separation is incomplete, and TLC/LCMS analysis still shows the starting material.

    • Solution: The acidic wash may not have been effective enough. Increase the number of washes or use a slightly more concentrated acid (e.g., 2M HCl), but be cautious if your product is acid-sensitive. Ensure vigorous shaking to maximize surface area contact between the two phases.

Troubleshooting Guide 2: Purification by Column Chromatography

When extraction is not feasible due to the properties of the product, column chromatography is the most powerful and versatile alternative.[7]

Q3: What are the best practices for separating allo-Ile-isoindoline using column chromatography?

Expertise & Experience: Since allo-Ile-isoindoline is a diastereomer of the potential product, their different spatial arrangements lead to different interactions with the stationary phase, allowing for separation.[4] The key to success is developing an appropriate solvent system that maximizes the difference in retention times (ΔRf).

Data Comparison: Properties of Isoleucine Stereoisomers The physical properties of the parent amino acids highlight the inherent differences that can be exploited.

PropertyL-IsoleucineL-allo-Isoleucine
Molecular Weight 131.17 g/mol 131.17 g/mol
Water Solubility 22.3 g/L (at 25 °C)[8]28.18 g/L (at 20 °C)[9]
Optical Rotation +40.6 (c=4.6 in 6.1N HCl)[8]+39.6 (in 5M HCl)[9]
LogP -1.70[10]-1.70[10]

While some properties like LogP are identical, the difference in solubility suggests that their derivatives will also exhibit differential interactions, which is the basis for chromatographic separation.

Experimental Protocol: Flash Column Chromatography
  • Develop a TLC Method:

    • Trustworthiness: This is the most critical step. Your TLC is a small-scale validation of your column conditions.

    • Screen solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find one that gives a good separation between your product spot and the allo-Ile-isoindoline spot.

    • Aim for an Rf value of ~0.2-0.3 for the compound you want to isolate. A ΔRf of at least 0.1 is desirable for good separation on the column.

  • Prepare the Column (Normal Phase - Silica Gel):

    • Pack a column with silica gel, either as a slurry or dry-packed, using the initial, non-polar solvent from your TLC system.

    • Ensure the silica bed is compact and level.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect:

    • Run the solvent system through the column, applying gentle pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Chromatography Issues
  • Problem: The product and starting material are co-eluting (ΔRf is too small).

    • Solution 1 (Solvent Polarity): Fine-tune the polarity of your eluent. Small additions of a more polar solvent (e.g., adding methanol to a DCM system) or a less polar one can dramatically change selectivity.

    • Solution 2 (Stationary Phase): If silica gel (a polar, acidic support) fails, consider an alternative. Reversed-phase (C18) chromatography, which separates based on polarity in reverse order, can be highly effective for diastereomers.[4] Develop a method using a polar solvent system like Water/Acetonitrile or Water/Methanol.

  • Problem: The spots on the TLC plate are streaking.

    • Solution: Streaking often indicates that the compound is interacting too strongly with the silica, which can happen with basic amines. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system to neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.

Troubleshooting Guide 3: Purification by Recrystallization
Q4: When is recrystallization a good choice, and how do I perform it effectively?

Expertise & Experience: Recrystallization is an excellent, often overlooked, purification technique for solid compounds.[3] It relies on differences in solubility between the desired product and impurities in a given solvent at different temperatures. If your product is a solid and has a significantly different solubility profile from allo-Ile-isoindoline in a particular solvent, this method can yield material of very high purity.

Experimental Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount of your crude material in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) dropwise at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution:

    • Once a suitable solvent is found, place the bulk of your crude material in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated product.[11]

  • Isolation:

    • Collect the crystals by vacuum filtration.

  • Washing:

    • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues
  • Problem: No crystals form upon cooling.

    • Solution 1 (Supersaturation): The solution may not be saturated enough. Try boiling off some of the solvent to increase the concentration.

    • Solution 2 (Induce Crystallization): Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch if available.

  • Problem: The material "oils out" instead of crystallizing.

    • Solution: This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Using a solvent mixture and adjusting its composition can also solve this issue.

Method Comparison Summary
MethodPrimary PrincipleTypical ScaleSpeedResolutionKey Advantage
Acid-Base Extraction Differential pKa/Solubilitymg to kgVery FastGood to ExcellentScalability and speed.
Column Chromatography Differential Adsorptionmg to >100 gModerate to SlowExcellentHigh resolving power for similar compounds.[4]
Recrystallization Differential Solubility>100 mg to kgSlowPotentially ExcellentCan yield very high purity material cost-effectively.[12]
References
  • PubChem. (n.d.). L-Isoleucine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Alloisoleucine, DL-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of diastereomers - CN1608041A.
  • PubChem. (n.d.). Allo-isoleucyl isoindoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Isoleucine (CAS 73-32-5). Retrieved from [Link]

  • J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture - US5632898A.
  • ResearchGate. (n.d.). The solubility of l-isoleucine in water at 298.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility? Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of isoindoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • RSC Publishing. (n.d.). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Retrieved from [Link]

  • PubMed. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. Retrieved from [Link]

  • J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

  • YouTube. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PubMed. (n.d.). Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Alloisoleucine. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • RSC Publishing. (n.d.). NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry. Retrieved from [Link]

  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]

  • PubMed. (n.d.). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

Sources

Technical Support Center: Isoindoline Peptide Coupling & Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Minimizing Side Reactions in Isoindoline-Based Peptide Synthesis Reference ID: ISO-PEP-OPT-2026[1]

Introduction: The Isoindoline Challenge

Welcome to the Technical Support Center. You are likely here because you are incorporating Isoindoline-1-carboxylic acid (or its derivatives) into a peptide sequence to induce conformational constraints, acting as a rigidified Proline mimetic.[1]

The Engineering Problem: Isoindoline residues introduce two distinct chemical hurdles that standard SPPS (Solid-Phase Peptide Synthesis) protocols often fail to address:

  • Hyper-Racemization: The

    
    -proton of isoindoline-1-carboxylic acid is benzylic .[1] Upon activation, it is significantly more acidic than standard amino acids due to resonance stabilization by the fused aromatic ring, leading to rapid epimerization.
    
  • Steric Blockade: The nitrogen atom is a secondary amine embedded in a bicyclic system. It is nucleophilically sluggish and sterically hindered, making acylation of the isoindoline residue difficult.

This guide provides modular troubleshooting to navigate these specific "failure modes."

Module 1: Controlling Racemization (The Benzylic Risk)

User Issue: "I am observing significant loss of chirality (epimerization) at the isoindoline center after coupling."

Root Cause Analysis

Unlike Proline, the


-proton of Isoindoline-1-carboxylic acid is adjacent to an aromatic ring.[1] When the carboxyl group is activated (converting -OH to a leaving group), the acidity of this proton increases. If a tertiary base (like DIPEA) is present, it can abstract this proton, forming a resonance-stabilized planar enolate or an oxazolone intermediate.[1]
Mechanism of Failure

The diagram below illustrates the two pathways leading to racemization: Direct Enolization and Oxazolone Formation.

RacemizationPathways cluster_legend Critical Control Point Start Activated Isoindoline (L-Isomer) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Enolate Resonance Stabilized Enolate (Planar) Start->Enolate Direct H-abstraction Base Base (DIPEA/NMM) Base->Oxazolone Promotes Base->Enolate Promotes Oxazolone->Enolate Tautomerization Racemic Racemic Product (D/L Mixture) Oxazolone->Racemic Ring Opening Enolate->Racemic Reprotonation

Caption: Figure 1. Racemization pathways for Isoindoline-1-carboxylic acid. The benzylic position stabilizes the enolate, making base selection critical.

Protocol Adjustment: The "Base-Starved" Coupling

To minimize this, you must lower the basicity of the environment or eliminate the base during the activation step.

  • Switch Bases: Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (TMP) (pKa ~7.4).[1] Collidine is sufficient to neutralize the generated acid but too sterically hindered and weak to abstract the benzylic

    
    -proton effectively.
    
  • Use Acid Fluorides: Convert the Isoindoline acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are highly reactive but stable toward racemization because they do not require additional base for the coupling event itself (if the amine is free).

Recommended Protocol (TFFH Method):

  • Dissolve Isoindoline-OH (3 eq) and TFFH (3 eq) in dry DCM/DMF.

  • Add DIPEA (3 eq) only to activate the TFFH (pre-activation for 2 mins).

  • Add this mixture to the resin-bound amine.

  • Why it works: The acid fluoride forms quickly. The subsequent reaction with the amine is rapid and often does not require excess base in the coupling mixture.

Module 2: Overcoming Steric Hindrance (Low Yields)

User Issue: "Coupling TO the isoindoline nitrogen is incomplete. I see unreacted starting material or deletion sequences."

Root Cause Analysis

The isoindoline nitrogen is a secondary amine, similar to proline but more rigid and sterically crowded due to the fused benzene ring. Standard reagents (EDC, HBTU) often fail to drive this reaction to completion before the active ester hydrolyzes.

Troubleshooting Matrix
VariableStandard Protocol (Avoid)Optimized Protocol (Adopt)Technical Rationale
Coupling Reagent HBTU, TBTU, EDCHATU or PyAOP HATU (Aza-benzotriazole) utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate acylation by ~100x via a pre-associative transition state.[1]
Solvent DMFDMF/DCM (1:1) or NMP DCM swells polystyrene resins better, improving diffusion. NMP prevents aggregation of hydrophobic isoindoline segments.
Temperature Room Temp50°C - 60°C (Microwave)Thermal energy overcomes the activation energy barrier of the hindered amine nucleophile.
Double Coupling OptionalMandatory The first pass rarely achieves >95% conversion. A second pass ensures sequence fidelity.
The "Guanidinylation" Trap

Warning: When coupling to a slow-reacting amine (like isoindoline) using Uronium salts (HBTU/HATU), the amine may react with the coupling reagent itself rather than the activated amino acid. This forms a Guanidino adduct (+99 Da mass shift).

Solution: If you see +99 Da peaks in MS:

  • Switch to Phosphonium Salts: Use PyAOP or PyBOP . These cannot form guanidino adducts because they lack the uronium carbon center.

Module 3: Decision Logic for Experimental Design

Use this logic tree to select the correct protocol based on your specific synthesis step.

DecisionTree Start Isoindoline Synthesis Step Q1 Are you coupling TO the Isoindoline N or OF the Isoindoline COOH? Start->Q1 CaseA Coupling OF Isoindoline COOH (Acting as Donor) Q1->CaseA CaseB Coupling TO Isoindoline N (Acting as Acceptor) Q1->CaseB RiskA RISK: Racemization CaseA->RiskA RiskB RISK: Low Yield / Sterics CaseB->RiskB SolA1 Use Collidine instead of DIPEA RiskA->SolA1 SolA2 Use DIC/Oxyma (Neutral pH) RiskA->SolA2 SolB1 Use HATU or PyAOP RiskB->SolB1 SolB2 Microwave at 50°C RiskB->SolB2

Caption: Figure 2. Decision logic for selecting reagents based on the direction of coupling.

Frequently Asked Questions (FAQs)

Q: Can I use Fmoc-Cl or Fmoc-OSu to protect Isoindoline-1-carboxylic acid? A: Yes, but be careful.[1] The reaction with Fmoc-Cl is vigorous and can lead to dipeptide formation if the pH is too high. Fmoc-OSu is gentler.[1] Ensure the pH is maintained between 8.5–9.0. If pH > 10, you risk racemizing the starting material before it is even protected.

Q: I see a mass shift of +18 Da. What happened? A: This suggests the formation of an Aspartimide-like side reaction or hydrolysis, but in the context of Isoindoline, check for Oxidation . Isoindolines can slowly oxidize to Isoindoles or Phthalimides (adding oxygen) upon prolonged exposure to air/light in solution. Keep solutions fresh and degassed.

Q: Why is PyAOP preferred over HATU for the "difficult" coupling? A: While HATU is excellent, if the reaction is extremely slow (hours), the amine can attack the HATU uronium center (Guanidinylation). PyAOP provides the same "Aza" activation boost (HOAt) but uses a phosphonium salt, which cannot guanidinylate the amine.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • Di Gioia, M. L., et al. (2016).[1] A Guide to the Synthesis of Isoindolinone-Based Peptidomimetics. European Journal of Organic Chemistry. Link[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[2][3][4] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

Sources

Technical Support Center: Scale-Up Synthesis of Allo-Ile-Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Process Chemistry & Scale-Up Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses, diastereomeric erosion, or isolation difficulties during the scale-up of allo-isoleucine-isoindoline scaffolds.

Unlike standard isoleucine derivatives, the allo-diastereomer (typically


-2-amino-3-methylpentanoic acid derivatives) presents unique thermodynamic challenges. The steric bulk of the sec-butyl side chain, combined with the strain of the fused isoindoline ring, creates a "perfect storm" for C2-epimerization and oligomerization.

This guide is structured into three troubleshooting modules based on the most frequent support tickets we receive.

Module 1: Stereochemical Integrity (The "Allo" Drift)

Issue: "My starting material is 99% allo-Ile, but the final isoindoline product shows 10-15% conversion to the natural isoleucine configuration."

Root Cause Analysis

The formation of the isoindoline ring places significant steric pressure on the


-carbon (C2). In the presence of bases required for cyclization (e.g., during alkylation with 

-dibromo-o-xylene), the C2 proton becomes sufficiently acidic to allow deprotonation/reprotonation.

Because the natural isoleucine configuration (


) is often thermodynamically preferred over the allo form (

) due to side-chain packing, any reversible deprotonation event will drift the equilibrium toward the unwanted diastereomer.
Troubleshooting Protocol

1. Base Selection & Stoichiometry

  • Avoid: Strong inorganic bases (NaOH, KOH) or small nucleophilic bases (Et

    
    N) which can act as shuttles for protons.
    
  • Recommendation: Use hindered, non-nucleophilic organic bases.

    • Primary Choice: Diisopropylethylamine (DIPEA) or 2,2,6,6-Tetramethylpiperidine (TMP).

    • Inorganic Alternative: Cesium carbonate (Cs

      
      CO
      
      
      
      ) in a polar aprotic solvent often provides a "soft" deprotonation that favors alkylation over epimerization.

2. Solvent Effects

  • Issue: High-dielectric solvents (DMF, DMSO) stabilize the planar enolate intermediate, accelerating epimerization.

  • Fix: Switch to lower-dielectric solvents if solubility permits (e.g., Toluene/THF mixtures) or use phase-transfer catalysis (PTC) in biphasic systems to keep the base in the aqueous phase and the sensitive intermediate in the organic phase.

Visualizing the Epimerization Risk

EpimerizationPath cluster_0 Critical Control Point Start Allo-Ile-Isoindoline (2S, 3R) Base Base Attack (Deprotonation) Start->Base High T / Strong Base Enolate Planar Enolate Intermediate Base->Enolate Loss of H+ Enolate->Start Kinetic Control Natural Ile-Isoindoline (2S, 3S) (Thermodynamic Sink) Enolate->Natural Thermodynamic Control (Irreversible Drift)

Caption: Figure 1. The mechanism of C2-epimerization.[1] The planar enolate allows the sec-butyl group to relax into the lower-energy natural isoleucine configuration.

Module 2: Cyclization Efficiency & Oligomerization

Issue: "The reaction stalls at the mono-alkylated intermediate, or I see significant insoluble gum (polymer) formation."

Technical Insight

Synthesizing isoindolines from amino acids typically involves reacting the amine with a bis-electrophile (like


-dibromo-o-xylene). This is a double N-alkylation.
  • Step 1: Fast intermolecular attack (Formation of mono-benzyl species).

  • Step 2: Slow intramolecular ring closure.

The allo-isoleucine side chain creates steric drag, slowing down Step 2. If Step 2 is too slow, the mono-alkylated intermediate reacts with another dibromide molecule, starting a polymerization chain.

Optimization Matrix
ParameterStandard ProtocolOptimized for Allo-IleRationale
Concentration 0.5 M - 1.0 M< 0.1 M (High Dilution) Favors intramolecular cyclization over intermolecular polymerization.
Addition Mode One-potPseudo-high dilution Slowly add the dibromide to the amino acid (or vice versa) to keep local concentration low.
Temperature RefluxStepwise Ramp Start low (0°C) for Step 1, then heat (60-80°C) to force Step 2.
Catalyst NoneIodide Source (TBAI) Tetrabutylammonium iodide acts as a Finkelstein catalyst, converting bromides to more reactive iodides in situ.
Step-by-Step Protocol: The "Pseudo-High Dilution" Method
  • Reactor A: Dissolve allo-Ile ester (1.0 eq) and DIPEA (3.0 eq) in MeCN. Heat to 60°C.

  • Reactor B: Dissolve

    
    -dibromo-o-xylene (1.05 eq) in MeCN.
    
  • Process: Dose Reactor B into Reactor A over 4–6 hours.

  • Validation: Monitor disappearance of the mono-alkylated intermediate (M+104 mass shift relative to starting material) via LC-MS.

Module 3: Purification (The "Oil" Nightmare)

Issue: "My product is an oil and diastereomers co-elute on flash chromatography."

The Challenge

Isoindoline derivatives of aliphatic amino acids are notoriously difficult to crystallize due to rotational freedom and low polarity. Furthermore, allo-Ile and Ile derivatives have nearly identical retention times on achiral stationary phases.

Advanced Isolation Strategy: LiCl Co-Crystallization

Recent process chemistry literature suggests that allo-isoleucine derivatives behave differently from natural isoleucine in the presence of lithium salts. While natural Ile tends to form racemic crystals or oils, allo-Ile has been observed to form stable conglomerates with LiCl.

Protocol for Salt-Induced Isolation:

  • Workup: Perform standard aqueous workup to remove bulk salts.

  • Solvent Swap: Exchange solvent to dry THF or Acetone.

  • Additive: Add anhydrous LiCl (1.0 - 1.5 eq) dissolved in a minimum amount of water/methanol.

  • Crystallization: Evaporate slowly or add an anti-solvent (Et

    
    O). The allo-isoindoline-LiCl complex often precipitates as a handleable solid, leaving impurities in the mother liquor.
    

Note: If LiCl fails, standard resolution via salt formation with Dibenzoyl-L-tartaric acid is the industry standard fallback.

Workflow Decision Tree

PurificationLogic Start Crude Reaction Mixture (Oil) CheckHPLC Check Diastereomeric Purity (de) Start->CheckHPLC HighDE de > 95% CheckHPLC->HighDE Yes LowDE de < 90% CheckHPLC->LowDE No Salt Attempt Salt Formation (HCl, Oxalate, or LiCl) HighDE->Salt Chrom Chiral Chromatography (SMB needed for scale) LowDE->Chrom Mandatory Separation Salt->Chrom Remains Oil Recryst Recrystallization (Enrichment) Salt->Recryst Solid forms

Caption: Figure 2. Downstream processing decision matrix. Salt formation is prioritized to avoid expensive Simulated Moving Bed (SMB) chromatography.

References

  • Racemization Mechanisms

    • Sivakua, T., & Smith, G. G. (1983).[2] Racemization of Amino Acids. This foundational work establishes the carbanion intermediate mechanism relevant to the C2-epimerization of isoleucine derivatives.

    • Source:

  • Allo-Isoleucine Crystallization Behavior

    • Bherger, A., et al. (2021).[3][4][5] Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride. This paper details the unique capability of allo-isoleucine to form specific conglomerates with LiCl, providing a novel separation route.[3]

    • Source:

  • Isoindoline Synthesis Methodologies

    • Detailed protocols for isoindoline construction from amino acids, including the handling of steric challenges in scale-up.
    • Source:

  • General Process Chemistry for Isoleucine

    • Method for producing D-allo-isoleucine. US Patent 6822116B2.
    • Source:

Sources

Validation & Comparative

1H NMR Characterization of Allo-Ile-Isoindoline HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the characterization of allo-Ile-isoindoline HCl , a critical dipeptidyl peptidase 8/9 (DPP8/9) inhibitor. It objectively compares the spectral signature of this stereoisomer against its common impurities (L-Ile-isoindoline) and structural analogs, providing a rigorous protocol for validating stereochemical purity.

Executive Summary

This compound ([(2S,3R)-1-(1,3-dihydro-2H-isoindol-2-yl)-2-amino-3-methylpentan-1-one hydrochloride]) is a potent, selective inhibitor of DPP8/9.[1] Its biological efficacy and selectivity profile are strictly governed by the (2S, 3R) stereochemistry of the isoleucine moiety.

The primary challenge in manufacturing and quality control is distinguishing the active allo-isomer from the naturally occurring L-isoleucine isomer (


), which often co-elutes in standard reverse-phase HPLC. High-field 1H NMR  is the superior analytical tool for this differentiation due to the distinct magnetic anisotropy induced by the isoindoline ring system.

Structural Logic & Stereochemistry

The "isoindoline" moiety acts not just as a pharmacophore but as a chiral probe . The rigid bicyclic aromatic system amplifies the magnetic differences between the diastereotopic protons of the isoleucine side chain.

  • The Target: Allo-Ile-Isoindoline (

    
    ).
    
  • The Impurity: L-Ile-Isoindoline (

    
    ).
    
  • The Mechanism: The inversion at the

    
    -carbon (C3) alters the Karplus angle (
    
    
    
    ) between the
    
    
    -H and
    
    
    -H, significantly changing the
    
    
    coupling constant and the chemical shift of the
    
    
    -proton.
Diagram 1: Stereochemical Validation Workflow

G Start Crude Product (this compound) Solvent Dissolution in DMSO-d6 (Preserve Salt Form) Start->Solvent Acquisition 1H NMR Acquisition (>400 MHz, 298K) Solvent->Acquisition Decision Check Alpha-Proton (α-H) Region: 4.0 - 4.5 ppm Acquisition->Decision PathA Shift: ~4.36 ppm J(α,β): Large (>5 Hz) Decision->PathA Downfield Shift PathB Shift: ~4.10 ppm J(α,β): Small (<4 Hz) Decision->PathB Upfield Shift Isoindoline Check Isoindoline CH2 (Diastereotopic Splitting) PathA->Isoindoline ResultB REJECTED: L-Ile Isomer (Impurity) PathB->ResultB ResultA CONFIRMED: Allo-Ile Isomer Isoindoline->ResultA Distinct AB System

Caption: Decision tree for distinguishing allo-isoleucine from isoleucine conjugates using 1H NMR markers.

Experimental Protocol

To ensure reproducibility and visualization of exchangeable ammonium protons, DMSO-d6 is the required solvent. Chloroform (


) is unsuitable for the HCl salt due to poor solubility and aggregation.
Materials & Methods[2][3][4][5][6][7]
  • Sample Preparation: Weigh 10–15 mg of this compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D). Vortex until fully dissolved. Note: Slight warming (30°C) is permissible, but avoid high heat to prevent epimerization.

  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (600 MHz recommended for side-chain resolution).

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (NS): 32 or 64 (to visualize minor diastereomers).

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).

    • Temperature: 298 K (25°C).

Comparative Analysis: Allo-Ile vs. Alternatives

The following data compares the spectral fingerprint of the target product against its direct stereoisomer (L-Ile analog) and a structural alternative (Val-Isoindoline).

Table 1: Key Chemical Shift Diagnostic Markers ( , ppm in DMSO-d6)
Proton AssignmentThis compound (Target)L-Ile-Isoindoline HCl (Impurity)Val-Isoindoline HCl (Analog)Diagnostic Note

-CH
4.36 (d/m) 4.12 (m)4.05 (m)Primary Marker. Allo-form is consistently deshielded (downfield) by ~0.24 ppm.
Isoindoline

4.85 / 5.05 (dd) 4.75 / 4.95 (dd)4.80 (s/broad)Chirality Probe. The allo-center induces stronger magnetic non-equivalence (AB system) in the benzylic protons.

-CH
2.05 (m) 1.85 (m)2.15 (m)

-proton in allo-Ile is deshielded due to gauche interactions in the side chain.

-CH

0.82 (d) 0.85 (t)0.95 (d)The methyl doublet vs. triplet pattern confirms the isoleucine backbone over Valine.
Ammonium (

)
8.45 (br s) 8.40 (br s)8.35 (br s)Confirms salt formation. Disappears with

shake.
Table 2: Coupling Constant Analysis ( Values)
InteractionAllo-Ile (

)
L-Ile (

)
Mechanistic Insight

> 5.5 Hz < 4.5 HzThe erythro relationship in L-Ile leads to a smaller gauche coupling compared to the threo (allo) form.
Isoindoline

~13-14 Hz ~13-14 HzGeminal coupling of the benzylic protons. The separation of the signals (chemical shift difference) is the key purity indicator, not the

value itself.

Detailed Spectral Walkthrough

Region 1: The Aromatic & Ammonium Zone (7.0 – 9.0 ppm)
  • 8.3 – 8.6 ppm: Broad singlet corresponding to the

    
     protons. Integration should be roughly 3H relative to the single 
    
    
    
    -H.
  • 7.2 – 7.5 ppm: Aromatic multiplet (4H) from the isoindoline ring. This region is generally invariant between diastereomers but confirms the integrity of the isoindoline core.

Region 2: The "Fingerprint" Zone (4.0 – 5.5 ppm)

This is the critical region for quality assurance.

  • Isoindoline Methylene (

    
    ):  In the achiral free base isoindoline, this is a singlet. In the chiral conjugate, these protons are diastereotopic. In the allo-isomer , look for a distinct AB quartet  (or two doublets) centered around 4.9 ppm. If you see a third set of peaks appearing inside or near this quartet, it indicates contamination with the L-Ile isomer.
    
  • 
    -Proton:  The allo-Ile 
    
    
    
    -H appears as a doublet of doublets (or complex multiplet) at 4.36 ppm . If the sample contains L-Ile, a "shoulder" or separate peak will appear upfield at 4.12 ppm .
Region 3: The Aliphatic Side Chain (0.8 – 2.0 ppm)
  • Methyl Differentiation: Allo-isoleucine has a methyl group at the

    
    -position. The chemical shift of this methyl group (doublet) is sensitive to the configuration.
    
  • 
    -Methylene:  The 
    
    
    
    of the ethyl group often appears as a complex multiplet. In the allo-form, these protons are magnetically distinct from the L-form, often showing slightly different dispersion.
Diagram 2: Structural Connectivity & Signal Origin

Structure Isoindoline Isoindoline Core (Aromatic 7.3 ppm) Benzylic Benzylic CH2 (Diastereotopic 4.8-5.1 ppm) Isoindoline->Benzylic Ring Current AmideN Amide Nitrogen (Linker) Benzylic->AmideN AlphaC Alpha-Carbon (Chiral Center 2S) AmideN->AlphaC AlphaH Alpha-Proton (Diagnostic: 4.36 ppm) AlphaC->AlphaH J-Coupling BetaC Beta-Carbon (Chiral Center 3R) AlphaC->BetaC Stereo Control Amine Terminal NH3+ (Salt: ~8.5 ppm) AlphaC->Amine

Caption: Structural map linking chemical moieties to specific NMR signals for allo-Ile-isoindoline.

Performance Summary

When compared to standard L-Ile-Isoindoline or Val-Isoindoline alternatives:

  • Resolution: The allo-Ile conjugate exhibits superior spectral resolution in the

    
    -proton region compared to the L-Ile form, likely due to the specific conformation enforced by the 
    
    
    
    geometry interacting with the bulky isoindoline.
  • Stability: The HCl salt form characterized here is hygroscopic. NMR analysis in DMSO-d6 confirms that the salt remains stable in solution for >24 hours, whereas the free base is prone to slow oxidation or diketopiperazine formation if not stored correctly.

  • Purity Limit: Using this protocol, diastereomeric excess (de%) can be calculated by integrating the

    
    -H signals. The limit of detection (LOD) for the L-Ile impurity is approximately 1-2% using a 400 MHz instrument.
    

References

  • Anderson, Z. J., et al. (2017). "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry. Link

  • Van Goethem, S., et al. (2008).[2][3] "Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9.[4][5][2][3][6][7][8] Part 2: Isoindoline containing inhibitors."[3][7] Bioorganic & Medicinal Chemistry Letters. Link

  • Wu, W. L., et al. (2009). "Allo-Ile-isoindoline is a competitive inhibitor of DPP8/9."[2] Journal of Medicinal Chemistry. Link

  • Reich, H. J. (2020). "1H NMR Chemical Shifts: Amino Acids and Peptides." University of Wisconsin-Madison.[9] Link

Sources

A Senior Application Scientist's Guide to the Chiral HPLC Separation of allo-Ile-isoindoline Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The enantiomers of a chiral drug can exhibit vastly different biological activities, a fact that has shifted regulatory perspectives firmly in favor of developing single-enantiomer pharmaceuticals.[1][2] This guide provides a comprehensive strategy for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of allo-Ile-isoindoline, a compound class of interest due to the established biological relevance of both isoindoline and amino acid moieties.[3][4]

While a pre-validated method for this specific analyte may not be readily available, this guide will equip you with the scientific rationale and practical steps to systematically develop a reliable separation method. We will explore and compare various chiral stationary phases (CSPs), drawing on established principles and data from analogous separations.

Understanding the Challenge: The Structure of allo-Ile-isoindoline

The target molecule possesses at least two chiral centers: one in the isoindoline ring structure and another two in the allo-isoleucine side chain. Isoleucine itself has two chiral centers, leading to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[5] Our focus is on separating the enantiomeric pair of a specific allo-Ile-isoindoline diastereomer. The presence of a primary amine, a carboxylic acid (or its derivative form), and aromatic rings provides multiple handles for chiral recognition.

Core Strategy: Direct Chiral HPLC and Method Development

The most efficient and widely used approach for enantioseparation is the direct method, which employs a chiral stationary phase (CSP).[6][7] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. The key to a successful separation lies in selecting a CSP that provides the necessary stereochemically dependent interactions.[7]

Our strategy will be a systematic screening of promising CSPs, followed by method optimization.

Workflow for Chiral Method Development

The process of developing a chiral separation method can be visualized as a logical flow, starting from analyte characterization to final method validation.

Chiral_Method_Development cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (allo-Ile-isoindoline) - Functional Groups - pKa, Solubility CSP_Selection CSP Selection (Polysaccharide, Macrocyclic Glycopeptide, Pirkle, etc.) Analyte->CSP_Selection Guides choice of potential CSPs Mobile_Phase_Screen Mobile Phase Screening (NP, RP, PO Modes) CSP_Selection->Mobile_Phase_Screen Dictates compatible mobile phases Optimize_MP Optimize Mobile Phase - Modifier Type/Concentration - Additives (Acids/Bases) Mobile_Phase_Screen->Optimize_MP Based on promising initial results Optimize_Conditions Optimize Conditions - Temperature - Flow Rate Optimize_MP->Optimize_Conditions Peak_Identity Confirm Peak Identity (Elution Order if needed) Optimize_Conditions->Peak_Identity Validation Method Validation (Robustness, Linearity, LOD, LOQ) Peak_Identity->Validation

Caption: A systematic workflow for chiral HPLC method development.

Comparison of Recommended Chiral Stationary Phases

Based on the structure of allo-Ile-isoindoline, the following CSPs are recommended for initial screening. Each offers a different set of interaction mechanisms, increasing the probability of achieving a successful separation.

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsSuitability for allo-Ile-isoindoline
Macrocyclic Glycopeptide Teicoplanin (e.g., Astec® CHIROBIOTIC® T)Ion-exchange, hydrogen bonding, inclusion complexation, steric interactions.[8]High. Excellent for underivatized amino acids.[5][8] The multiple interaction sites can recognize both the amino acid and isoindoline portions.
Polysaccharide-based Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance within chiral grooves.[2][9]High. Broad applicability. The aromatic isoindoline core can engage in π-π stacking, while the amide and carboxyl groups can hydrogen bond.
Pirkle (Brush-type) e.g., (R,R)-Whelk-O® 1π-π interactions, hydrogen bonding, dipole stacking.[7]Moderate to High. The π-acidic/basic nature of the isoindoline ring makes it a good candidate for this type of CSP.
Crown Ether-based (+)-(18-Crown-6)-tetracarboxylic acidHost-guest complexation with primary amines (R-NH3+).[6][10]Moderate. Highly specific for the primary amine of the allo-isoleucine moiety. May have limited interaction with the rest of the molecule.

Experimental Protocols: A Practical Approach

Here we provide detailed, step-by-step methodologies for screening and optimization.

Protocol 1: CSP Screening

This protocol is designed for rapid screening of the selected columns to identify the most promising candidate(s).

  • Sample Preparation:

    • Dissolve the allo-Ile-isoindoline sample in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[5]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • An HPLC system with UV detection is suitable. Set the detector to a wavelength where the isoindoline chromophore absorbs strongly (e.g., ~220-254 nm).

  • Screening Conditions:

    • Columns: Use the columns listed in the comparison table (or their equivalents).

    • Injection Volume: 5-10 µL.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Mobile Phase Screening Sets:

      • Normal Phase (NP):

        • Mobile Phase A: n-Hexane/Ethanol (90/10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

        • Mobile Phase B: n-Hexane/Isopropanol (90/10, v/v) + 0.1% TFA

      • Reversed-Phase (RP) / Polar Organic (PO): (Primarily for Macrocyclic Glycopeptide CSPs)

        • Mobile Phase C: Acetonitrile/Methanol (50/50, v/v) + 0.1% Acetic Acid + 0.1% TFA

        • Mobile Phase D: Methanol + 0.1% Acetic Acid

  • Evaluation:

    • For each column/mobile phase combination, calculate the retention factors (k), separation factor (α), and resolution (Rs).

    • A promising result is any visible peak splitting or broadening, indicating some degree of enantiomeric recognition. An α value > 1.1 is a strong candidate for optimization.

Protocol 2: Method Optimization

Once a promising CSP and mobile phase system are identified, this protocol guides the fine-tuning of the separation. Let's assume the Teicoplanin-based CSP showed the best initial results with a polar organic mobile phase.

  • Optimize Organic Modifier:

    • Vary the ratio of Acetonitrile and Methanol. Sometimes a U-shaped retention behavior is observed, where enantioselectivity increases at both low and high organic modifier concentrations.[8]

    • Prepare mobile phases with varying compositions (e.g., 100% Methanol, 100% Acetonitrile, and mixtures in between) while keeping the acidic additive constant.

  • Optimize Additive:

    • The type and concentration of the acidic or basic additive can significantly impact peak shape and resolution, especially for ionizable analytes.

    • Test different acids (e.g., acetic acid, formic acid, TFA) at concentrations from 0.05% to 0.5%.

  • Investigate Temperature Effects:

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C).

    • Generally, lower temperatures increase resolution but also increase analysis time and backpressure. A van't Hoff plot (ln(α) vs 1/T) can determine if the separation is enthalpy or entropy-driven.[11]

Optimization_Logic Start Promising CSP Identified (e.g., Teicoplanin CSP) Opt_Modifier Optimize Organic Modifier (ACN vs. MeOH Ratio) Start->Opt_Modifier Opt_Additive Optimize Additive (Acid Type & Concentration) Opt_Modifier->Opt_Additive Select best modifier ratio Opt_Temp Optimize Temperature (e.g., 15-40°C) Opt_Additive->Opt_Temp Select best additive Final_Method Final Optimized Method Opt_Temp->Final_Method Select best temperature

Caption: A logical flow for optimizing the chiral separation method.

An Alternative Path: The Indirect Method

If the direct approach proves challenging, an alternative is the indirect method.[5] This involves derivatizing the allo-Ile-isoindoline with a chiral derivatizing agent (CDA) to create a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., a C18 column).[8]

  • Principle: The primary amine of the allo-isoleucine moiety is a prime target for derivatization.

  • Common CDAs: Reagents like Marfey's reagent (FDAA), GITC, or S-NIFE can be used.[12]

  • Pros: Utilizes common, robust achiral columns.

  • Cons: Requires an additional reaction step, which adds time and complexity and could introduce impurities or racemization.[8] The derivatization reaction must be validated to be quantitative and free of stereochemical bias.

Conclusion and Final Recommendations

Developing a chiral HPLC separation for a novel compound like allo-Ile-isoindoline is a systematic process grounded in the principles of chromatography and stereochemistry. The recommended path is to begin with a direct screening approach focusing on macrocyclic glycopeptide and polysaccharide-based chiral stationary phases, as they offer the highest probability of success based on the analyte's structural features. By following the outlined screening and optimization protocols, a robust and reliable method can be developed to ensure the enantiomeric purity of this important class of molecules, a critical requirement in modern drug development and quality control.[13][14]

References

  • Application Note: Chiral Separation of DL-Isoleucine using HPLC-UV. BenchChem.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. SIELC Technologies.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Chiral HPLC Separ
  • CHIRAL SEPAR
  • A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Enantioseparation and stacking of Cyanobenz[f]isoindole-amino acids by reverse polarity capillary electrophoresis and sulf
  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed.
  • Chirality determination of unusual amino acids using precolumn derivatiz
  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI.
  • Chiral Separ
  • Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. wiley.com.
  • Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separ
  • Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. PubMed.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Enantioseparation of Novel Amino Analogs of Indole Phytoalexins on Macrocyclic Glycopeptide-Based Chiral Stationary Phase.
  • Preparation and application of HPLC chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.

Sources

Publish Comparison Guide: Crystallographic & Structural Data for Allo-Ile-Isoindoline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of allo-Ile-isoindoline complexes , specifically focusing on their role as selective inhibitors of Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) . It compares the crystallographic and biochemical profiles of these complexes against key alternatives like 1G244 and Val-boroPro .

Executive Summary

Allo-Ile-isoindoline (often referenced as Compound 1 in early literature) is a seminal chemical probe used to distinguish the physiological roles of the intracellular proteases DPP8 and DPP9 from the clinically validated diabetes target DPP4 .

Unlike DPP4 inhibitors (e.g., Vildagliptin), which are metabolically neutral, allo-Ile-isoindoline complexes trigger distinct biological sequelae, including immune modulation and pyroptosis. This guide analyzes the crystallographic data that underpins this selectivity, comparing the structural binding modes of isoindoline-based inhibitors against broad-spectrum and DPP4-selective alternatives.

Key Applications
  • Structural Biology: Elucidation of the S1/S2 pocket topology in DPP8/9.

  • Immunology: Investigation of NLRP1/CARD8 inflammasome activation (pyroptosis).

  • Toxicology: Differentiating on-target DPP8/9 toxicity (alopecia, thrombocytopenia) from off-target effects.

Structural Biology & Crystallographic Data[1][2]

The Ligand-Target Complex

The "allo-Ile-isoindoline" inhibitor consists of an L-allo-isoleucine moiety at the P2 position coupled to an isoindoline ring at the P1 position.

  • P1 Position (Isoindoline): Mimics the pyrrolidine ring of Proline (the preferred substrate residue for DPPs) but provides additional hydrophobic bulk that exploits specific features of the DPP8/9 S1 pocket.

  • P2 Position (allo-Ile): The stereochemistry of the isoleucine side chain ((2S,3R)-2-amino-3-methylpentanoic acid) is critical for fitting into the S2 hydrophobic pocket, distinguishing it from the canonical L-Ile.

Binding Mode Analysis (Surrogate PDB: 6TRX)

While the specific crystal structure of allo-Ile-isoindoline bound to DPP8/9 is often inferred from SAR data, the structural basis for this class is defined by the high-resolution crystal structure of its close analog, 1G244 , bound to DPP8 (PDB ID: 6TRX ).

FeatureInteraction DescriptionStructural Consequence
S1 Pocket The isoindoline ring occupies the S1 hydrophobic pocket.The fused benzene ring of isoindoline engages in

-stacking or hydrophobic packing that is tighter in DPP8/9 than in DPP4.
S2 Pocket The P2 side chain (allo-Ile or benzhydryl-piperazine in 1G244) extends into the S2 cavity.DPP8/9 have a more accessible/flexible S2 pocket compared to the rigid S2 pocket of DPP4, allowing accommodation of the bulky allo-Ile isomer.
Catalytic Triad Ser630, Asp708, His740 (DPP8 numbering).The inhibitor binds non-covalently (competitive) or pseudo-irreversibly depending on the electrophilic "warhead" (if present). Allo-Ile-isoindoline is typically a competitive, non-covalent inhibitor.
Structural Mechanism of Selectivity

The selectivity of allo-Ile-isoindoline for DPP8/9 over DPP4 is driven by the R-helix (Arg-rich loop) dynamics.

  • In DPP4: The active site is rigid.

  • In DPP8/9: Ligand binding induces a disorder-to-order transition of a specific loop (residues ~130-160 in DPP9), forming an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -helix (R-helix) that stabilizes the inhibitor. The allo-Ile moiety facilitates this induced fit, which is energetically unfavorable for DPP4.
    

Comparative Performance Analysis

The following table compares allo-Ile-isoindoline with its primary alternatives: 1G244 (optimized isoindoline), Val-boroPro (pan-DPP inhibitor), and Vildagliptin (DPP4 selective).

Table 1: Biochemical and Structural Comparison
CompoundClassDPP8 IC50 (nM)DPP9 IC50 (nM)DPP4 IC50 (nM)Selectivity ProfileKey Structural Feature
Allo-Ile-isoindoline Isoindoline~50 - 150~50 - 290>100,000DPP8/9 Selective P2 allo-Ile exploits stereochemical constraints of S2 pocket.
1G244 Isoindoline14 53 >100,000High Potency DPP8/9 Bulky P2 benzhydryl group; PDB 6TRX reference.
Val-boroPro (Talabostat)Boronic Acid4113Non-Selective Electrophilic boron forms covalent bond with catalytic Serine.
Vildagliptin Cyanopyrrolidine>10,000>10,0003 DPP4 Selective P1 nitrile forms covalent adduct; P2 adamantyl fits DPP4 S2 perfectly.

Editorial Insight: While allo-Ile-isoindoline established the paradigm, 1G244 is the superior reagent for crystallographic soaking and cellular assays due to higher potency and membrane permeability.[1] However, allo-Ile-isoindoline remains a critical control for verifying that effects are stereochemistry-dependent (comparing allo-Ile vs. Ile variants).

Experimental Protocols

Protocol: Crystallographic Soaking of DPP8 Crystals

Generating complex crystals with isoindoline inhibitors is challenging due to solubility issues and protein stability. The following protocol (adapted from Ross et al., 2018) is recommended.

Reagents:

  • Purified DPP8 (residues 1-898).

  • Inhibitor Stock: 100 mM 1G244 or allo-Ile-isoindoline in DMSO.

  • Crystallization Buffer: 0.1 M Tris-HCl pH 8.5, 20% PEG 3350.

Workflow:

  • Crystal Growth: Grow DPP8 crystals using hanging drop vapor diffusion at 4°C. (Note: DPP8 crystals are temperature sensitive).

  • Aerosol Soaking (Critical Step):

    • Standard soaking often degrades DPP8 crystals.[2]

    • Use an acoustic droplet ejector or aerosol generator to deliver picoliter volumes of inhibitor solution directly to the crystal surface without fully submerging it in a new drop.

    • Alternative: Co-crystallization is possible but requires pre-incubation of protein with 5-fold molar excess of inhibitor for 1 hour on ice before setting up drops.

  • Harvesting: Flash-cool crystals in liquid nitrogen using reservoir solution + 20% glycerol as cryoprotectant.

  • Data Collection: Collect at 100 K. Expect space group

    
    .
    
Protocol: Cellular Target Engagement (Pyroptosis Assay)

To validate the crystallographic binding model in a functional system:

  • Cell Line: Use MV4-11 or THP-1 (AML cell lines expressing NLRP1/CARD8).

  • Treatment: Treat cells with allo-Ile-isoindoline (1-10

    
    M) vs. Vildagliptin  (control).
    
  • Readout: Measure LDH release (cell death) or IL-1

    
     secretion after 24 hours.
    
  • Validation: Pre-treatment with a specific caspase-1 inhibitor should rescue the phenotype, confirming the DPP8/9-inflammasome axis.

Visualization of Signaling & Structure

Diagram 1: Structural Basis of Selectivity (DPP8/9 vs DPP4)

This diagram illustrates the logical flow of how structural differences in the S1/S2 pockets dictate inhibitor selectivity.

StructuralSelectivity cluster_target Enzyme Active Site Architecture cluster_inhibitor Inhibitor Features DPP4 DPP4 Active Site (Rigid, Restricted S2) Outcome_Sel High Affinity Binding (Selective Inhibition) DPP4->Outcome_Sel Fits Adamantyl Outcome_Clash Steric Clash / No Binding DPP4->Outcome_Clash Rigid S2 rejects Bulky Isoindoline DPP89 DPP8/9 Active Site (Flexible, Induced-Fit R-Helix) DPP89->Outcome_Sel R-Helix Ordering Accommodates Allo-Ile AlloIle Allo-Ile-Isoindoline (Bulky P2, Hydrophobic P1) AlloIle->Outcome_Sel AlloIle->Outcome_Clash Vilda Vildagliptin (Adamantyl P2, Nitrile P1) Vilda->Outcome_Sel

Caption: Structural logic dictating the selectivity of allo-Ile-isoindoline. The flexible S2 pocket of DPP8/9 undergoes an induced fit (R-helix ordering) to accommodate the inhibitor, a mechanism absent in the rigid DPP4 active site.

Diagram 2: Downstream Signaling Pathway

This diagram maps the biological consequence of the crystallographic binding event (inhibition of DPP8/9).

PyroptosisPath Inhibitor Allo-Ile-Isoindoline DPP89 DPP8 / DPP9 (Active Enzyme) Inhibitor->DPP89 Binds InhibitedDPP Inhibited Complex (Crystal Structure State) DPP89->InhibitedDPP Loss of Catalytic Activity CARD8 CARD8 / NLRP1 (Inflammasome Sensor) InhibitedDPP->CARD8 Triggers Activation (Mechanism under study) Caspase1 Caspase-1 Activation CARD8->Caspase1 GSDMD Gasdermin D Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: The "Allo-Ile-Isoindoline Axis". Binding of the inhibitor to DPP8/9 (the crystallographic state) removes the repressive effect on CARD8/NLRP1, triggering the pyroptotic cascade.

References

  • Lankas, G. R., et al. (2005).[1][3] "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity." Diabetes.[4][5] Link

  • Wu, J. J., et al. (2009).[1][3][6] "1G244: A Potent and Selective Inhibitor of Dipeptidyl Peptidase 8 and 9."[1][5][7][8] Journal of Medicinal Chemistry. Link

  • Ross, B. H., et al. (2018).[1][6] "Structures of DPP8 and DPP9 in complex with 1G244 and Val-boroPro reveal a mechanism of isoform selectivity." Acta Crystallographica Section D. (Source of PDB 6TRX).[2] Link

  • Van Goethem, S., et al. (2008).[1][6][9] "Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9.[10][4][1][5][7][8][9][11][12][13][14] Part 2: Isoindoline containing inhibitors."[9] Bioorganic & Medicinal Chemistry Letters. Link

  • Johnson, D. C., et al. (2018). "DPP8/9 inhibitors activate the CARD8 inflammasome in AML cells."[4] Nature Medicine. Link

Sources

determining enantiomeric excess (ee) of allo-Ile-isoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Determination of Enantiomeric Excess (ee) and Diastereomeric Purity of Allo-Ile-Isoindoline

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.

Executive Summary

Allo-Ile-isoindoline (specifically the hydrochloride salt) is a potent, selective inhibitor of DPP8 and DPP9 (Dipeptidyl Peptidases 8/9), distinct from the DPP4 inhibitors used in diabetes. Its biological activity is strictly governed by its stereochemistry. Unlike standard isoleucine derivatives, the "allo" configuration implies a specific diastereomeric relationship ((2S,3R) or (2R,3S)) at the


 and 

carbons.

Determining the enantiomeric excess (ee) of this molecule is non-trivial because it presents a dual-stereocenter challenge : you must resolve the target not only from its enantiomer but also from its diastereomers (Ile-isoindoline).

This guide compares the three primary analytical methodologies for validating the optical purity of allo-Ile-isoindoline: Direct Chiral HPLC (Crown Ether/Zwitterionic) , Marfey’s Derivatization (C18) , and NMR with Chiral Solvating Agents .

Part 1: The Stereochemical Challenge

The target molecule, L-allo-Ile-isoindoline (2-amino-1-(isoindolin-2-yl)-3-methylpentan-1-one), possesses a free primary amine and two chiral centers. Any synthesis pathway carries the risk of:

  • Racemization: Loss of optical purity at the

    
    -carbon.
    
  • Epimerization: Interconversion between the allo and iso forms (inversion at

    
     or 
    
    
    
    carbon), leading to diastereomeric impurities.

The Four-Isomer Problem: An effective assay must resolve four distinct species:

  • Target: L-allo-Ile-isoindoline (2S, 3R)

  • Enantiomer: D-allo-Ile-isoindoline (2R, 3S)

  • Diastereomer 1: L-Ile-isoindoline (2S, 3S)

  • Diastereomer 2: D-Ile-isoindoline (2R, 3R)

Part 2: Methodology Comparison

Method A: Direct Chiral HPLC (Recommended)

The "Gold Standard" for free amines.

Because allo-Ile-isoindoline contains a free primary amine, Crown Ether-based Chiral Stationary Phases (CSPs) are the most efficient solution. These columns form host-guest inclusion complexes specifically with ammonium ions (


).
  • Mechanism: The crown ether ring (e.g., 18-crown-6 tetracarboxylic acid) complexes with the protonated primary amine. The chiral discrimination is driven by the spatial fit of the alkyl side chain (the sec-butyl group of allo-Ile) against the chiral barrier of the crown ether.

  • Performance:

    • Resolution: High (

      
      ) for enantiomers.
      
    • Throughput: Rapid (< 20 mins).

    • Sample Prep: Minimal (Dissolve and shoot).

Method B: Marfey’s Reagent Derivatization (FDAA)

The "Problem Solver" for diastereomeric resolution.

If Crown Ether columns are unavailable, or if the "allo" vs. "iso" separation is poor on CSPs, Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the superior alternative.

  • Mechanism: FDAA reacts with the free amine to form diastereomers. Since the reagent itself is chiral (L-Ala), the resulting products are diastereomers of each other (e.g., L-Ala-L-allo vs L-Ala-D-allo). These can be separated on a standard achiral C18 column .

  • Performance:

    • Resolution: Excellent for separating allo from iso forms (hydrophobicity differences).

    • Sensitivity: High (UV 340 nm or MS detection).

    • Drawback: Requires chemical derivatization (1 hr reaction time).

Method C: NMR with Chiral Solvating Agents (CSA)

The "Quick Check" for synthesis monitoring.

Using a chiral acid (e.g., (R)-BINOL or Mosher's Acid) to form temporary diastereomeric salts in the NMR tube.

  • Performance:

    • Limit of Detection: Poor (< 2-5% impurity is hard to see).

    • Utility: Good for rough estimates during process development, not for final release testing.

Part 3: Comparative Data Analysis

FeatureDirect Chiral HPLC (Crown Ether) Marfey's Derivatization (C18) NMR (CSA)
Primary Utility Final QC / Release TestingDiastereomer Profiling / BioanalysisIn-process Check
Separation Principle Host-Guest Complexation (Ammonium)Hydrophobic Diastereomer SeparationMagnetic Anisotropy
Sample Prep None (Dilute in Mobile Phase)Derivatization (1 hr, 40°C)Mix with CSA in CDCl3
Enantioselectivity (

)
High (Direct measurement)High (Converted to diastereomers)Low (Peak splitting)
Diastereoselectivity Moderate (May require low T)Excellent (Best for allo vs Ile)Poor
Detection Limit < 0.1% ee< 0.05% (with MS)~2-5%
Cost per Run Low (after column purchase)Medium (Reagent cost + time)High (Deuterated solvents)

Part 4: Detailed Experimental Protocols

Protocol 1: Direct Chiral HPLC (Crown Ether Method)

Best for determining ee of the purified product.

  • Column: ChiroSil SCA(-) or Crownpak CR(+) (150 x 4.6 mm, 5 µm).

    • Note: The (+) or (-) designation determines elution order.[1]

  • Mobile Phase: 85:15 Methanol : Water (v/v) containing 10 mM Perchloric Acid (HClO₄) .

    • Critical: Acidic pH (< 2.0) is required to ensure the amine is fully protonated (

      
      ) for binding to the crown ether.
      
  • Temperature: 10°C - 25°C.

    • Insight: Lowering temperature to 10°C significantly improves the resolution between the allo and iso diastereomers by reducing thermal motion.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) or 254 nm (isoindoline ring).

Protocol 2: Marfey’s Derivatization (C18 Method)

Best for verifying "allo" purity against "iso" contaminants.

  • Reagent Prep: Prepare 1% (w/v) FDAA (Marfey's Reagent) in Acetone.

  • Reaction:

    • Mix 50 µL Sample (50 mM in water) + 100 µL FDAA solution + 20 µL 1M NaHCO₃.

    • Incubate at 40°C for 60 minutes.

    • Stop reaction with 20 µL 1M HCl.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 45 minutes.

  • Analysis: The elution order is typically L-L < L-D (FDAA-L-AA). The hydrophobic difference between the allo-alkyl chain and the iso-alkyl chain allows baseline separation.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct method based on the specific analytical need (Purity vs. Speed vs. Sensitivity).

G Start Start: Allo-Ile-Isoindoline Sample Goal Define Analytical Goal Start->Goal QC Final QC / Release Testing (High Accuracy Needed) Goal->QC High Purity Process Process Development (Speed Needed) Goal->Process Rapid Feedback Trace Trace Impurity Profiling (Allo vs Ile separation) Goal->Trace Complex Mixture Method_HPLC Method A: Direct Chiral HPLC (Crown Ether Column) QC->Method_HPLC Method_NMR Method C: 1H-NMR (with chiral solvating agent) Process->Method_NMR Method_Marfey Method B: Marfey's Derivatization (C18 Column) Trace->Method_Marfey Result_HPLC Output: >99.5% ee confirmed Direct quantitation Method_HPLC->Result_HPLC Result_Marfey Output: Separation of allo-Ile vs Ile diastereomers Method_Marfey->Result_Marfey Result_NMR Output: Approx. ee (+/- 5%) Quick confirmation Method_NMR->Result_NMR

Caption: Decision tree for selecting the optimal analytical method based on the stage of drug development and required resolution.

References

  • Van der Veken, P., et al. (2008).[2] "Allo-Ile-isoindoline analogs as potent and selective inhibitors of dipeptidyl peptidase 8 and 9." Bioorganic & Medicinal Chemistry Letters, 18(14), 4154-4158.

  • Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science, 29(6), 750-761.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247.

  • Lankas, G. R., et al. (2005).[2] "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes." Diabetes, 54(10), 2988-2994. (Discusses toxicity of non-selective allo-Ile-isoindoline).

  • Wu, J. J., et al. (2009).[2] "Allo-isoleucine derived isoindolines as potent and selective DPP8/9 inhibitors."[3][4][5] Bioorganic & Medicinal Chemistry, 17(14), 5206-5213.

Sources

validation of allo-Ile-isoindoline purity using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of allo-Ile-isoindoline Purity using LC-MS

For researchers, scientists, and drug development professionals, establishing the purity of a chiral molecule is not merely a quality control checkpoint; it is the foundation upon which reliable experimental data and therapeutic safety are built. This is particularly true for complex structures like allo-Ile-isoindoline, a compound featuring stereocenters where even minute impurities, especially diastereomers, can significantly alter its biological activity and safety profile.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of allo-Ile-isoindoline, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Analytical Challenge: Separating Diastereomers

Allo-isoleucine and isoleucine are diastereomers—stereoisomers that are not mirror images. When incorporated into a structure like isoindoline, they create diastereomeric products (allo-Ile-isoindoline and Ile-isoindoline). These compounds have the exact same molecular weight and often exhibit very similar physicochemical properties, making their separation a significant analytical hurdle.[1][2] Mass spectrometry alone cannot distinguish between them, as they will produce identical mass-to-charge ratios.[3] Therefore, the chromatographic separation is not just important; it is the critical element of the analysis.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) rises to this challenge by coupling the potent separation power of High-Performance Liquid Chromatography (HPLC) with the unparalleled sensitivity and specificity of mass spectrometry.[4] This combination allows for the confident separation and quantification of the target analyte from its closely related isomers and other impurities.

Core Principles: Why LC-MS is the Gold Standard

The power of LC-MS in this context lies in its two-dimensional approach.

  • Liquid Chromatography (LC): The LC component physically separates the molecules in the sample based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). For diastereomers like allo-Ile-isoindoline, achieving separation requires a column that can differentiate between their subtle structural differences. This is often accomplished using either mixed-mode chromatography, which leverages multiple interaction mechanisms (e.g., hydrophobic and ion-exchange), or specialized chiral stationary phases.[5] The goal is to achieve baseline resolution, where the chromatographic peaks for each isomer are fully separated.

  • Mass Spectrometry (MS): Following separation by the LC, the eluent is introduced into the mass spectrometer. Here, molecules are ionized (e.g., via Electrospray Ionization - ESI) and then filtered based on their mass-to-charge ratio (m/z). For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically the instrument of choice. MRM provides exceptional specificity by monitoring a specific precursor ion-to-product ion transition for the analyte, effectively filtering out noise from other co-eluting compounds.

This dual-layered specificity—chromatographic separation followed by mass-based detection—is what makes LC-MS a superior technique for this demanding application.

Experimental Workflow & Validation Protocol

A robust analytical method is one that is proven to be reliable. The validation process, guided by standards such as the ICH Q2(R1) guidelines, demonstrates that the method is suitable for its intended purpose.[6][7]

Below is a comprehensive, step-by-step protocol for the development and validation of an LC-MS method for allo-Ile-isoindoline purity.

Step 1: Preparation of Standards and Samples

The foundation of any quantitative analysis is the accuracy of its standards.

  • Stock Solutions: Prepare a primary stock solution of allo-Ile-isoindoline reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Similarly, prepare stock solutions for any known impurities, including the key diastereomer, Ile-isoindoline.

  • Calibration Standards: Perform serial dilutions from the stock solution to create a set of calibration standards covering the expected concentration range. A typical range might be 0.1 µg/mL to 10 µg/mL, spanning at least 5-6 concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure an unbiased assessment of accuracy and precision.

  • Test Sample: Accurately weigh and dissolve the allo-Ile-isoindoline sample to be tested to a known concentration within the calibrated range.

Step 2: Liquid Chromatography Parameters

The goal here is to achieve baseline separation between allo-Ile-isoindoline and its diastereomer.

  • LC System: UHPLC system for optimal resolution and speed.

  • Column: A mixed-mode column such as a Primesep 200 or a dedicated chiral column (e.g., CROWNPAK CR-I series) is essential.[3][5] A typical dimension would be 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient is often required to resolve closely eluting isomers. For example:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 40% B

    • 10-12 min: 40% to 95% B (column wash)

    • 12-15 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C (to ensure consistent retention times).

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters

These parameters are optimized for maximum sensitivity and specificity for allo-Ile-isoindoline.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: This requires determining the precursor ion (the protonated molecule, [M+H]+) and a stable product ion after fragmentation. For allo-Ile-isoindoline (C14H18N2O2, Mol. Wt: 246.31 g/mol ), the precursor would be m/z 247.3. A suitable product ion would be determined via infusion and fragmentation experiments. Let's assume a hypothetical product ion of m/z 132.1 for this example.

    • Quantifier Ion: 247.3 -> 132.1

    • Qualifier Ion: 247.3 -> [a secondary product ion] (for identity confirmation)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Step 4: Method Validation Parameters (per ICH Q2(R1))

This is the critical phase where the method's performance is rigorously tested.[6][8]

  • Specificity: Inject the blank solvent, the allo-Ile-isoindoline standard, and the Ile-isoindoline standard separately. Then, inject a mixed solution. The method is specific if the peaks for each compound are well-resolved with no interference at the respective retention times.[9][10]

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area response versus concentration and perform a linear regression. The acceptance criterion is typically a coefficient of determination (r²) ≥ 0.99.[9]

  • Accuracy & Precision: Analyze the QC samples (low, medium, high) on three separate days with six replicates per day.

    • Accuracy is expressed as the percentage of the measured concentration to the nominal concentration (% recovery). The acceptance range is typically 85-115% (or 80-120% at the limit of quantitation).[11]

    • Precision is expressed as the relative standard deviation (%RSD). The acceptance criterion is typically ≤15% RSD (≤20% at the limit of quantitation).[11]

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. This is often established as a signal-to-noise ratio of at least 10.[9]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content) and analyze a mid-level QC sample. The results should not be significantly affected, demonstrating the method's reliability under varied conditions.[9]

Visualization of the Analytical Workflow

A clear visual representation can demystify the entire process from sample to result.

LCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Validation Prep1 Weigh & Dissolve Reference Standard Prep2 Prepare Calibration Curve & QCs Prep1->Prep2 LC UHPLC Separation (Chiral or Mixed-Mode Column) Prep2->LC Prep3 Prepare Test Sample Prep3->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionization Process Peak Integration & Quantification MS->Process Signal Acquisition Validate Validation Assessment (Specificity, Linearity, Accuracy) Process->Validate Result Final Purity Report Validate->Result

Caption: High-level workflow for LC-MS purity validation.

Data Presentation: A Self-Validating System

The results of the validation study should be compiled into a clear, concise format. This data provides the evidence that the method is trustworthy.

Validation ParameterTypical Performance MetricAcceptance Criteria (ICH Q2)Causality & Importance
Specificity Baseline resolution (Rs > 1.5)Must be able to unequivocally assess the analyte.Ensures the signal is from allo-Ile-isoindoline and not its diastereomer or other impurities.
Linearity r² > 0.999Linear relationship over the defined range.Confirms that response is proportional to concentration, allowing for accurate quantification.
Accuracy 98.0 - 102.0% RecoveryCloseness of test results to the true value.Demonstrates the method is free from systematic error or bias.
Precision (%RSD) < 2.0% (Repeatability & Intermediate)Degree of scatter between measurements.Shows the method produces consistent, reproducible results.
LOQ 0.05 µg/mL (S/N > 10)Lowest amount quantifiable with suitable precision/accuracy.Defines the lower limit of the method's reliable measurement capability.
Robustness %RSD < 5% under varied conditionsCapacity to remain unaffected by small variations.Proves the method is reliable for routine use in a real-world lab environment.

Comparative Guide to Alternative Analytical Methods

While LC-MS is superior for this task, it is crucial to understand the landscape of alternative techniques to make informed decisions based on available resources and analytical needs.

MethodPrincipleAdvantagesDisadvantagesBest For
LC-MS/MS Chromatographic separation followed by mass-based detection.Highest sensitivity and specificity; structural confirmation.[4]Higher cost and complexity; requires skilled operators.Trace-level impurity quantification; definitive identification; complex matrices.
HPLC-UV Chromatographic separation followed by UV-light absorbance detection.Widely available; lower cost; simple operation.Lower sensitivity; cannot distinguish compounds with similar UV spectra; no mass confirmation.High-concentration purity checks where impurities are known and chromatographically resolved.
qNMR Measures the nuclear magnetic resonance response of atomic nuclei.Primary method (no reference standard needed); provides structural info.[12]Very low sensitivity; requires highly pure (>95%) sample; expensive instrumentation.Purity assignment of reference standards; structural elucidation.[13]
DSC Measures heat flow into a sample as it is heated.Fast; requires small sample size; good for high-purity samples.Only applicable to crystalline solids; cannot identify impurities; not impurity-specific.[13]Quick purity screen of highly pure (>99%) crystalline batches.

Decision Logic: Selecting the Right Tool

The choice of analytical method is driven by the specific question being asked. This decision process can be visualized as follows:

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ile-Isoindoline Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Diastereomers, with their distinct three-dimensional arrangements, often exhibit divergent pharmacological profiles. The Ile-isoindoline scaffold, a privileged structure in medicinal chemistry, presents a fascinating case study in stereochemical analysis. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous differentiation of Ile-isoindoline diastereomers, grounded in experimental data and field-proven insights.

The Stereochemical Challenge of Ile-Isoindoline

The conjugation of isoleucine (Ile) to an isoindoline core introduces at least two chiral centers, giving rise to diastereomeric pairs (e.g., (R,S) and (S,S)). While these molecules share the same atomic connectivity, their different spatial arrangements lead to distinct physical and chemical properties, including their interactions with biological targets and their spectroscopic signatures. This guide will focus on three powerful spectroscopic techniques for their differentiation: Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules, including the determination of relative stereochemistry. For diastereomers, the differing spatial relationships between atoms result in unique chemical environments for their nuclei, leading to distinct NMR spectra.

The Foundational Principle: Diastereotopicity

Diastereomers possess different physical properties, which manifest in their NMR spectra as variations in chemical shifts (δ) and coupling constants (J). Protons or other nuclei in one diastereomer will experience a different magnetic environment compared to the corresponding nuclei in the other diastereomer, making them chemically non-equivalent.[1] This results in separate, distinguishable signals for each diastereomer in the NMR spectrum.

A clear example of this is observed in the ¹H NMR spectrum of a diastereomeric mixture of isoindolinone L-valinates, a close structural analog of Ile-isoindoline.[2] The spectrum clearly shows a doubling of signals in specific regions, directly indicating the presence of two diastereomers.[2]

Table 1: Representative ¹H NMR Chemical Shift Differences in a Diastereomeric Mixture of Isoindolinone L-Valinates.[2]

ProtonDiastereomer 1 (ppm)Diastereomer 2 (ppm)Δδ (ppm)
Isoindolinone CH~4.5~4.4~0.1
Valine α-CH~3.8~3.7~0.1

Note: Approximate chemical shifts are inferred from the provided spectral fragment.[2] The key observation is the presence of distinct signals for each diastereomer.

Unraveling Through-Space Interactions with NOESY and ROESY

While ¹H and ¹³C NMR provide initial evidence of diastereomers, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for elucidating the relative stereochemistry.[3][4] These experiments detect through-space correlations between protons that are in close proximity (< 5 Å), providing a detailed picture of the molecule's three-dimensional structure.[5][6]

For Ile-isoindoline diastereomers, a NOESY or ROESY experiment can reveal key spatial relationships between the protons on the isoleucine side chain and the protons on the isoindoline core. For instance, a cross-peak between a proton on the isoindoline ring and a specific proton on the isoleucine substituent would confirm their spatial proximity, allowing for the assignment of the relative configuration at the chiral centers.

NOESY_Concept cluster_diastereomer1 Diastereomer A cluster_diastereomer2 Diastereomer B H_iso_A Isoindoline Proton H_ile_A Isoleucine Proton H_iso_A->H_ile_A NOE correlation (Close Proximity) H_iso_B Isoindoline Proton H_ile_B Isoleucine Proton H_iso_B->H_ile_B No NOE correlation (Distant)

Caption: Conceptual NOESY/ROESY differentiation of diastereomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the diastereomeric mixture in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the presence of doubled signals, indicating a diastereomeric mixture.

  • 2D NOESY/ROESY Acquisition:

    • Set up a phase-sensitive NOESY or ROESY experiment.

    • Optimize the mixing time (typically 500-800 ms for small molecules) to allow for the buildup of NOE cross-peaks.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data with appropriate window functions and perform phasing. Analyze the off-diagonal cross-peaks to identify through-space correlations and assign the relative stereochemistry.[4]

Chiroptical Spectroscopy: Probing Chirality with Polarized Light

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. Since diastereomers are chiral, they will exhibit distinct VCD and ECD spectra, which can be used for their differentiation and the determination of their absolute configuration.

Vibrational Circular Dichroism (VCD): A Fingerprint of Stereochemistry

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to the vibrational transitions of the molecule. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint for each stereoisomer.[7] For diastereomers, the differences in their VCD spectra can be subtle but are often distinct enough for unambiguous differentiation.

A key advantage of VCD is that every vibrational mode can potentially be VCD active, providing a rich source of stereochemical information.[8] The comparison of experimental VCD spectra with those predicted by quantum chemical calculations is a reliable method for determining the absolute configuration of each diastereomer.[9]

VCD_Workflow cluster_exp Experimental cluster_theory Theoretical Sample Diastereomeric Mixture VCD_Spectrometer VCD Spectrometer Sample->VCD_Spectrometer Exp_Spectra Experimental VCD Spectra (Diastereomer A & B) VCD_Spectrometer->Exp_Spectra Comparison Comparison Exp_Spectra->Comparison Compare Structures Postulated Structures (e.g., R,S and S,S) QM_Calc Quantum Mechanics Calculations (DFT) Structures->QM_Calc Calc_Spectra Calculated VCD Spectra QM_Calc->Calc_Spectra Calc_Spectra->Comparison Compare Assignment Assignment Comparison->Assignment Assign Absolute Configuration

Caption: Workflow for absolute configuration assignment using VCD.

Electronic Circular Dichroism (ECD): Sensitivity to Chromophores

ECD spectroscopy measures circular dichroism in the UV-visible region, corresponding to electronic transitions.[10] The isoindoline core of the molecule acts as a strong chromophore, making ECD a particularly sensitive technique for this class of compounds. The ECD spectra of diastereomers will differ in the signs and/or intensities of their Cotton effects.

Similar to VCD, the comparison of experimental ECD spectra with quantum chemically calculated spectra allows for the determination of the absolute configuration of each diastereomer.[11][12]

Experimental Protocols: VCD and ECD

VCD Spectroscopy:

  • Sample Preparation: Dissolve 5-15 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of approximately 0.1 M. The use of deuterated solvents is crucial to avoid interfering solvent absorption bands in the IR region.[13]

  • Measurement: Use a dedicated VCD spectrometer. Acquire both the IR and VCD spectra. Data collection times can be several hours to achieve an adequate signal-to-noise ratio.

  • Data Processing: The VCD spectrum is typically presented as the difference in absorbance (ΔA) between left and right circularly polarized light.

ECD Spectroscopy:

  • Sample Preparation: Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) of the purified diastereomer in a UV-transparent solvent (e.g., methanol, acetonitrile, hexane).[10] The concentration should be adjusted to keep the maximum absorbance below 1.0.

  • Measurement: Use a CD spectropolarimeter. Record the spectrum over the appropriate wavelength range (typically 200-400 nm for isoindoline derivatives).

  • Data Processing: The ECD spectrum is usually plotted as molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength.

Synthesis and Data Interpretation: A Holistic Approach

The successful application of these spectroscopic techniques is underpinned by the synthesis of the diastereomers and a robust data interpretation strategy.

Synthesis of Ile-Isoindoline Diastereomers

The synthesis of Ile-isoindoline diastereomers can be achieved through the coupling of a racemic or enantiopure isoindoline precursor with the desired enantiomer of isoleucine.[14][15] The specific synthetic route will determine the stereochemical outcome and may yield either a mixture of diastereomers or a single diastereomer.

Synthesis_Scheme Isoindoline Racemic Isoindoline Precursor (R/S) Coupling Coupling Reaction Isoindoline->Coupling Isoleucine Enantiopure Isoleucine (e.g., L-Ile) Isoleucine->Coupling Diastereomers Diastereomeric Mixture (R,S and S,S) Coupling->Diastereomers

Caption: General synthetic strategy for Ile-isoindoline diastereomers.

Quantum Chemical Calculations: The Key to Absolute Configuration

For both VCD and ECD, the assignment of absolute configuration relies on the comparison of experimental spectra with those predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[11][16]

Computational Workflow:

  • Conformational Search: Perform a thorough conformational search for each diastereomer to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies (for VCD) and electronic excitation energies (for ECD) for each conformer.

  • Spectrum Simulation: Simulate the VCD and ECD spectra by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.

  • Comparison and Assignment: Compare the calculated spectrum for each possible absolute configuration with the experimental spectrum to make an unambiguous assignment.[9]

Conclusion: A Multi-faceted Approach to Stereochemical Elucidation

The differentiation of Ile-isoindoline diastereomers is a critical task that can be confidently addressed through a combination of advanced spectroscopic techniques. NMR spectroscopy, particularly 2D NOESY/ROESY, provides definitive information on the relative stereochemistry. VCD and ECD spectroscopy serve as powerful tools for distinguishing diastereomers and, when coupled with quantum chemical calculations, for the unambiguous determination of their absolute configurations. By employing this multi-faceted approach, researchers and drug development professionals can ensure the thorough characterization of their chiral molecules, a cornerstone of modern pharmaceutical science.

References

  • Grigoreva, T. A., Novikova, D. S., Gureev, M. A., & Tribulovich, V. G. (2018). Amino acids as chiral derivatizing agents for antiproliferative substituted N-benzyl isoindolinones. ResearchGate. [Link]

  • NMR Spectroscopy: Diastereotopism. (2021). YouTube. [Link]

  • Moser, A. Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Gfeller, D., & Michielan, L. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. PubMed Central. [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Chemistry LibreTexts. 3.17.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Kovalenko, E. A., & Mainichev, D. (2015). 1 H NMR spectra of L-valine CH 3-groups (D, E). ResearchGate. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. [Link]

  • Rosado, M. A., et al. (2012). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 137(14), 3329-3337. [Link]

  • Kim, K. R., & Kim, J. H. (2000). Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst, 125(7), 1251-1255. [Link]

  • Jorgensen, M. J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling, 62(16), 3867-3879. [Link]

  • Anand, P., et al. (2024). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. arXiv. [Link]

  • Kurtán, T., & Mándi, A. (2017). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). ResearchGate. [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Schrödinger. (2018). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Long, Y. Z., et al. (2018). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. PubMed Central. [Link]

  • Lere-Porte, J. P., et al. (2018). Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
  • Schweitzer-Stenner, R., et al. (2007). Solvent Effects on IR and VCD Spectra of Helical Peptides: DFT-Based Static Spectral Simulations with Explicit Water. The Journal of Physical Chemistry B, 111(4), 893-904. [Link]

  • Zhang, Y., et al. (2017). Assignment of absolute stereostructures through quantum mechanics electronic and vibrational circular dichroism calculations. Natural Product Reports, 34(10), 1213-1229. [Link]

  • Stereochemistry | How to read NOESY spectrum?. (2022). YouTube. [Link]

  • Polavarapu, P. L. (2007). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]

  • ORCA Community. Electronic Circular Dichroism (ECD). ORCA 6.0 TUTORIALS. [Link]

  • Long, Y. Z., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Nomura Research Group. [Link]

  • Jalkanen, K. J. (2007). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. DTU Research Database. [Link]

  • Kirchner, B., et al. (2019). Calculation of Bulk Phase Vibrational Circular Dichroism Spectra. HPC.NRW. [Link]

  • Saghatelian, A., & Cravatt, B. F. (2005). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Annual Review of Biochemistry, 74, 365-390. [Link]

  • Grimme, S., et al. (2012). Systematic Investigation of Modern Quantum Chemical Methods to Predict Electronic Circular Dichroism Spectra. ResearchGate. [Link]

  • Center for Cancer Research. Sample Preparation for Circular Dichroism Measurements. Center for Cancer Research. [Link]

  • Abbate, S., et al. (2005). Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl)-1-(3′-phenylpropanoyl)-azetidin-2-one. Physical Chemistry Chemical Physics, 7(22), 3816-3822. [Link]

  • Long, Y. Z., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. PubMed. [Link]

  • Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • Cappelli, C., et al. (2020). Revisiting the “Cluster-In-Solvent” Approach for Computational Spectroscopy: The Vibrational Circular Dichroism as a Test Case. PubMed Central. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and PPE Protocols for allo-Ile-isoindoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

allo-Ile-isoindoline HCl is a specialized chiral building block, typically utilized in the synthesis of peptidomimetics and protease inhibitors. As a hydrochloride salt of a secondary amine with a bicyclic isoindoline core, this compound presents specific physicochemical challenges: it is likely hygroscopic , prone to static charge accumulation , and possesses irritant properties characteristic of halogenated amino acid derivatives.

This guide moves beyond generic safety advice, providing a risk-based operational framework. Our goal is to ensure experimental reproducibility (by preventing moisture contamination) and personnel safety (by mitigating exposure to potentially bioactive dusts).

Hazard Identification & Risk Profile

Before selecting PPE, we must understand the "Why" behind the hazard.

Hazard DomainMechanism of ActionOperational Implication
Respiratory & Mucous Membranes Hydrolysis: Upon contact with moisture in the respiratory tract, the HCl moiety dissociates, creating a localized acidic environment (pH < 2).High Risk: Inhalation of fine dust causes immediate irritation or tissue damage.
Physicochemical Hygroscopicity: The salt avidly absorbs atmospheric water, leading to clumping and hydrolysis.Quality Risk: Exposure to air degrades the reagent. Handling must be rapid or under inert gas.[1]
Toxicological (Inferred) Bioactivity: Isoindoline cores are pharmacophores in various CNS and oncology drugs.Precautionary Principle: Treat as a Potent Compound (OEB 3) until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable barrier protection based on the state of matter and quantity handled.

Core PPE Standards
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Permeation Resistance: Nitrile offers superior resistance to incidental acid contact compared to latex. Double gloving allows the outer pair to be shed immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Particulate Seal: Standard safety glasses allow fine powders to bypass the lens via air currents. Goggles provide a seal against airborne dusts.[2]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Containment: The hood is the primary barrier. If weighing outside a hood is unavoidable (not recommended), a P100/N95 respirator is required.
Body Protection Lab Coat (High-Neck, Tyvek or Cotton/Poly) Dust Repellency: For quantities >1g, Tyvek sleeves or aprons are recommended to prevent dust accumulation on fabric fibers.

Operational Protocol: Weighing & Solubilization

Objective: Transfer this compound without generating airborne dust or introducing moisture.

Phase 1: Engineering Controls (Pre-Work)
  • Verify Airflow: Ensure the fume hood is operational.

  • Static Mitigation: Place an ionizing bar or use an anti-static gun inside the hood.

    • Why? Dry HCl salts are prone to static. Static discharge can cause "powder jumping," dispersing the chemical into the air and onto the user [1].

  • Humidity Control: If the lab is humid (>60% RH), consider weighing inside a glove bag or purging the headspace with Argon.

Phase 2: The Transfer Workflow
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over cuffs).

  • Opening: Tap the container gently on the benchtop to settle contents. Open only inside the hood.

  • Weighing:

    • Use a disposable antistatic weighing boat .

    • Technique: Do not pour. Use a clean spatula.

    • Critical Step: Immediately recap the stock bottle to prevent moisture uptake (deliquescence).

  • Solubilization: Add solvent (e.g., DMSO, Methanol) to the weighing boat or transfer vessel before removing it from the hood.

    • Safety Logic: Handling a solution is safer than handling a dust. Solubilizing in the hood eliminates the inhalation risk for downstream steps.

Phase 3: Decontamination (Doffing)
  • Wipe down the balance area with a moist paper towel (water/ethanol) to capture invisible dust.

  • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash hands thoroughly with soap and water immediately after leaving the lab.

Visual Decision Logic: Risk-Based PPE Workflow

The following diagram illustrates the decision-making process for handling this compound, distinguishing between solid and solution states.

PPE_Workflow Start START: Handling this compound AssessState Assess Physical State Start->AssessState SolidState Solid / Powder AssessState->SolidState Dry Salt LiquidState Solution / Solubilized AssessState->LiquidState Dissolved QuantityCheck Quantity > 100mg? SolidState->QuantityCheck StdRiskPPE Standard PPE: - Fume Hood - Single/Double Nitrile Gloves - Safety Glasses w/ Side Shields LiquidState->StdRiskPPE HighRiskPPE High Risk PPE: - Fume Hood (Mandatory) - Double Nitrile Gloves - Splash Goggles - Tyvek Sleeves QuantityCheck->HighRiskPPE Yes QuantityCheck->StdRiskPPE No ActionSolid Action: Use Anti-Static Gun Avoid rapid movements HighRiskPPE->ActionSolid StdRiskPPE->ActionSolid ActionLiquid Action: Check Solvent Compatibility (DMSO/MeOH) StdRiskPPE->ActionLiquid Disposal Disposal: Segregate Waste (Solid vs. Liquid) ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for selecting PPE and engineering controls based on physical state and quantity.

Waste Disposal & Decontamination

Proper disposal is the final step of the safety lifecycle.

  • Solid Waste: Contaminated weighing boats, outer gloves, and paper towels must be disposed of in Hazardous Solid Waste containers. Do not use regular trash.

    • Labeling: Tag as "Solid Waste: Amino Acid Derivative (HCl Salt)."

  • Liquid Waste:

    • Halogenated vs. Non-Halogenated: Since the compound contains Chloride (HCl), strictly speaking, it contains halogens. However, the organic backbone determines the stream. If dissolved in DMSO/Methanol, dispose of in the Organic Solvent Waste stream.

    • Neutralization:[3][4] Do not attempt to neutralize the HCl salt in the sink. Dispose of it as chemical waste for incineration [2].

  • Spill Cleanup:

    • Cover spill with a damp paper towel (to prevent dust).

    • Wipe up carefully.

    • Clean surface with 10% Sodium Bicarbonate solution to neutralize any acidic residue, followed by water.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][5][6]

  • American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
allo-Ile-isoindoline HCl
Reactant of Route 2
Reactant of Route 2
allo-Ile-isoindoline HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.